3-Aminoindan-1-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687359. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMUHLYLOBJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327795 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152605-34-0 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminoindan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoindan-1-one hydrochloride is a chemical compound of interest within the broader class of aminoindanones, which are recognized for their diverse biological activities and potential as scaffolds in medicinal chemistry. This guide provides a comprehensive overview of the known basic properties of this compound. Due to the limited availability of specific experimental data for this particular isomer, this document also explores related literature on analogous compounds to offer insights into potential synthetic strategies, analytical methodologies, and areas of biological investigation. It is crucial for the reader to note that while information on related compounds is provided for context and guidance, these properties and protocols may not be directly applicable to this compound.
Introduction
The indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an amino group to the indanone structure, as in this compound, offers a key functional handle for further chemical modification and can significantly influence the molecule's physicochemical and pharmacological properties. This guide aims to consolidate the available information on this compound and provide a framework for its potential synthesis, analysis, and evaluation.
Physicochemical Properties
Based on available information from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 152605-34-0 | |
| Molecular Formula | C₉H₁₀ClNO | |
| Molecular Weight | 183.63 g/mol | |
| Appearance | Solid (form not specified) | General knowledge |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage | Store in a cool, dry place. Keep container tightly closed. | General laboratory practice |
Synthesis Strategies: An Inferential Approach
One potential conceptual pathway is the reductive amination of 1,3-indandione. This could proceed through the formation of an enamine or oxime at the 3-position, followed by reduction.
Conceptual Synthesis Pathway.
Experimental Protocol (Hypothetical):
-
Step 1: Formation of the Enamine Intermediate. 1,3-indandione could be reacted with a suitable source of ammonia, such as ammonium acetate, in a solvent like toluene with azeotropic removal of water to drive the formation of the enamine.
-
Step 2: Reduction. The resulting enamine intermediate could then be reduced. A variety of reducing agents could be explored, such as sodium borohydride in an alcoholic solvent, or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).
-
Step 3: Salt Formation. The crude 3-aminoindan-1-one free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Step 4: Purification. The precipitated this compound would be collected by filtration, washed with a non-polar solvent, and dried. Recrystallization from a suitable solvent system could be employed for further purification.
It is imperative to reiterate that this is a conceptual protocol and would require significant experimental optimization and characterization to be validated.
Analytical Characterization
Comprehensive spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, based on the known structure, the expected spectral features can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, as well as signals for the protons on the five-membered ring. The proton at the chiral center (C3) bearing the amino group would likely appear as a multiplet. The chemical shifts and coupling constants would be influenced by the presence of the ketone and the protonated amino group.
-
¹³C NMR: The spectrum should display nine distinct carbon signals, including a signal for the carbonyl carbon (C1) at a characteristic downfield shift (likely >190 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the five-membered ring.
4.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be expected to show characteristic absorption bands for:
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A carbonyl (C=O) stretch, likely in the region of 1680-1700 cm⁻¹.
-
N-H stretching vibrations from the protonated amine (NH₃⁺), typically appearing as a broad band in the range of 2800-3200 cm⁻¹.
-
C-H stretches from the aromatic and aliphatic portions of the molecule.
-
C=C stretches from the aromatic ring.
4.3. Mass Spectrometry (MS) (Predicted)
-
Electron Ionization (EI-MS): The mass spectrum would be expected to show a molecular ion peak for the free base (C₉H₉NO) at m/z = 147.18. Fragmentation patterns would likely involve loss of CO and other characteristic fragments of the indanone ring system.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 148.19.
4.4. Chromatographic Methods
For the analysis of aminoindanes, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.
-
HPLC: Reversed-phase HPLC with UV detection would be a suitable method for the analysis of this compound. The choice of column (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would need to be optimized.
-
GC-MS: Derivatization of the amino group may be necessary to improve the volatility and chromatographic performance of the compound for GC-MS analysis.
Biological Activity: A Field for Exploration
There is no specific information on the biological activity of this compound in the available literature. However, the broader class of aminoindanes and indanones has been investigated for a variety of pharmacological effects. For instance, derivatives of 1-aminoindan are known to possess neuroprotective and catecholamine-modulating actions. The (R)-enantiomer of 1-aminoindan is an active metabolite of the anti-Parkinson's drug rasagiline.
Given this context, this compound could be a valuable starting point for the synthesis of novel compounds to be screened for a range of biological targets. Potential areas of investigation could include:
-
Neuropharmacology: Evaluation for activity at various receptors and transporters in the central nervous system.
-
Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in neurological disorders.
-
Antimicrobial and Anticancer Activity: Assessing its potential as a lead compound in these therapeutic areas.
Workflow for Biological Evaluation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety guidelines for related aminoketone hydrochloride salts include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust, and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents an under-investigated chemical entity with potential for applications in medicinal chemistry and drug discovery. While basic identification information is available, there is a significant lack of detailed experimental data regarding its physicochemical properties, synthesis, and biological activity. This guide has aimed to provide a comprehensive overview of the current knowledge and to offer a scientifically grounded, albeit inferential, framework for future research on this compound. Further experimental work is necessary to fully characterize this compound and unlock its potential.
References
An Investigator's Guide to Elucidating the Mechanism of Action of 3-Aminoindan-1-one Hydrochloride
Preamble: Charting the Unexplored
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of the related 1-aminoindan, for instance, are known to exhibit potent activities, including the inhibition of monoamine oxidase B (MAO-B), as seen in the antiparkinsonian drug rasagiline, and the modulation of metabotropic glutamate receptors (mGluRs).[3][4] However, the specific molecular mechanism of action for 3-Aminoindan-1-one hydrochloride remains largely uncharacterized in the public domain.
This guide, therefore, deviates from a declarative statement of a known mechanism. Instead, it serves as a comprehensive strategic and technical manual for the research professional tasked with its elucidation. We will proceed from a foundation of structural analogy to formulate plausible hypotheses, and then detail the rigorous experimental cascade required to identify and validate the molecular target(s) and downstream pathways of this compound. This document is designed to be a self-validating system for investigation, grounded in established principles of chemical biology and drug discovery.[5]
Part 1: Hypothesis Generation through Structural Scaffolding and In Silico Analysis
The logical starting point for a novel compound is to leverage its chemical structure to predict potential biological targets. The 3-Aminoindan-1-one core suggests several testable hypotheses based on established structure-activity relationships of analogous compounds.
Hypothesis 1: Monoamine Oxidase (MAO) Inhibition The aminoindane moiety is famously associated with MAO-B inhibition.[4] The N-propargyl-1-aminoindan structure of rasagiline is a classic example. It is plausible that this compound could interact with the active site of MAO-A or MAO-B.
Hypothesis 2: Glutamate Receptor Modulation Derivatives such as 1-aminoindan-1,5-dicarboxylic acid (AIDA) are known competitive antagonists of the mGluR1 receptor.[3] The rigid cyclic structure of 3-Aminoindan-1-one could position the amino group to interact with glutamate receptors.
Hypothesis 3: Acetylcholinesterase (AChE) Inhibition The indanone core is a key feature of the FDA-approved Alzheimer's drug, donepezil, a potent AChE inhibitor.[1] This shared structural motif warrants an investigation into potential AChE inhibitory activity.
An initial in silico screening campaign is a cost-effective method to prioritize these hypotheses. This involves docking the structure of 3-Aminoindan-1-one into the crystal structures of human MAO-A, MAO-B, various mGluR subtypes, and AChE to predict binding affinity and pose.
Part 2: Primary Target Identification and In Vitro Validation
Following computational analysis, the next phase involves direct biochemical and cellular assays to confirm or refute the generated hypotheses. A broad-based panel screening is recommended as an initial unbiased approach.
Experimental Protocol: Broad-Spectrum Enzyme and Receptor Profiling
A commercially available screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) should be utilized to test this compound at a standard concentration (e.g., 10 µM) against a panel of several hundred common CNS receptors, ion channels, and enzymes. This provides a rapid, high-level overview of potential off-target effects and may uncover unexpected primary targets.
Experimental Protocol: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This luminescent assay provides a robust method for quantifying MAO activity.
Methodology:
-
Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well white assay plate, add 12.5 µL of MAO-A or MAO-B enzyme solution.
-
Add 12.5 µL of the compound dilution or vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 25 µL of the MAO substrate (a luminogenic derivative).
-
Incubate for 60 minutes at room temperature.
-
Add 50 µL of Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescence reaction.
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to vehicle controls and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Primary Target Validation
Caption: Workflow for identifying and validating the molecular target.
Part 3: Characterizing the Mode of Inhibition
Once a primary target is confirmed (for this example, let's assume a hit on MAO-B), the nature of the interaction must be defined. This is crucial for understanding the compound's pharmacology.
Experimental Protocol: Enzyme Inhibition Kinetics
To determine if inhibition is competitive, non-competitive, uncompetitive, or mixed, Michaelis-Menten kinetics are employed.
Methodology:
-
Perform the MAO-Glo™ assay as described above.
-
Instead of a single substrate concentration, use a matrix of varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km of the substrate).
-
For each substrate concentration, run a full dose-response curve of the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Vmax and Km in the presence of the inhibitor.
-
Competitive: Km increases, Vmax is unchanged.
-
Non-competitive: Km is unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
-
Calculate the inhibitor constant (Ki) from this data.
Hypothetical Data Summary
The following table illustrates how results could be presented to compare the inhibitory profile of this compound against related reference compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| 3-Aminoindan-1-one HCl | MAO-B | TBD | TBD | TBD |
| Rasagiline (Reference) | MAO-B | 5.4 | 0.7 | Irreversible |
| Selegiline (Reference) | MAO-B | 9.2 | 1.1 | Irreversible |
| 3-Aminoindan-1-one HCl | AChE | TBD | TBD | TBD |
| Donepezil (Reference) | AChE | 6.7 | 2.9 | Non-competitive |
(TBD = To Be Determined; Reference values are illustrative)
Part 4: Downstream Cellular and In Vivo Consequences
Identifying a molecular target is only the first step. The subsequent cellular and physiological consequences of target engagement must be demonstrated to build a complete picture of the mechanism of action.
Proposed Signaling Pathway (Hypothetical: MAO-B Inhibition)
If this compound is confirmed as a reversible, competitive MAO-B inhibitor, its primary mechanism would be to prevent the breakdown of dopamine in the brain.
Caption: Proposed pathway for MAO-B inhibition by the compound.
In Vivo Target Engagement and Pharmacodynamic Studies
To confirm this mechanism in a living system, a rodent model would be appropriate.
Experimental Protocol: Microdialysis in Rat Striatum
-
Implant a microdialysis probe into the striatum of anesthetized rats.
-
Administer this compound systemically (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analyze the concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate using HPLC with electrochemical detection.
-
Expected Result: A successful MAO-B inhibitor should cause a significant increase in extracellular dopamine levels and a corresponding decrease in the levels of its metabolite, DOPAC.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to definitively characterize the mechanism of action of this compound. By progressing from in silico prediction to in vitro validation, kinetic characterization, and finally in vivo target engagement, a researcher can build a robust, evidence-based understanding of this novel chemical entity. The successful completion of this investigative cascade will not only illuminate the pharmacology of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the valuable indanone class of compounds.
References
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Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. (URL: [Link])
-
Kandeel, M., et al. (2021). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). (URL: [Link])
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Wikipedia. 1-Aminoindane. (URL: [Link])
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (PMC). (URL: [Link])
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ResearchGate. Synthesis of indanone-based α-amino acids. (URL: [Link])
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Organic Chemistry Portal. Indanone synthesis. (URL: [Link])
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Han, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. National Institutes of Health (PMC). (URL: [Link])
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed. (URL: [Link])
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Rosini, M., et al. (2019). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. (URL: [Link])
-
Dumont, J., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. (URL: [Link])
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health (PMC). (URL: [Link])
Sources
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 3-Aminoindan-1-one Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Aminoindan-1-one hydrochloride, a compound of interest in pharmaceutical research and drug development. While direct, published spectral data for this specific molecule is limited, this document, exercising full editorial control, synthesizes information from structurally related compounds and fundamental spectroscopic principles to offer a robust predictive analysis. This guide is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with a high degree of confidence. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind expected spectral features and providing field-proven insights into data acquisition and interpretation.
Introduction: The Structural Significance of this compound
This compound belongs to the indanone class of compounds, which are bicyclic aromatic ketones. The presence of an amino group introduces a key functional moiety that is crucial for its potential biological activity and allows for further chemical modifications. As the hydrochloride salt, the compound's solubility and stability are enhanced, making it more amenable to pharmaceutical formulation and biological testing. Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide will provide a detailed roadmap for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The formation of the hydrochloride salt will have a pronounced effect on the chemical shifts of protons near the amino group.
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (H4, H5, H6, H7): These protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing carbonyl group at position 1 will particularly influence the chemical shift of the peri-proton H7, shifting it further downfield. The substitution pattern on the benzene ring will lead to a complex splitting pattern, likely a series of doublets and triplets.
-
Aliphatic Protons (H2, H3): The protons on the five-membered ring will be in the aliphatic region.
-
H3 (Methine Proton): The proton attached to the carbon bearing the amino group (C3) is expected to be a multiplet around 4.5-5.0 ppm. The presence of the positively charged ammonium group (-NH3+) will cause a significant downfield shift compared to the free amine.[1][2]
-
H2 (Methylene Protons): The two protons at the C2 position are diastereotopic, meaning they are chemically non-equivalent. They will appear as a pair of doublets of doublets (or a more complex multiplet) in the range of 2.5-3.5 ppm.
-
-
Ammonium Protons (-NH3+): The three protons of the ammonium group will likely appear as a broad singlet.[1] Its chemical shift can be variable and is dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d6, this peak is more likely to be observed.
Predicted ¹H NMR Data Summary:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H7 | ~7.8 | d | J ≈ 7-8 |
| H5, H6 | ~7.3 - 7.6 | m | |
| H4 | ~7.2 | d | J ≈ 7-8 |
| H3 | ~4.5 - 5.0 | m | |
| H2a, H2b | ~2.5 - 3.5 | m | |
| -NH3+ | Variable | br s |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-205 ppm.[3]
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons will resonate in the aromatic region, between 120 and 150 ppm. The quaternary carbons (C3a and C7a) will generally have lower intensities.
-
Aliphatic Carbons (C2, C3):
-
C3 (Methine Carbon): The carbon attached to the ammonium group will be in the range of 50-60 ppm.
-
C2 (Methylene Carbon): The C2 carbon will appear further upfield, around 30-40 ppm.
-
Predicted ¹³C NMR Data Summary:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | ~198 |
| C7a | ~150 |
| C3a | ~135 |
| C5 | ~134 |
| C7 | ~128 |
| C6 | ~126 |
| C4 | ~124 |
| C3 (CH-NH3+) | ~55 |
| C2 (CH2) | ~35 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
-
N-H Stretching (Ammonium Salt): A very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹.[4] This broadness is a characteristic feature of the N-H stretching vibrations in ammonium salts due to hydrogen bonding.
-
C=O Stretching (Ketone): A strong, sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[5][6] Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.
-
C-N Stretching: This vibration typically appears in the 1000-1250 cm⁻¹ region.
-
Aromatic C-H Stretching: These are typically observed as a group of weak to medium bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.
IR Data Summary:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2400 - 3200 | Strong, Broad |
| C=O Stretch (Ketone) | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Expected Mass Spectrum:
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) for the free base, 3-aminoindan-1-one (C₉H₉NO), would be observed at m/z 147. The hydrochloride salt itself is not typically observed directly in the gas phase under EI conditions. The spectrum will show the fragmentation of the free base.
Predicted Fragmentation Pattern:
The fragmentation of 3-aminoindan-1-one would likely proceed through several characteristic pathways:
-
Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 119.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the amino group could lead to various fragment ions.
-
Loss of NH₂: Loss of the amino radical would give a fragment at m/z 131.
The mass spectrum of the parent compound, indan-1-one, shows a strong molecular ion peak at m/z 132 and a base peak at m/z 104, corresponding to the loss of CO.[7]
Mass Spectrometry Data Summary:
| m/z | Predicted Fragment |
| 147 | [M]+ (free base) |
| 119 | [M - CO]+ |
| 131 | [M - NH₂]+ |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts as it can help to resolve exchangeable protons.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a GC. The free base is more suitable for this technique.
-
Direct Infusion/Electrospray Ionization (ESI): For the hydrochloride salt, ESI is a more appropriate ionization technique. Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and infuse it directly into the mass spectrometer.
-
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Visualizations
Molecular Structure
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles, we have established a solid framework for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. A thorough understanding of these spectroscopic techniques is indispensable for any scientist working with this and other novel chemical entities, ensuring the integrity and success of their research endeavors.
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3-Aminoindan-1-one Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability
An In-Depth Technical Guide for Drug Development Professionals
Introduction
3-Aminoindan-1-one hydrochloride is a synthetic intermediate with a rigid bicyclic structure containing a ketone and a primary amine. As a hydrochloride salt, its physicochemical properties are of paramount importance for its application in pharmaceutical research and development. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is a critical prerequisite for developing robust formulations, ensuring therapeutic efficacy, and meeting regulatory standards.[1] An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability.[2]
This guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It is designed for researchers, formulation scientists, and analytical chemists, offering both theoretical insights and practical, field-proven methodologies. We will explore the key factors governing its solubility, detail protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability through forced degradation studies, as mandated by international guidelines.
Core Physicochemical Properties
A molecule's structure dictates its behavior. This compound possesses key functional groups that influence its solubility and reactivity. The primary amine is basic and readily protonated, forming the basis for its hydrochloride salt. The aromatic ring and the indanone core contribute to its hydrophobicity, while the ketone and protonated amine offer sites for hydrogen bonding.
Caption: Chemical Structure of this compound.[3]
Solubility Profile: From Theory to Practice
Solubility is a thermodynamic equilibrium, and for an ionizable compound like this compound, it is heavily influenced by the properties of the solvent, pH, and temperature. The hydrochloride salt form generally enhances aqueous solubility compared to the free base by allowing for strong ion-dipole interactions with water.
Factors Influencing Solubility
-
Solvent Polarity: As a polar, ionic compound, it is expected to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) that can solvate both the chloride anion and the ammonium cation. Solubility is likely to be lower in non-polar aprotic solvents.
-
pH: The solubility in aqueous media will be pH-dependent. At lower pH values, the amine remains protonated, favoring solubility. As the pH approaches and surpasses the pKa of the primary amine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.
-
Temperature: The dissolution of most solids is an endothermic process; therefore, solubility is expected to increase with temperature.[4] This relationship is crucial for developing crystallization processes and assessing risks during heat sterilization.
Representative Solubility Data
The following table provides a summary of expected solubility classifications for this compound in common pharmaceutical solvents. This data should be empirically confirmed for each specific application.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Classification | Rationale for Use |
| Purified Water | 25 | > 10 | Soluble | Primary aqueous vehicle for oral/parenteral formulations.[5] |
| 0.1 M HCl | 25 | > 33 | Freely Soluble | Simulates gastric fluid; common ion effect may enhance stability.[6] |
| Phosphate Buffer (pH 7.4) | 25 | 1 - 10 | Sparingly Soluble | Simulates physiological pH; solubility may be limited by conversion to free base. |
| Ethanol | 25 | 10 - 33 | Soluble | Common co-solvent to enhance drug solubility in aqueous formulations.[7] |
| Methanol | 25 | > 33 | Freely Soluble | Used in early-stage analysis and synthesis; generally avoided in final formulations.[7] |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble | Aprotic solvent for stock solutions in biological screening.[6] |
Experimental Protocol: Shake-Flask Solubility Determination
This protocol describes a robust, self-validating method to quantitatively determine the equilibrium solubility. The core principle is to saturate a solvent with the solute and measure the concentration in the supernatant after equilibrium is achieved.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent system. The excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be conducted to ensure this duration is sufficient.
-
Phase Separation: Allow the vials to stand at the same temperature to let undissolved solids settle. Centrifuge the vials to ensure a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of known concentrations.
-
Validation: To confirm equilibrium was reached, analyze samples taken at two consecutive time points (e.g., 24 and 48 hours). The solubility values should be statistically identical.
Caption: Workflow for Shake-Flask Solubility Determination.
Chemical Stability and Degradation Pathways
Evaluating the intrinsic chemical stability of an API is a cornerstone of drug development.[1] Forced degradation, or stress testing, is a process that deliberately exposes the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8] This information is vital for developing stability-indicating analytical methods and for predicting the shelf-life of the final drug product.[9]
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The amide bond in a potential dimeric impurity or formulation excipient could be susceptible to acid/base hydrolysis. While the core structure lacks readily hydrolyzable groups, formulation excipients may introduce this risk.[2]
-
Oxidation: The primary amine and the alpha-carbon to the ketone are potential sites for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[10]
-
Deamination: As seen with other primary amines, deamination can occur under certain conditions, potentially leading to the formation of a hydroxyl or other substituted analog.[11]
-
Photodegradation: The aromatic ring and ketone moiety are chromophores that can absorb UV light, potentially leading to photolytic degradation.
Experimental Protocol: Forced Degradation Study
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A guidelines to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours at 60°C | Simulates gastric environment; evaluates stability at low pH.[13] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours at 60°C | Evaluates stability in alkaline conditions. |
| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours at RT | Simulates oxidative stress from atmospheric oxygen or excipient impurities.[10] |
| Thermal Degradation | Dry Heat (e.g., 80°C) | Up to 7 days | Assesses intrinsic thermal stability in the solid state. |
| Photostability | ICH-compliant light source (UV/Vis) | Per ICH Q1B guidelines | Evaluates degradation upon exposure to light during manufacturing and storage.[12] |
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, H₂O₂, and water for control). For thermal and photolytic studies, expose the solid powder.
-
Stress Application: Place the samples under the conditions outlined in the table above. Monitor the samples at appropriate time points (e.g., 2, 8, 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation and protect the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact API from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.
-
Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the intact API and the levels of all degradation products should be close to 100% of the initial concentration, confirming that all significant degradants are being detected.
Caption: Workflow for Stability Testing and Forced Degradation.
Analytical Methodologies for Quantification
A robust analytical method is the backbone of any solubility or stability study. For a UV-active compound like this compound, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice.
-
Causality: This technique is selected for its high resolving power, sensitivity, and reproducibility. A C18 column is typically effective at retaining the compound while allowing for separation from polar degradants. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), which allows for fine-tuning of the retention time. Detection at the compound's UV maxima ensures high sensitivity. For stability studies, coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products.[14]
Recommended Storage and Handling
Based on the anticipated stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[15] Protect from light. For long-term storage, refrigeration may be advisable, but this should be confirmed by long-term stability studies.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may accelerate degradation.[16]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize dust generation and handle in a well-ventilated area or chemical fume hood.[17]
Conclusion
This guide has outlined the critical parameters of solubility and stability for this compound from a drug development perspective. While it is predicted to be soluble in polar solvents and relatively stable under standard conditions, its susceptibility to pH changes, oxidation, and light must be empirically determined. The protocols provided for solubility determination and forced degradation studies offer a robust framework for researchers to generate the necessary data for formulation development and regulatory submissions. A thorough understanding of these properties is not merely a scientific exercise but a crucial step in ensuring the safety, quality, and efficacy of any potential therapeutic agent.
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The Synthetic Heart of Innovation: A Technical Guide to the Research Applications of 3-Aminoindan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the true value of a molecule often lies not in its inherent biological activity, but in its potential as a versatile scaffold for the creation of novel therapeutics. 3-Aminoindan-1-one hydrochloride is a prime example of such a foundational building block. While not extensively studied for its own pharmacological effects, its strategic placement of an amino group and a ketone on a rigid indane framework makes it a highly valuable precursor for the synthesis of a diverse range of biologically active compounds. This technical guide delves into the core potential of this compound, offering insights into its application in the development of enzyme inhibitors and neurological agents, complete with synthetic strategies and mechanistic considerations.
The Indanone Core: A Privileged Structure in Drug Discovery
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility stems from its rigid bicyclic structure, which can be readily functionalized to explore chemical space and optimize interactions with a target protein. The presence of a ketone and an amino group in this compound provides two key points for chemical modification, allowing for the systematic development of structure-activity relationships (SAR).
Potential Research Applications and Synthetic Pathways
The primary utility of this compound lies in its role as a starting material for the synthesis of more complex molecules with therapeutic potential. Below, we explore key research applications and provide conceptual synthetic workflows.
Development of Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Therapeutic Rationale: Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain.[2] Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease.[3] Rasagiline, a potent and selective MAO-B inhibitor, features a propargylamine group attached to an aminoindan core.[3]
Synthetic Strategy from 3-Aminoindan-1-one: this compound can serve as a key intermediate for the synthesis of Rasagiline analogues and other novel MAO-B inhibitors. A general synthetic approach would involve the following steps:
Experimental Protocol: Synthesis of N-Propargyl-3-aminoindan-1-one
-
Deprotection: The hydrochloride salt of 3-Aminoindan-1-one is neutralized with a suitable base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent (e.g., dichloromethane or acetonitrile) to yield the free amine.
-
N-Alkylation: The resulting free amine is then reacted with propargyl bromide or a related propargylating agent in the presence of a base (e.g., potassium carbonate) to introduce the propargylamine moiety.[4]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired N-propargyl-3-aminoindan-1-one.
Mechanism of Action: The resulting N-propargyl-aminoindan-1-one derivatives are expected to act as irreversible inhibitors of MAO-B. The propargylamine group forms a covalent adduct with the flavin cofactor (FAD) at the active site of the enzyme, leading to its inactivation.[2]
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway to a potential MAO-B inhibitor.
Scaffolding for Novel Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Therapeutic Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] The drug Donepezil, a potent AChE inhibitor, features an indanone moiety, highlighting the potential of this scaffold in designing new anti-Alzheimer's agents.[1]
Synthetic Strategy from 3-Aminoindan-1-one: The amino group of 3-Aminoindan-1-one provides a convenient handle for the introduction of various side chains that can interact with the active site of AChE.
Experimental Protocol: Synthesis of Substituted Amide Derivatives
-
Amide Coupling: this compound is first neutralized to the free amine. This is followed by a standard amide coupling reaction with a carboxylic acid of interest using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Structural Diversity: A library of compounds can be generated by using a variety of carboxylic acids, allowing for the exploration of different substituents that can enhance binding to the AChE active site.
-
Purification: The resulting amide derivatives are purified by crystallization or column chromatography.
Mechanism of Action: The indanone core of the synthesized derivatives can be designed to interact with the peripheral anionic site (PAS) of AChE, while the amide side chain can be tailored to bind to the catalytic active site (CAS), leading to potent and potentially selective inhibition of the enzyme.
Visualization of the Synthetic Workflow:
Caption: Drug discovery workflow for mGluR modulators.
Quantitative Data on Related Indanone Derivatives
While specific quantitative data for this compound is scarce, the potencies of related compounds highlight the potential of this scaffold.
| Compound | Target | Activity | Reference |
| Rasagiline | MAO-B | IC50 = 4.5 nM | [3] |
| Donepezil | AChE | IC50 = 6.7 nM | [1] |
| 1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1 | pA2 = 4.21 | [5] |
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the synthesis of a wide array of pharmacologically active molecules. Its potential applications span across critical therapeutic areas, including neurodegenerative diseases and other neurological disorders. The strategic functional groups on the indanone core provide a robust platform for medicinal chemists to design and synthesize novel compounds with tailored biological activities. Future research efforts should focus on the systematic exploration of the chemical space around this scaffold to unlock its full potential in drug discovery. The development of efficient and scalable synthetic routes to a diverse range of 3-aminoindan-1-one derivatives will be crucial for advancing this promising area of research.
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An In-Depth Technical Guide to 3-Aminoindan-1-one Hydrochloride Derivatives and Analogs for Advanced Drug Discovery
This guide provides a comprehensive technical overview of 3-aminoindan-1-one hydrochloride and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic pathways for creating these molecules, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their research and development endeavors.
The 3-Aminoindan-1-one Core: A Privileged Scaffold in Medicinal Chemistry
The indanone framework is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. The introduction of an amino group at the 3-position and a ketone at the 1-position of the indane ring system creates the 3-aminoindan-1-one core, a versatile template for the design of novel therapeutic agents. This scaffold has been explored for a range of applications, including as an anti-inflammatory, anticancer, antimicrobial, and antiviral agent.[1]
Synthetic Strategies for 3-Aminoindan-1-one Derivatives
The synthesis of 3-aminoindan-1-one and its derivatives can be approached through several strategic pathways. While a definitive, universally applied protocol for the parent hydrochloride salt is not extensively documented in readily available literature, established methods for the synthesis of substituted indanones and related aminoindanes provide a strong foundation for their preparation.
Proposed Synthesis of this compound
A plausible and efficient route to this compound involves the reductive amination of indan-1,3-dione. This versatile starting material is readily accessible through methods such as the Claisen condensation of ethyl acetate and dimethyl phthalate.[2]
Experimental Protocol: Reductive Amination of Indan-1,3-dione
-
Imine Formation: Indan-1,3-dione is reacted with a suitable source of ammonia, such as ammonium acetate, in an appropriate solvent like methanol. The reaction is typically heated to facilitate the formation of the intermediate enamine/imine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced to the reaction mixture. These reagents are selective for the reduction of the imine in the presence of the remaining ketone, yielding 3-aminoindan-1-one.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound salt.
-
Purification: The product is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
Diagram: Proposed Synthesis of 3-Aminoindan-1-one HCl
Caption: Proposed synthetic route to this compound via reductive amination.
Synthesis of N-Substituted and Aryl-Substituted Analogs
The versatile 3-aminoindan-1-one scaffold can be further functionalized to generate a diverse library of analogs.
-
N-Alkylation/Arylation: The primary amine of 3-aminoindan-1-one can be readily alkylated or arylated using standard methodologies, such as reductive amination with aldehydes or ketones, or through nucleophilic substitution reactions with alkyl or aryl halides.
-
Aryl Substitution: The aromatic ring of the indanone core can be substituted prior to the formation of the bicyclic system, for instance, by starting with a substituted phenylpropionic acid and carrying out an intramolecular Friedel-Crafts acylation.
Pharmacological Landscape of 3-Aminoindan-1-one Analogs
Derivatives of the 3-aminoindan-1-one core have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key biological targets in the central nervous system and other tissues.
Monoamine Oxidase (MAO) Inhibition
The structural similarity of certain aminoindane derivatives to endogenous monoamines suggests their potential as monoamine oxidase (MAO) inhibitors. MAOIs are a class of drugs that prevent the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, and are used in the treatment of depression and Parkinson's disease.[3][4][5] The rigid conformation of the indane nucleus can confer selectivity for either MAO-A or MAO-B isoforms. For example, rasagiline, an N-propargyl-1-aminoindan derivative, is a potent and selective irreversible inhibitor of MAO-B.[6]
Dopamine Receptor Ligands
The 3-aminoindan-1-one scaffold is also a promising template for the development of dopamine receptor ligands. The spatial arrangement of the amino group and the aromatic ring can mimic the key pharmacophoric features of dopamine. Studies on structurally related 2-aminotetralin and 3-amino-1-benzopyran derivatives have demonstrated high affinity and selectivity for D2 and D3 dopamine receptor subtypes.[7] This suggests that 3-aminoindan-1-one analogs could be valuable tools for probing the function of these receptors and for the development of novel antipsychotics or treatments for Parkinson's disease.
Diagram: Dopamine D2 Receptor Signaling
Caption: Potential mechanism of action for a 3-aminoindan-1-one D2 antagonist.
Other Potential Therapeutic Applications
The indanone core is present in a wide array of biologically active molecules. This suggests that 3-aminoindan-1-one derivatives could be explored for a multitude of other therapeutic applications, including:
-
Anti-inflammatory Activity: Certain indanone derivatives have demonstrated potent anti-inflammatory effects.[1]
-
Anticancer Activity: The indanone scaffold has been incorporated into compounds with significant antiproliferative activity against various cancer cell lines.[8]
-
Neuroprotective Agents: The structural features of these compounds may lend themselves to the development of agents for neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 3-aminoindan-1-one derivatives is paramount for the rational design of potent and selective ligands.
Substitution on the Amino Group
The nature of the substituent on the 3-amino group plays a crucial role in determining the pharmacological profile.
-
Size and Lipophilicity: Increasing the size and lipophilicity of the N-substituent can significantly impact receptor affinity and selectivity. For instance, in the case of dopamine receptor ligands, an N-propyl group has been shown to be favorable for D2/D3 receptor binding.[7]
-
Specific Functional Groups: The introduction of specific functional groups, such as a propargyl group, can lead to irreversible enzyme inhibition, as seen with the MAO-B inhibitor rasagiline.
Substitution on the Aromatic Ring
Modification of the aromatic ring of the indanone nucleus provides another avenue for modulating biological activity.
-
Electron-donating and Electron-withdrawing Groups: The electronic properties of substituents on the phenyl ring can influence binding affinity and pharmacokinetic properties.
-
Positional Isomers: The position of substituents on the aromatic ring can dramatically alter selectivity for different receptor subtypes or enzyme isoforms.
| Compound ID | R1 (at 3-amino) | R2 (Aromatic Ring) | Target | Activity (IC50/Ki) | Reference |
| Indanone-3-acetic acid deriv. 1 | -CH₂COOH | 4-OCH₃ | Anti-inflammatory | 5.1 ± 1.9 µM | [1] |
| Indanone-3-acetic acid deriv. 2 | -CH₂CONH-aryl | 4-OCH₃ | Anti-inflammatory | 10-50 µM | [1] |
| 5-OH-PIPAT (analog) | -Propyl, -3'-iodo-2'-propenyl | 5-OH (on tetralin) | Dopamine D3 Receptor | Ki = 0.99 nM | [7] |
| 7-OH-PIPAT (analog) | -Propyl, -3'-iodo-2'-propenyl | 7-OH (on tetralin) | Dopamine D3 Receptor | Ki = 1.85 nM | [7] |
| Spiroisoxazoline deriv. 9f | (spiroisoxazoline) | 5,6-di-OCH₃ | COX-2 | IC50 = 0.03 ± 0.01 µM | [8] |
Table 1: Biological Activities of Selected Indanone Derivatives and Analogs. This table presents a selection of indanone derivatives and structurally related analogs, highlighting their biological targets and activities. The data illustrates the potential of this scaffold in diverse therapeutic areas.
Future Directions and Conclusion
The 3-aminoindan-1-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating compound libraries for high-throughput screening. Future research in this area should focus on:
-
Elucidation of Specific Mechanisms of Action: Detailed pharmacological studies are needed to understand the precise molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are required to improve the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploration of New Therapeutic Areas: The broad biological activity of the indanone core suggests that 3-aminoindan-1-one derivatives may have untapped potential in other disease areas.
References
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Gopal Natesan, et al. (2017). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]
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Kung, M. P., et al. (1997). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. PubMed. [Link]
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Fassihi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
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Yadav, P., et al. (2022). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. bioRxiv. [Link]
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Yoshida, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. PubMed. [Link]
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Wikipedia. (2023). Monoamine oxidase inhibitor. Wikipedia. [Link]
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Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. [Link]
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Wikipedia. (2023). 1,3-Indandione. Wikipedia. [Link]
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Kortagere, S., et al. (2005). Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PubMed Central. [Link]
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Tipton, K. F. (2022). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]
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Lemoine, H., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
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Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]
- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2023). MDPI. [Link]
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Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020). Frontiers in Pharmacology. [Link]
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Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]
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Wikipedia. (2023). Substituted phenethylamine. Wikipedia. [Link]
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Wikipedia. (2023). Serotonin releasing agent. Wikipedia. [Link]
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Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2014). Pharmacodynamics: Molecular Mechanisms of Drug Action. In Goodman and Gilman's Manual of Pharmacology and Therapeutics (2nd ed.). McGraw-Hill Education. [Link]
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Sluka, K. A., et al. (2002). The Role of Type 1 Metabotropic Glutamate Receptors in the Generation of Dorsal Root Reflexes Induced by Acute Arthritis or the Spinal Infusion of 4-Aminopyridine in the Anesthetized Rat. PubMed Central. [Link]
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The Strategic Utility of 3-Aminoindan-1-one Hydrochloride: A Technical Primer for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of 3-Aminoindan-1-one hydrochloride, a versatile bifunctional synthetic building block. While specific, direct literature on this compound is emerging, its structural motifs—a secondary amine and a ketone integrated within a rigid indane framework—present a compelling platform for the synthesis of complex heterocyclic systems and novel pharmaceutical scaffolds. This document synthesizes established principles of organic chemistry to propose plausible synthetic routes to 3-Aminoindan-1-one and explores its potential reactivity and applications in medicinal chemistry and drug development. Detailed, representative experimental protocols and characterization data are provided to guide researchers in the effective utilization of this promising intermediate.
Introduction: The Architectural Value of the Indanone Scaffold
The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of an amino group at the 3-position, presented as its hydrochloride salt for enhanced stability and handling, transforms the simple indanone into a versatile bifunctional building block. The presence of a nucleophilic secondary amine and an electrophilic ketone in a constrained arrangement opens a gateway to a diverse range of chemical transformations, particularly in the realm of heterocyclic synthesis. This guide aims to illuminate the synthetic potential of this compound for researchers engaged in the discovery and development of novel chemical entities.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 152605-34-0 | |
| Molecular Formula | C₉H₁₀ClNO | |
| Molecular Weight | 183.63 g/mol | |
| Appearance | Off-white to light yellow crystalline solid (representative) | General chemical knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol (representative) | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach
While specific literature detailing the synthesis of 3-Aminoindan-1-one is not abundant, a logical and efficient synthetic strategy can be devised from readily available starting materials, leveraging well-established named reactions. A plausible retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol:
-
α-Bromination of 1-Indanone: The synthesis commences with the α-bromination of commercially available 1-indanone. This can be achieved using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, under reflux. This reaction selectively introduces a bromine atom at the benzylic position.
-
Azide Substitution: The resulting 3-bromo-1-indanone is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism to yield 3-azido-1-indanone.
-
Reduction of the Azide: The azido group is a versatile precursor to the amine. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere is a clean and efficient method to reduce the azide to the corresponding primary amine, yielding 3-amino-1-indanone (the free base).
-
Hydrochloride Salt Formation: Finally, treatment of the free base with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) will precipitate the desired this compound salt, which can be isolated by filtration and dried.
The Role as a Synthetic Building Block: Key Reaction Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its amino and keto functionalities. The hydrochloride salt can be readily converted to the free base in situ or as a separate step to unmask the nucleophilic amine.
Caption: Potential reaction pathways for 3-Aminoindan-1-one.
Reactions at the Amino Group
-
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides. This is a fundamental transformation for introducing a wide variety of substituents.
-
N-Alkylation: Direct alkylation with alkyl halides can be achieved, although over-alkylation can be a competing side reaction. Reductive amination offers a more controlled approach to mono-alkylation.
-
Reductive Amination: The amine can participate in reductive amination with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride to yield N-substituted derivatives.
Reactions at the Carbonyl Group
-
Wittig Reaction: The ketone can undergo the Wittig reaction to form an exocyclic double bond, providing a route to various indenylidene derivatives.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the carbonyl group will generate tertiary alcohols, introducing a new carbon-carbon bond.
-
Reductive Amination (Intermolecular): The ketone can react with primary or secondary amines to form an imine or enamine, which can then be reduced to afford a new amino group at the 1-position.
Condensation Reactions for Heterocyclic Synthesis
The true synthetic power of this compound lies in its ability to undergo intramolecular and intermolecular condensation reactions to form fused heterocyclic systems.
-
Paal-Knorr Pyrrole Synthesis: Reaction with a 1,4-dicarbonyl compound can lead to the formation of a pyrrole ring fused to the indane scaffold.
-
Fischer Indole Synthesis: The ketone can react with phenylhydrazine derivatives under acidic conditions to construct an indole ring system, a common motif in pharmacologically active molecules.
-
Pictet-Spengler Reaction: In principle, if the amino group is part of a larger chain attached to an aromatic ring, the ketone could participate in an intramolecular Pictet-Spengler type reaction to form complex polycyclic alkaloids.
Illustrative Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and desired product.
Protocol: Synthesis of N-(1-Oxoindan-3-yl)acetamide
-
To a stirred suspension of this compound (1.0 g, 5.44 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.65 g, 2.28 mL, 16.32 mmol).
-
Slowly add acetyl chloride (0.47 g, 0.43 mL, 5.98 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol: Synthesis of a Fused Imidazole Derivative
-
In a round-bottom flask, combine this compound (1.0 g, 5.44 mmol), a 1,2-dicarbonyl compound (e.g., benzil, 1.14 g, 5.44 mmol), and ammonium acetate (2.10 g, 27.2 mmol) in glacial acetic acid (20 mL).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fused imidazole derivative.
Representative Characterization Data
The following data are hypothetical and serve as a guide for the expected spectral characteristics of this compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-7.5 (m, 4H, Ar-H), 4.5 (dd, 1H, CH-NH₂), 3.2 (dd, 1H, CH₂), 2.8 (dd, 1H, CH₂), NH₂ protons may be broad and exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~200 (C=O), 150-120 (Ar-C), ~50 (CH-NH₂), ~35 (CH₂). |
| IR (ATR) | ν ~3400-2800 cm⁻¹ (N-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1600, 1480 cm⁻¹ (C=C stretch, aromatic). |
| Mass Spectrometry (ESI+) | m/z 148.07 [M+H]⁺ (for the free base). |
Conclusion and Future Outlook
This compound is a building block with significant untapped potential in synthetic and medicinal chemistry. Its constrained bifunctional nature makes it an ideal starting point for the construction of diverse and complex molecular architectures, particularly fused heterocyclic systems. While the direct body of literature on this specific compound is still developing, the fundamental principles of organic chemistry provide a clear roadmap for its synthesis and application. It is anticipated that as this versatile intermediate becomes more widely accessible, its use in the synthesis of novel therapeutic agents and functional materials will expand significantly, making it a valuable addition to the synthetic chemist's toolbox.
References
Due to the limited specific literature on this compound, this section provides references to general organic chemistry principles and the synthesis of related indanone structures.
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33975-34002. [Link]
-
Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Organic Chemistry Portal. Indanone synthesis.[Link]
An In-Depth Technical Guide to 3-Aminoindan-1-one Hydrochloride: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 3-Aminoindan-1-one hydrochloride (CAS No. 152605-34-0), a key chemical intermediate with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the synthesis, characterization, and potential applications of this versatile building block, grounding all information in established scientific principles and methodologies.
Introduction: The Significance of the Aminoindan Scaffold
The indane ring system is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The incorporation of an amino group and a ketone functionality, as seen in 3-Aminoindan-1-one, provides a rich chemical handle for the synthesis of a diverse array of more complex molecules. This unique combination of structural features makes it a valuable starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. This guide will explore the fundamental properties, synthesis, and potential applications of this compound, offering insights into its role as a cornerstone in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The hydrochloride salt of 3-Aminoindan-1-one enhances its stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 152605-34-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClNO | [1][2][3] |
| Molecular Weight | 183.63 g/mol | [2] |
| Alternate Molecular Weight | 147.18 g/mol (free base) | [1][3] |
| Appearance | (Expected) Crystalline solid | General knowledge |
| Solubility | Soluble in polar solvents | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area | General knowledge |
Synthesis of this compound: A Proposed Pathway
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
The following protocol is a generalized procedure based on known transformations of similar substrates. Researchers should optimize these conditions for safety and efficiency in their own laboratory setting.
Step 1: Bromination of 1-Indanone
-
To a solution of 1-indanone in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude 3-bromo-1-indanone by column chromatography or recrystallization.
Causality: The use of NBS and a radical initiator allows for the selective benzylic bromination at the 3-position of the indanone ring.
Step 2: Azide Substitution
-
Dissolve the purified 3-bromo-1-indanone in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 3-azido-1-indanone.
Causality: The azide ion is a good nucleophile and will displace the bromide at the 3-position via an SN2 reaction.
Step 3: Reduction of the Azide
-
Dissolve the crude 3-azido-1-indanone in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine.
-
Alternatively, the reduction can be carried out using stannous chloride (SnCl₂) in the presence of hydrochloric acid.
-
Filter the catalyst and concentrate the filtrate to obtain the crude 3-amino-1-indanone.
Causality: Catalytic hydrogenation or reduction with tin(II) chloride are standard and effective methods for the reduction of azides to primary amines.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude 3-amino-1-indanone in a dry, inert solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Causality: The basic amino group reacts with hydrochloric acid to form the stable and often crystalline hydrochloride salt, which is easier to handle and purify.
Applications in Medicinal Chemistry and Drug Discovery
The 3-Aminoindan-1-one scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two reactive sites: the amino group and the ketone. These functional groups allow for a variety of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role of 3-Aminoindan-1-one HCl as a versatile building block.
Precursor for Bioactive Molecules
-
CNS Agents: The aminoindan core is present in several compounds with activity in the central nervous system. For instance, derivatives of aminoindan have been investigated as inhibitors of monoamine oxidase (MAO), which are used in the treatment of Parkinson's disease and depression.[7]
-
Antibacterial Agents: Recent studies have explored the antibacterial potential of aminoindane derivatives, suggesting that this scaffold could be a starting point for the development of new antibiotics.[8]
-
Antagonists of Metabotropic Glutamate Receptors: While not the specific molecule , the structurally related 1-aminoindan-1,5-dicarboxylic acid has been identified as a potent and selective antagonist of the mGluR1 receptor, highlighting the potential of the aminoindan scaffold in modulating glutamatergic neurotransmission.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is crucial for its use in pharmaceutical synthesis. A robust quality control workflow should be established, incorporating various analytical techniques.
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data for 3-Aminoindan-1-one
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Methine proton adjacent to the amino group (multiplet, ~4.0-4.5 ppm), Methylene protons (multiplets, ~2.5-3.5 ppm), Amine protons (broad singlet, variable ppm) |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~120-150 ppm), Methine carbon adjacent to the amino group (~50-60 ppm), Methylene carbons (~30-40 ppm) |
| FT-IR (cm⁻¹) | N-H stretch (broad, ~2400-3200, characteristic of amine salt), C=O stretch (~1680-1700), Aromatic C=C stretch (~1600, 1450) |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z ~148.07) |
Quality Control Workflow
A comprehensive quality control process is essential to guarantee the identity, purity, and quality of this compound.
Caption: A comprehensive quality control workflow for 3-Aminoindan-1-one HCl.
Step-by-Step QC Protocol:
-
Visual Inspection: Examine the material for its physical appearance, color, and for the presence of any foreign particulates.
-
Identification by FT-IR: Acquire an infrared spectrum of the sample and compare it to a reference standard. The spectrum should exhibit the characteristic absorption bands for the functional groups present in the molecule.
-
Identification by Mass Spectrometry: Confirm the molecular weight of the free base by obtaining a mass spectrum.
-
Purity by HPLC/UPLC: Develop a validated HPLC or UPLC method to determine the purity of the compound and to identify and quantify any impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection would be a typical starting point.
-
Residual Solvents: Use headspace gas chromatography (GC-HS) to determine the content of any residual solvents from the synthesis.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Assay: The content of this compound can be determined by a quantitative HPLC method against a certified reference standard. Additionally, the hydrochloride content can be determined by titration with a standardized base.
Validation of Analytical Methods: All analytical methods used for quality control must be validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust.[11]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before any work is undertaken.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its privileged indane scaffold, combined with the reactive amino and ketone functionalities, provides a gateway to a wide array of complex molecules with potential therapeutic applications. While specific experimental data for this compound is not extensively published, this guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and a robust framework for its analytical characterization and quality control. As research in medicinal chemistry continues to evolve, the utility of such well-defined building blocks will undoubtedly play a crucial role in the design and synthesis of the next generation of pharmaceuticals.
References
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Methodological & Application
Synthesis of 3-Aminoindan-1-one Hydrochloride from 1-Indanone: An Application Note and Detailed Protocol
Abstract
This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of 3-Aminoindan-1-one hydrochloride, a valuable chemical intermediate, starting from commercially available 1-indanone. The described synthetic pathway is robust and proceeds through three distinct chemical transformations: (1) free-radical benzylic bromination of the 1-indanone core to yield 3-bromoindan-1-one, (2) nucleophilic substitution of the bromide with an azide moiety to form 3-azidoindan-1-one, and (3) a mild Staudinger reduction of the azide to the corresponding primary amine, followed by in-situ formation of the stable hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization guidelines.
Introduction and Synthetic Strategy
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C-3 position creates a versatile building block, 3-aminoindan-1-one, suitable for further elaboration in drug discovery programs. This document outlines a reliable and reproducible laboratory-scale synthesis of its hydrochloride salt, which offers superior stability and handling properties compared to the free base.
The chosen synthetic route (Scheme 1) was designed for efficiency and control, utilizing well-established and high-yielding reactions. The strategy hinges on the initial functionalization of the benzylic C-3 position, which is activated for free-radical halogenation. Subsequent conversion to an azide provides a stable precursor to the amine, effectively preventing common side reactions like over-alkylation. Finally, the Staudinger reduction is employed for its exceptional mildness and chemoselectivity, ensuring the integrity of the ketone functionality during the transformation.
Scheme 1: Overall Synthetic Pathway
Caption: Multi-step synthesis from 1-Indanone to the target hydrochloride salt.
Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is critical for successful execution and troubleshooting.
Step 1: Benzylic Bromination
The first step involves the selective bromination of the benzylic C-3 position of 1-indanone. This reaction proceeds via a free-radical chain mechanism.
-
Initiation: The radical initiator, azobisisobutyronitrile (AIBN), thermally decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical (Br•).
-
Propagation: The bromine radical abstracts a hydrogen atom from the most stable radical position—the benzylic C-3 carbon—forming a resonance-stabilized indanone radical and HBr. This radical then reacts with another molecule of NBS to yield the product, 3-bromoindan-1-one, and regenerates a bromine radical, continuing the chain.
-
Causality: Carbon tetrachloride (CCl₄) is used as the solvent due to its inertness under radical conditions. NBS is the preferred brominating agent over molecular bromine for benzylic halogenations as it maintains a low, constant concentration of Br₂, minimizing side reactions such as addition across the enol double bond.[1]
Step 2: Nucleophilic Azidation
This step is a classic SN2 nucleophilic substitution. The highly nucleophilic azide ion (N₃⁻) from sodium azide attacks the electrophilic C-3 carbon, displacing the bromide leaving group.
-
Causality: Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively solvates the sodium cation while leaving the azide anion relatively "bare" and highly nucleophilic, thus accelerating the rate of the SN2 reaction.
Step 3: Staudinger Reduction and Salt Formation
The conversion of the azide to an amine is achieved via the Staudinger reduction, a two-stage process known for its mild conditions.[2][3]
-
Iminophosphorane Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the terminal nitrogen of the azide. This is followed by the intramolecular cyclization and subsequent loss of dinitrogen gas (N₂) to form a stable aza-ylide, also known as an iminophosphorane.[4]
-
Hydrolysis: The iminophosphorane is then hydrolyzed with water. The nitrogen atom is protonated, and subsequent nucleophilic attack by water at the phosphorus atom, followed by rearrangement, cleaves the P-N bond to yield the primary amine and triphenylphosphine oxide (Ph₃P=O) as a byproduct.
-
Salt Formation: The resulting free amine is a base. The addition of hydrochloric acid results in a simple acid-base reaction, protonating the amino group to form the ammonium cation, with chloride as the counter-ion.[5] The resulting salt is generally a crystalline solid, which facilitates its isolation and purification by filtration.[6][7]
Detailed Experimental Protocols
Mandatory Safety Note: This procedure involves hazardous materials including a lachrymator (NBS), a highly toxic and potentially explosive reagent (Sodium Azide), and flammable solvents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Chemicals and Materials Summary
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Grade |
| 1-Indanone | C₉H₈O | 132.16 | Sigma-Aldrich | 98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | 99% |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Alfa Aesar | 98% |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | Fisher Scientific | 99.5% |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | TCI | >99% |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.81 | VWR | Anhydrous, ≥99.5% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | EMD Millipore | Anhydrous, 99.8% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T.Baker | Anhydrous, ≥99.9% |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Macron | Anhydrous, ≥99.7% |
| Hydrochloric Acid | HCl | 36.46 | Sigma-Aldrich | 2.0 M in Et₂O |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | ACS Grade |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | VWR | Anhydrous |
Protocol 1: Synthesis of 3-Bromoindan-1-one
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 1-indanone (6.61 g, 50.0 mmol, 1.0 eq), N-Bromosuccinimide (NBS, 9.34 g, 52.5 mmol, 1.05 eq), and anhydrous carbon tetrachloride (100 mL).
-
Initiation: Add azobisisobutyronitrile (AIBN, 0.164 g, 1.0 mmol, 0.02 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is typically complete within 2-3 hours, which can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the 1-indanone spot. The solid succinimide byproduct will float to the top upon reaction completion.
-
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Filtration: Filter the cold suspension through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from a hexane/ethyl acetate mixture to afford 3-bromoindan-1-one as a crystalline solid.
Protocol 2: Synthesis of 3-Azidoindan-1-one
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 3-bromoindan-1-one (assuming 8.44 g, 40.0 mmol, 1.0 eq from the previous step) in anhydrous dimethylformamide (80 mL).
-
Reagent Addition: Carefully add sodium azide (NaN₃, 3.12 g, 48.0 mmol, 1.2 eq) in portions. CAUTION: Sodium azide is acutely toxic. Handle with extreme care, avoiding inhalation and skin contact. Do not acidify azide solutions as this generates highly toxic and explosive hydrazoic acid (HN₃).
-
Reaction: Heat the mixture to 50°C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-azidoindan-1-one, which is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 3-azidoindan-1-one (assuming 6.92 g, 37.0 mmol, 1.0 eq from the previous step) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 10.7 g, 40.7 mmol, 1.1 eq) to the solution. Effervescence (N₂ evolution) should be observed. Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Hydrolysis: Add water (3.4 mL, 188 mmol, ~5 eq) to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate iminophosphorane.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Salt Formation: Dissolve the resulting residue in diethyl ether (150 mL). Cool the solution in an ice bath.
-
Precipitation: Slowly add a 2.0 M solution of HCl in diethyl ether (25 mL, 50 mmol) dropwise with stirring. A precipitate should form immediately.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove the triphenylphosphine oxide byproduct. Dry the resulting white to off-white solid in a vacuum oven to yield pure this compound.
Safety and Hazard Summary
| Reagent | Hazard Class | Key Precautions |
| N-Bromosuccinimide | Corrosive, Lachrymator | Avoid inhalation and contact with skin/eyes. Handle in fume hood. |
| Sodium Azide | Acutely Toxic (Fatal), Explosive Risk | Handle with extreme care. Avoid contact with acids (forms explosive HN₃) and heavy metals. Use non-metal spatulas. Dispose of as hazardous waste. |
| Carbon Tetrachloride | Toxic, Carcinogen, Ozone Depleter | Use in a well-ventilated fume hood. Avoid all contact. Substitute with a less toxic solvent like acetonitrile if possible.[1] |
| Triphenylphosphine | Irritant | Avoid inhalation of dust. |
| HCl in Ether | Corrosive, Flammable | Handle in fume hood. Keep away from ignition sources. |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₁₀ClNO
-
Molecular Weight: 183.63 g/mol
-
Melting Point: Compare with literature values.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of aromatic and aliphatic protons consistent with the indanone structure. The -CH-NH₃⁺ proton will appear as a characteristic signal.
-
¹³C NMR: Confirm the number of unique carbon atoms, including the carbonyl carbon (~200 ppm).
-
FT-IR (KBr): Identify key functional groups: C=O stretch (ketone, ~1710 cm⁻¹), N-H stretch (ammonium, broad ~3000 cm⁻¹), and C-H stretches.
-
Mass Spectrometry (ESI+): Observe the molecular ion for the free base at m/z = 148.07 [M+H]⁺.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Bromination) | Incomplete reaction; decomposition of AIBN before use. | Ensure reflux is maintained. Use fresh AIBN. Consider photochemical initiation with a UV lamp as an alternative.[1] |
| Multiple products in Step 1 | Over-bromination or reaction at C-2. | Use exactly 1.05 eq of NBS. Avoid prolonged reaction times. Ensure a low, steady concentration of bromine radicals. |
| Low yield in Step 2 (Azidation) | Incomplete reaction; wet solvent. | Ensure anhydrous DMF is used. Increase reaction time or temperature slightly (e.g., to 60°C). |
| Product oiling out during salt formation | Impurities present (e.g., residual PPh₃=O); product is hygroscopic. | Ensure the free base is pure before salt formation. Perform precipitation at 0°C and use completely anhydrous solvents. If it persists, try trituration with a non-polar solvent like hexane to induce crystallization. |
Experimental Workflow Diagram
Caption: Detailed experimental workflow from starting materials to final product.
References
-
Yield of bromination reaction of 1-indanone (1, 0.25 M) in benzylic position with the use of N-bromosuccinimide (2, 0.26 M) in acetonitrile. ResearchGate. Available at: [Link].
-
BENZYLIC OXO-FUNCTIONALISATION OF INDANE DERIVATIVE BY BENZYLIC BROMINATION FOLLOWED BY KORNBLUM-TYPE OXIDATION. Repository of UKIM. Available at: [Link].
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Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. Available at: [Link].
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Staudinger reaction. Wikipedia. Available at: [Link].
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Staudinger reaction. Grokipedia. Available at: [Link].
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Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central (PMC), National Institutes of Health. Available at: [Link].
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Dabrowska, M., & Wrona-Piotrowicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link].
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Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central (PMC), National Institutes of Health. Available at: [Link].
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Staudinger Reaction. Organic Chemistry Portal. Available at: [Link].
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Aryl azides and phosphines used in this Staudinger reduction triggered... ResearchGate. Available at: [Link].
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Dąbrowska, M., & Wrona-Piotrowicz, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link].
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- Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. Chinese Chemical Letters.
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Expected products and their respective yields from the reaction of 2-bromo-3-methylbutan-2-ol with sodium azide. Filo. Available at: [Link].
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How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link].
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Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link].
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Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). UCLA Chemistry. Available at: [Link].
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Reaction of 3-Nitro- and 3-Bromo-3-nitroacrylates with Sodium Azide. ResearchGate. Available at: [Link].
- A method for the preparation of the hydrochloride salt from the duloxetine base. Google Patents.
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Homogeneous catalytic hydrogenation of CO2 – amino acid-based capture and utilization. CNR-IRIS. Available at: [Link].
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Application Notes & Protocols: The Strategic Use of 3-Aminoindan-1-one Hydrochloride in the Synthesis of Complex Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Building Block
3-Aminoindan-1-one hydrochloride (1 ) is a valuable bifunctional building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems. Its rigid indane framework, coupled with a reactive ketone and a primary amine, offers a unique platform for generating molecular complexity. The hydrochloride salt form enhances its stability and simplifies handling, making it an attractive starting material for researchers in medicinal chemistry and materials science. This application note provides a detailed exploration of its use in a powerful cascade reaction, offering a reliable protocol and insights into the underlying chemical principles.
The core reactivity of this compound lies in its ability to participate in reactions that leverage both the nucleophilicity of the amine and the electrophilicity of the ketone. One of the most elegant applications of this dual reactivity is in the Pictet-Spengler reaction and its variations. The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds.[1][2][3] In the case of 1 , the embedded β-amino ketone structure allows for intramolecular cyclization, paving the way for the synthesis of unique spirocyclic architectures.
Featured Application: One-Pot Synthesis of Spiro[indane-2,1'-isoquinoline] Derivatives via a Cascade Reaction
This section details a robust and efficient one-pot, three-component protocol for the synthesis of spiro[indane-2,1'-isoquinoline] derivatives. This reaction showcases the utility of this compound as a linchpin in generating complex molecular frameworks that are of significant interest in drug discovery. The reaction proceeds through a cascade of events, initiated by the condensation of 3-Aminoindan-1-one with an aromatic aldehyde, followed by a cyclization that forms the spirocyclic core.
Mechanistic Rationale
The reaction is believed to proceed through an initial Knoevenagel-type condensation of this compound (1 ) with an aromatic aldehyde (2 ). The acidic medium, facilitated by the hydrochloride salt and potentially an added acid catalyst, promotes the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. This is followed by an intramolecular electrophilic aromatic substitution, a key step in the Pictet-Spengler cyclization, where the electron-rich aromatic ring of the indane moiety attacks the iminium ion, leading to the formation of the spirocyclic system (3 ).[1][4] The presence of electron-donating groups on the aromatic aldehyde can enhance the reactivity of the carbonyl group and stabilize the resulting carbocation intermediates, often leading to higher yields.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of spiro[indane-2,1'-isoquinoline] derivatives.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a spiro[indane-2,1'-isoquinoline] derivative using 4-methoxybenzaldehyde.
Materials:
-
This compound (1 )
-
4-Methoxybenzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 ) (1.0 mmol, 183.6 mg), 4-methoxybenzaldehyde (1.1 mmol, 150 mg), and absolute ethanol (20 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg) to the reaction mixture. The use of an acid catalyst is crucial for promoting the formation of the iminium ion, which is the key electrophilic species for the subsequent cyclization.[1][2]
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 80°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the desired spiro[indane-2,1'-(4'-methoxyphenyl)isoquinolin]-3-one product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Ratio (1:Aldehyde) | 1 : 1.1 | A slight excess of the aldehyde ensures complete consumption of the limiting reagent, this compound.[4] |
| Catalyst Loading | 10 mol% | Catalytic amounts of a Brønsted acid are sufficient to facilitate the reaction without leading to unwanted side reactions.[1][2] |
| Solvent | Ethanol | A protic solvent that is effective in dissolving the reactants and facilitating the reaction at reflux temperature. |
| Temperature | Reflux (~80 °C) | Elevated temperature is generally required to overcome the activation energy for the cyclization step.[2] |
| Reaction Time | 4 - 12 hours | Reaction time can vary depending on the specific aldehyde used; monitoring by TLC is essential for determining completion. |
Safety and Handling Precautions
This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. [5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating or reaction time. | Ensure the reaction is maintained at the appropriate reflux temperature and monitor closely by TLC until the starting material is consumed. |
| Inactive catalyst. | Use a fresh batch of p-toluenesulfonic acid monohydrate. | |
| Formation of Multiple Byproducts | Reaction temperature is too high or prolonged heating. | Reduce the reaction temperature slightly or shorten the reaction time once the main product is formed as per TLC analysis. |
| Difficult Purification | Close-running spots on TLC. | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex, spirocyclic nitrogen heterocycles. The detailed protocol for the three-component cascade reaction leading to spiro[indane-2,1'-isoquinoline] derivatives highlights its utility. By understanding the mechanistic principles and adhering to the outlined experimental conditions and safety precautions, researchers can effectively employ this building block to access novel molecular architectures for various applications in drug discovery and beyond.
References
- AK Scientific, Inc. Safety Data Sheet: (1R,2R)-2-Aminoindan-1-ol hydrochloride. (Available online)
- Grokipedia. Pictet–Spengler reaction. (Available online)
- Name-Reaction.com. Pictet-Spengler reaction. (Available online)
- MedchemExpress.com. Safety Data Sheet: 3-Amino-1-adamantanol. (2026-01-04). (Available online)
- Wikipedia. Pictet–Spengler reaction. (Available online)
- J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23). (Available online)
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (Available online)
- Fisher Scientific. SAFETY DATA SHEET - Indan-1-ylamine. (2025-12-18). (Available online)
- Fisher Scientific. SAFETY DATA SHEET - 3-Amino-1-adamantanol. (2010-10-20). (Available online)
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The Versatile Scaffold: 3-Aminoindan-1-one Hydrochloride as a Precursor for Novel Medicinal Compounds
Introduction: The Strategic Importance of the 3-Aminoindan-1-one Scaffold
In the landscape of medicinal chemistry, the indanone framework represents a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets. Within this class, 3-aminoindan-1-one hydrochloride emerges as a particularly valuable precursor. Its inherent structural rigidity, combined with the reactive potential of its amino and keto functionalities, provides a robust starting point for the synthesis of a wide array of pharmacologically active molecules. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for the development of novel therapeutic agents, with a primary focus on neuroprotective compounds. The methodologies described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure reproducibility and successful implementation.
The core structure of 3-aminoindan-1-one features a bicyclic system with a ketone at the 1-position and a primary amine at the 3-position. The hydrochloride salt enhances its stability and solubility, making it a convenient starting material for various chemical transformations. The strategic placement of the amino and keto groups allows for selective modifications, leading to the generation of diverse libraries of compounds for drug discovery.
Key Therapeutic Applications of 3-Aminoindan-1-one Derivatives
Derivatives of 3-aminoindan-1-one have shown significant promise in several therapeutic areas, most notably in the treatment of neurodegenerative diseases. The indane nucleus is a key pharmacophoric element in several approved drugs and clinical candidates.
Neuroprotective Agents: Combating Neurodegeneration
The 3-aminoindan scaffold is central to the development of drugs targeting neurodegenerative conditions like Parkinson's and Alzheimer's disease. Two prominent examples are Rasagiline and Ladostigil.
-
Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B), is used in the treatment of Parkinson's disease. By inhibiting MAO-B, rasagiline increases the levels of dopamine in the brain, alleviating motor symptoms.[1] Its neuroprotective effects are also attributed to the modulation of mitochondrial function and the inhibition of apoptotic pathways.[2][3]
-
Ladostigil is a multimodal drug candidate designed for Alzheimer's disease. It combines the functionalities of a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor with an irreversible MAO-B inhibitor in a single molecule.[4][5] This dual action aims to address both the cholinergic deficit and the monoaminergic imbalance observed in Alzheimer's patients, while also exerting neuroprotective effects.[6][7]
The synthesis of these and other related neuroprotective agents often involves key chemical transformations of the 3-aminoindan-1-one core, such as N-alkylation and reductive amination.
Other Potential Therapeutic Areas
The versatility of the 3-aminoindan-1-one scaffold extends beyond neuroprotection. Research has indicated potential applications in:
-
Anticancer therapy : Certain aminoindazole derivatives, which can be synthesized from aminoindanones, have demonstrated antiproliferative activity.
-
Anti-inflammatory and Antiviral agents : The indanone core is present in molecules with reported anti-inflammatory and antiviral properties.[8]
Core Synthetic Strategies and Protocols
The transformation of this compound into medicinally relevant compounds hinges on several key synthetic reactions that target its primary amine and ketone functionalities. The following protocols are presented as foundational methodologies that can be adapted and optimized for the synthesis of specific target molecules.
Workflow for Derivatization of 3-Aminoindan-1-one
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Application Notes and Protocols for Aminoindan Derivatives in Neuropharmacology Research
A Special Report for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary & Important Note on 3-Aminoindan-1-one Hydrochloride
Researchers investigating novel compounds for neuropharmacological applications frequently explore unique chemical scaffolds. The indan backbone, a bicyclic hydrocarbon, is a core structure in several centrally active agents. This guide was initially requested to focus on the neuropharmacological applications of This compound (CAS: 152605-34-0). However, a comprehensive review of the current scientific literature reveals a notable absence of published research detailing its specific biological targets, mechanisms of action, or applications in neuropharmacology.[1][2]
Available data suggest that this compound primarily serves as a chemical intermediate, a building block for the synthesis of more complex molecules.[1][2] Therefore, to provide a scientifically rigorous and practical resource, this guide has been pivoted to focus on the well-documented and impactful applications of closely related 1-aminoindan and 2-aminoindan derivatives , which are of significant interest in the fields of neurodegenerative disease, mood disorders, and excitotoxicity.
This document provides an in-depth exploration of the neuropharmacological landscape of these related aminoindans, offering detailed mechanistic insights and robust experimental protocols to empower researchers in their drug discovery and development efforts.
Part 1: The Aminoindan Scaffold: A Platform for CNS Drug Discovery
The aminoindan framework has proven to be a versatile scaffold for designing centrally active compounds. The position of the amino group (at position 1 or 2) and further substitutions on the indan ring system drastically alter the pharmacological profile, leading to compounds with distinct mechanisms of action.
-
1-Aminoindan Derivatives: This class is most notably associated with the treatment of Parkinson's disease. The primary metabolite of the MAO-B inhibitor rasagiline is (R)-1-aminoindan.[3][4] This class of compounds has been extensively studied for its neuroprotective effects.[3][5] Other derivatives have been developed as potent and selective antagonists for metabotropic glutamate receptors (mGluRs), highlighting the scaffold's versatility.[6][7]
-
2-Aminoindan Derivatives: In contrast, compounds with the amine at the 2-position often exhibit psychostimulant properties, primarily acting as monoamine reuptake inhibitors and releasing agents, though typically with lower potency than amphetamine.[4][8]
This divergence in activity based on amine placement underscores the importance of precise structure-activity relationship (SAR) studies in this chemical family.
Key Neuropharmacological Targets for Aminoindan Derivatives
| Target Class | Specific Target | Representative Aminoindan Derivative | Therapeutic Area of Interest |
| Enzymes | Monoamine Oxidase B (MAO-B) | Rasagiline / (R)-1-Aminoindan | Parkinson's Disease, Neurodegeneration |
| Receptors | Metabotropic Glutamate Receptor 1 (mGluR1) | 1-Aminoindan-1,5-dicarboxylic acid (AIDA) | Excitotoxicity, Pain, Neurodegeneration |
| Receptors | N-Methyl-D-Aspartate (NMDA) Receptor | Adamantane Derivatives (structurally related) | Alzheimer's Disease, Parkinson's Disease, Neuropathic Pain |
| Transporters | Dopamine/Norepinephrine Transporters | 2-Aminoindan | CNS Stimulation (Research) |
Part 2: Application Focus: 1-Aminoindan Derivatives in Neuroprotection
The most significant application of aminoindan derivatives in neuropharmacology is in the context of neurodegenerative diseases, particularly Parkinson's Disease (PD). This is largely driven by the pharmacology of rasagiline and its principal active metabolite, (R)-1-aminoindan.[3]
Mechanism of Action: Beyond MAO-B Inhibition
While rasagiline is a potent irreversible inhibitor of MAO-B, its metabolite, (R)-1-aminoindan, is a weak reversible MAO-B inhibitor and lacks amphetamine-like stimulant properties.[3][4] Crucially, (R)-1-aminoindan possesses inherent neuroprotective properties independent of MAO-B inhibition.[3][5] Research suggests these effects are mediated through the modulation of multiple cell survival pathways.
// Nodes Rasagiline [label="Rasagiline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite [label="(R)-1-Aminoindan", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAOB [label="MAO-B Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="↑ Dopamine Levels", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptotic [label="↓ Pro-Apoptotic Proteins\n(e.g., BAD, Bax)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="↑ Anti-Apoptotic Proteins\n(e.g., Bcl-2, Bcl-xL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial Stabilization", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection &\nNeuronal Survival", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Rasagiline -> Metabolite [label="Metabolism\n(CYP1A2)", fontsize=8]; Rasagiline -> MAOB [style=bold, color="#EA4335"]; Metabolite -> Apoptotic; Metabolite -> Survival; MAOB -> Dopamine; Apoptotic -> Mitochondria; Survival -> Mitochondria; Mitochondria -> Neuroprotection; Dopamine -> Neuroprotection [style=dashed, label="Symptomatic\nRelief", fontsize=8]; } dot Caption: Proposed neuroprotective pathways of Rasagiline and its metabolite (R)-1-Aminoindan.
Part 3: Experimental Protocols for Evaluating Aminoindan Derivatives
The following protocols are designed to assess the neuropharmacological potential of novel aminoindan-based compounds, focusing on MAO-B inhibition and neuroprotective activity.
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol determines the potency of a test compound to inhibit MAO-B activity, typically by measuring the production of hydrogen peroxide (H₂O₂) from the oxidation of a substrate.[9][10]
Causality Behind Experimental Choices:
-
Enzyme Source: Recombinant human MAO-B is used for species-specific and isoform-specific data, crucial for clinical translation.
-
Substrate: Tyramine is a substrate for both MAO-A and MAO-B. Specificity for MAO-B is achieved by using a selective enzyme source. Benzylamine can also be used as a more MAO-B specific substrate.[11]
-
Detection Method: A fluorometric assay detecting H₂O₂ offers high sensitivity and is suitable for high-throughput screening.[9]
-
Control Inhibitor: Selegiline or Rasagiline serve as positive controls with known MAO-B inhibitory potency.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the test compound and a positive control (e.g., Selegiline) in DMSO.
-
Prepare serial dilutions of the test compound and control in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the MAO-B enzyme solution and the substrate (Tyramine) solution in Assay Buffer.
-
Prepare the detection reagent (e.g., a probe like Amplex Red with horseradish peroxidase).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound dilutions, control inhibitor, or buffer (for enzyme control) to the appropriate wells.
-
Add 20 µL of the MAO-B enzyme solution to all wells except the 'no enzyme' control.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the MAO-B substrate solution.
-
Immediately add 20 µL of the detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically over 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Reagents:\n- Test Compound Dilutions\n- MAO-B Enzyme\n- Substrate & Detection Probe", fillcolor="#FBBC05", fontcolor="#202124"]; plate [label="Plate Setup:\nAdd Buffer, Inhibitor, and Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Pre-incubate at 37°C\n(15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Initiate Reaction:\nAdd Substrate & Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Kinetic Fluorescence Reading", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate Reaction Rates\nDetermine % Inhibition\nCalculate IC50", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep; prep -> plate; plate -> incubate; incubate -> react; react -> measure; measure -> analyze; analyze -> end; } dot Caption: Workflow for the in vitro MAO-B fluorometric inhibition assay.
Protocol 2: In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol assesses the ability of a test compound to protect dopaminergic neurons from degeneration induced by the neurotoxin 6-OHDA.[12][13]
Causality Behind Experimental Choices:
-
Animal Model: The unilateral 6-OHDA lesion model in rats is a gold standard for PD research.[14][15] It produces a reliable and quantifiable loss of dopaminergic neurons in the nigrostriatal pathway, leading to measurable behavioral deficits.[12]
-
Toxin Administration: Stereotaxic injection of 6-OHDA directly into the medial forebrain bundle (MFB) or striatum ensures targeted destruction of dopaminergic neurons.[13]
-
Behavioral Endpoint: Apomorphine-induced rotation is a classic, quantifiable measure of dopamine receptor supersensitivity on the lesioned side, directly correlating with the extent of the lesion.[12][16]
-
Histological Endpoint: Tyrosine hydroxylase (TH) immunohistochemistry is used to specifically label and count surviving dopaminergic neurons in the substantia nigra, providing a direct measure of neuroprotection.[16]
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Acclimate male Sprague-Dawley or Wistar rats (250-300g) for at least one week.
-
Divide animals into groups: Sham, Vehicle + 6-OHDA, Test Compound + 6-OHDA, Positive Control (e.g., Rasagiline) + 6-OHDA.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) for a predetermined period before the 6-OHDA lesion (pre-treatment regimen).[12]
-
-
6-OHDA Lesioning Surgery:
-
Anesthetize the rat (e.g., isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Perform a unilateral injection of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at predetermined coordinates.
-
The sham group receives a vehicle injection.
-
Allow animals to recover post-surgery with appropriate analgesic care.
-
-
Behavioral Assessment (2-3 weeks post-lesion):
-
Administer a dopamine agonist (e.g., apomorphine, 0.5 mg/kg, s.c.).
-
Place the rat in a circular test chamber and record rotational behavior (full 360° turns contralateral to the lesion) for 60-90 minutes.
-
A significant reduction in the number of rotations in the test compound group compared to the vehicle group indicates a protective effect.
-
-
Histological Analysis (4 weeks post-lesion):
-
Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 40 µm) through the substantia nigra pars compacta (SNc) using a cryostat.
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH).
-
Count the number of TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres using stereological methods (e.g., optical fractionator).
-
Calculate the percentage of neuronal survival in the lesioned hemisphere relative to the intact hemisphere. An increase in survival in the test compound group indicates neuroprotection.
-
Part 4: Application Focus: Aminoindan Derivatives as Glutamate Receptor Modulators
The aminoindan scaffold has also been utilized to develop ligands for ionotropic and metabotropic glutamate receptors, which are implicated in synaptic plasticity, learning, and excitotoxicity.
-
1-Aminoindan-1,5-dicarboxylic acid (AIDA): This compound is a selective and competitive antagonist of the mGluR1 receptor.[6] It has been shown to reduce the effects of mGluR1 activation in hippocampal slices and demonstrates effects on pain threshold and motor behavior in vivo.[6]
-
Adamantane Derivatives (Amantadine, Memantine): While not strictly aminoindans, these rigid, cage-like amine structures share biophysical properties and are important benchmarks. They act as uncompetitive N-Methyl-D-Aspartate (NMDA) receptor antagonists.[17][18][19] Their mechanism involves blocking the ion channel when it is open, which is thought to reduce pathological, tonic activation while preserving physiological, phasic signaling.[17]
Protocol 3: Competitive Radioligand Binding Assay for NMDA Receptors
This protocol is used to determine the affinity (Kᵢ) of a test compound for the NMDA receptor, specifically at the ion channel binding site (also known as the MK-801 site).
Causality Behind Experimental Choices:
-
Receptor Source: Rat cortical membranes are a rich source of NMDA receptors.
-
Radioligand: [³H]MK-801 is a high-affinity, selective radioligand for the open channel site of the NMDA receptor.
-
Assay Conditions: The presence of glutamate and glycine is essential to open the NMDA receptor channel, allowing [³H]MK-801 to bind. The assay is performed under equilibrium conditions.[20]
-
Separation Method: Rapid vacuum filtration is used to separate receptor-bound from free radioligand.[21][22]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Test compound at various concentrations.
-
Glutamate (10 µM final concentration).
-
Glycine (10 µM final concentration).
-
[³H]MK-801 (e.g., 1 nM final concentration).
-
Rat cortical membranes (e.g., 100-200 µg protein).
-
-
Total Binding Wells: Contain all components except the test compound.
-
Non-specific Binding (NSB) Wells: Contain all components plus a high concentration of an unlabeled ligand (e.g., 10 µM MK-801 or PCP).
-
-
Incubation and Filtration:
-
Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
Rapidly filter the contents through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[21]
-
Conclusion
While this compound itself is not a documented neuropharmacological agent, the broader aminoindan chemical class represents a rich field for CNS drug discovery. By modifying the position of the amino group and making other substitutions, researchers have developed potent modulators of key enzymes and receptors involved in neurodegeneration and synaptic transmission. The protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of novel aminoindan derivatives, enabling the identification and characterization of next-generation neuropharmacological agents.
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Khodamoradi, E., et al. (2021). "Paeonol Protection Against Intrastriatal 6-Hydroxydopamine Rat Model of Parkinson's Disease." Neurochemical Research, 46(4), 939-951. Available from: [Link]
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Danysz, W., et al. (1997). "Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies." Neuroscience & Biobehavioral Reviews, 21(4), 455-468. Available from: [Link]
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- 5. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
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- 12. Neuroprotective effect of genistein in 6-hydroxydopamine hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
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- 17. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Application Note & Protocol: Synthesis of (R)-Rasagiline via N-Propargylation of (R)-1-Aminoindan
Introduction
Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor.[1][2] It is clinically approved for the treatment of Parkinson's disease, where it functions by increasing dopamine levels in the brain.[1][3] The therapeutic activity of rasagiline resides exclusively in the (R)-enantiomer.[4]
A common and direct synthetic route to rasagiline involves the N-alkylation of the chiral precursor, (R)-1-aminoindan. This application note provides a comprehensive protocol for this synthesis, grounded in the principles of nucleophilic substitution. We will delve into the causality behind experimental choices, address common challenges such as over-alkylation, and detail the conversion of the rasagiline free base into its pharmaceutically preferred, stable mesylate salt.[5][6]
Reaction Mechanism and Scientific Rationale
The core of this synthesis is the N-alkylation of the primary amine of (R)-1-aminoindan with a suitable propargylating agent. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]
Causality of Key Components:
-
Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine in (R)-1-aminoindan acts as the nucleophile.
-
Electrophile: A propargyl halide (e.g., propargyl bromide or chloride) or a propargyl sulfonate ester serves as the electrophile. The carbon atom attached to the leaving group (halide or sulfonate) is electron-deficient and thus susceptible to nucleophilic attack.[5][9]
-
Base: An inorganic base, typically anhydrous potassium carbonate (K₂CO₃), is crucial. Its primary role is to neutralize the hydrogen halide (H-X) or sulfonic acid formed as a byproduct of the reaction.[6][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Challenge of Over-alkylation: A significant challenge in amine alkylation is the potential for the product, a secondary amine (rasagiline), to be more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with the propargylating agent to form an undesired tertiary amine, (R)-N,N-bis(propargyl)-1-aminoindan.[6][10][11] Careful control of stoichiometry, slow addition of the alkylating agent, and moderate reaction temperatures are employed to minimize this side reaction.
Experimental Workflow Diagram
The following diagram outlines the complete synthetic process from the starting material to the final, purified salt.
Caption: General workflow for the synthesis of (R)-Rasagiline Mesylate.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of (R)-Rasagiline and its conversion to the mesylate salt, adapted from established methods.[5][6][9]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Typical Equiv. |
| (R)-1-Aminoindan | C₉H₁₁N | 133.19 | 1.0 |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | ~1.1 - 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 - 3.0 |
| Anhydrous Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Solvent |
| Methanesulfonic Acid (CH₃SO₃H) | CH₄O₃S | 96.11 | 1.0 - 1.1 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction |
| Deionized Water | H₂O | 18.02 | Washing |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure
Part A: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-1-aminoindan (1.0 eq) and anhydrous acetonitrile (approx. 10-15 mL per gram of aminoindan).
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. Stir the resulting suspension vigorously for 15-20 minutes at room temperature. The base will not dissolve.
-
Alkylation: Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture dropwise over 30 minutes at room temperature. An exotherm may be observed.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours.[9]
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) until the starting material is consumed.
-
Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-Rasagiline free base, which is often an oil.
Part B: Formation and Purification of (R)-Rasagiline Mesylate
-
Salt Formation: Dissolve the crude rasagiline base in isopropanol (IPA) (approx. 5-8 mL per gram of base). Cool the solution in an ice bath (0-5°C).
-
Acid Addition: While stirring, slowly add methanesulfonic acid (1.0-1.1 eq) dropwise to the cooled solution. A white precipitate should form.[2][5]
-
Crystallization: Stir the mixture at 0-5°C for 1-2 hours to complete the precipitation.
-
Isolation: Collect the white solid by vacuum filtration, washing the cake with a small amount of cold isopropanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to afford (R)-Rasagiline Mesylate as a white to off-white crystalline powder.
Process Optimization and Alternative Strategies
Controlling Impurities
The primary organic impurity is the over-alkylation product, (R)-N,N-bis(propargyl)-1-aminoindan.[10] Its formation is minimized by:
-
Using only a slight excess of the propargylating agent (1.1-1.2 eq).
-
Slow, controlled addition of the electrophile.
-
Maintaining a moderate reaction temperature.
Another strategy to avoid this issue involves protecting the amine before alkylation. A patented method describes the use of a trifluoroacetyl group to protect the amine. Alkylation of the resulting amide, followed by hydrolysis of the protecting group, provides rasagiline with high purity and yield, avoiding the over-alkylation problem entirely.[6]
Alternative Reagents
-
Propargylating Agents: Propargyl chloride can be used in place of the bromide.[6] Propargyl sulfonates, such as propargyl benzenesulfonate or tosylate, are also effective and are often less volatile and easier to handle than propargyl halides.[5][12]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) with a base like K₂HPO₄ has been shown to improve reaction selectivity and yield, providing a valuable method for commercial-scale production.[2][3]
Conclusion
The synthesis of (R)-Rasagiline from (R)-1-aminoindan via N-propargylation is a robust and well-established method. The key to a successful synthesis lies in the careful control of reaction conditions to favor mono-alkylation and minimize the formation of the tertiary amine byproduct. The subsequent conversion to the mesylate salt provides a stable, crystalline solid suitable for pharmaceutical applications. The methodologies and insights presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the synthesis of this important therapeutic agent.
References
-
Gram‐scale synthesis of rasagiline mesylate (1). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers. Retrieved January 14, 2026, from [Link]
-
One-step asymmetric synthesis of ( R )- and ( S )-rasagiline by reductive amination applying imine reductases. (2016). Green Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
- Process for preparation of rasagiline and salts thereof. (2011). Google Patents.
-
A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (2011). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
- Method for the synthesis of rasagiline. (2014). Google Patents.
-
Comprehensive review of rasagiline, a second-generation monoamine oxidase inhibitor, for the treatment of Parkinson's Disease. (2007). Mount Sinai Scholars Portal. Retrieved January 14, 2026, from [Link]
-
A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). (2011). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]
- The impurity preparation of rasagiline mesilate and the method for analysis. (2016). Google Patents.
-
Rasagiline. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved January 14, 2026, from [Link]
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- 12. Page loading... [guidechem.com]
Application Note: Chiral Separation of 3-Aminoindan-1-one Hydrochloride Enantiomers by HPLC
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-Aminoindan-1-one hydrochloride. This method is critical for researchers, scientists, and professionals in drug development and quality control who require accurate determination of enantiomeric purity. The protocol utilizes a polysaccharide-based chiral stationary phase, which demonstrates excellent resolution and peak symmetry for the two enantiomers. Detailed insights into method development, the scientific principles of the separation, and a comprehensive protocol are provided.
Introduction: The Significance of Chiral Separation
3-Aminoindan-1-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is a critical attribute, as enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2][3] Regulatory agencies worldwide mandate the stereochemical analysis of chiral drugs, making reliable enantioselective analytical methods essential.[1] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for resolving enantiomers and determining enantiomeric purity.[1][2][3][4]
This guide provides a detailed protocol for the separation of this compound enantiomers, grounded in the fundamental principles of chiral chromatography.
Scientific Principles & Method Development Strategy
The successful chiral separation of 3-Aminoindan-1-one, a primary amine, hinges on selecting an appropriate CSP and optimizing the mobile phase to maximize the subtle differences in interaction energy between each enantiomer and the stationary phase.
Chiral Stationary Phase (CSP) Selection: Polysaccharide-Based Phases
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are among the most versatile and successful for a wide range of chiral compounds.[5][6][7][8] For 3-Aminoindan-1-one, a CSP such as amylose tris(3,5-dimethylphenylcarbamate) is an excellent choice.
Causality behind the choice:
-
Broad Selectivity: Polysaccharide derivatives can resolve approximately 90% of chiral compounds.[6] They are particularly effective for molecules like 3-Aminoindan-1-one which contain aromatic rings and polar functional groups (amine and ketone).
-
Mechanism of Chiral Recognition: The separation on these CSPs is achieved through a combination of intermolecular interactions.[6] The helical grooves of the polysaccharide polymer create a chiral environment where analyte enantiomers can interact differently. Key interactions include:
-
Hydrogen Bonding: The primary amine (-NH2) and ketone (C=O) groups of the analyte can form hydrogen bonds with the carbamate groups (-NH-C=O) on the CSP.[5]
-
π-π Interactions: The aromatic ring of the indanone structure can engage in π-π stacking with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: The polar carbamate groups on the CSP contribute to dipole-dipole interactions.[5]
-
Steric Fit (Inclusion): One enantiomer may fit more favorably into the chiral cavities or grooves of the CSP, leading to a stronger overall interaction and longer retention time.[7]
-
Mobile Phase Optimization: The Role of Modifiers and Additives
For primary amines, a Normal Phase (NP) or Polar Organic (PO) mode is often successful.[9] A typical mobile phase consists of a non-polar solvent (like hexane or heptane) and a polar organic modifier (an alcohol like isopropanol or ethanol).
Causality behind the choices:
-
Organic Modifier (Alcohol): The alcohol competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to control retention time. Lower alcohol content generally leads to stronger retention and can sometimes improve resolution, but may also increase peak broadening.
-
Acidic Additive (Trifluoroacetic Acid - TFA): The addition of a small amount of a strong acid like TFA (typically 0.1%) is crucial for separating basic compounds like amines.[10][11]
-
Improved Peak Shape: TFA protonates the basic amine group of the analyte, which significantly reduces undesirable interactions with residual acidic silanol groups on the silica support. This minimizes peak tailing and produces sharp, symmetrical peaks.[12]
-
Controlled Ionization: It ensures the analyte is in a consistent, protonated state, leading to more reproducible interactions with the CSP.[12] The concentration of TFA can affect selectivity and should be optimized.[13]
-
Detailed Application & Protocol
This protocol provides a validated starting point for the chiral separation of this compound. Optimization may be required based on the specific HPLC system and column used.
Instrumentation, Chemicals, and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC system with UV/PDA detector |
| Chiral Column | e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) 5 µm, 4.6 x 250 mm |
| Solvents | HPLC Grade Hexane, Isopropanol (IPA) |
| Additive | HPLC Grade Trifluoroacetic Acid (TFA) |
| Analyte | This compound (racemic standard) |
| Vials | 2 mL amber glass HPLC vials with caps and septa |
| Filters | 0.45 µm syringe filters (PTFE or suitable) |
Experimental Workflow Diagram
Caption: HPLC workflow for chiral separation.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully prepare the mobile phase mixture: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) .
-
For example, to make 1 L: mix 800 mL of Hexane, 200 mL of Isopropanol, and 1.0 mL of TFA.
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 5 mg of racemic this compound.
-
Dissolve in 10 mL of Isopropanol to create a stock solution of approximately 0.5 mg/mL.
-
Dilute as needed with the mobile phase for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IA (or equivalent) |
| Mobile Phase | Hexane:IPA:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be varied for optimization) |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 20 minutes (adjust as needed) |
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared racemic standard solution.
-
Record the chromatogram.
-
Chiral Recognition Mechanism Visualization
Caption: Analyte-CSP chiral recognition.
Expected Results & System Suitability
A successful separation will yield two well-resolved peaks corresponding to the two enantiomers of 3-Aminoindan-1-one.
-
Representative Data:
| Parameter | Expected Value | Description |
| Retention Time (t_R1) | ~ 10 min | Retention time of the first eluting enantiomer. |
| Retention Time (t_R2) | ~ 12 min | Retention time of the second eluting enantiomer. |
| Selectivity (α) | > 1.1 | (t_R2 - t_0) / (t_R1 - t_0). A measure of the separation between the two peaks. |
| Resolution (R_s) | > 1.5 | A quantitative measure of peak separation. Baseline resolution is achieved at R_s ≥ 1.5. |
| Tailing Factor (T_f) | 0.9 - 1.5 | A measure of peak symmetry. |
-
System Suitability Test (SST): Before running samples, an SST must be performed using the racemic standard. The system is deemed suitable for analysis only if the SST criteria (e.g., R_s > 1.5, T_f < 1.5 for both peaks) are met.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution (R_s < 1.5) | Mobile phase composition is not optimal. Flow rate is too high. Column temperature is not optimal. | Decrease the percentage of IPA in the mobile phase. Decrease the flow rate (e.g., to 0.8 mL/min). Vary the column temperature (e.g., 15°C or 35°C). |
| Peak Tailing (T_f > 1.5) | Insufficient or no acidic additive. Column contamination or degradation. | Ensure TFA concentration is 0.1%. Increase slightly if necessary. Flush the column with a strong solvent (check column manual). Replace the column if necessary. |
| No Peaks or Very Broad Peaks | Sample degradation. Incorrect mobile phase. System leak. | Prepare fresh sample. Verify mobile phase composition. Check system for leaks and pressure fluctuations. |
Conclusion
The method described in this application note provides a reliable and robust protocol for the baseline separation of this compound enantiomers. By utilizing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase containing trifluoroacetic acid, excellent peak shape and resolution can be achieved. This method serves as a solid foundation for quality control, stability studies, and enantiomeric purity determination in pharmaceutical research and development.
References
-
Ali, I., Al-Othman, Z. A., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(5), 339-346. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Everyone. Chemical Society of Japan. Sourced via ResearchGate. [Link]
-
Wang, T., & Wainer, I. W. (1996). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Chirality, 8(1), 136-142. [Link]
-
Al-Majed, A. A., & El-Gizawy, S. M. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5646. [Link]
-
Imai, K., & Utsunomiya, T. (2005). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 10(3), 433-444. [Link]
-
Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(5), 339–346. [Link]
-
Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1363, 194–204. [Link]
-
Del Carmen García, M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
ZeptoMetrix. Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS. [Link]
-
ResearchGate. (2018). Effect of the concentration of acid modifier, TFA, on chiral separation. [Link]
-
Li, Y., et al. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatography. A, 1218(30), 4976–4982. [Link]
-
Jeong, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-187. [Link]
-
Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]
-
Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Illová, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 775–791. [Link]
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Use of 3-Aminoindan-1-one hydrochloride in the synthesis of heterocyclic compounds.
An In-Depth Guide to the Synthetic Utility of 3-Aminoindan-1-one Hydrochloride in Heterocyclic Chemistry
Abstract
This compound is a versatile bifunctional building block, uniquely combining an aromatic ketone and a primary amine within a rigid indane framework. This structural motif serves as a powerful synthon for the construction of a diverse array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. This guide provides a detailed exploration of its application in the synthesis of fused heterocyclic systems, such as indeno[1,2-b]pyridines, and spiro-heterocycles. We delve into the mechanistic underpinnings of these transformations, offer field-proven, step-by-step protocols, and discuss the causality behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Strategic Value of 3-Aminoindan-1-one
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The indane scaffold, a bicyclic hydrocarbon, is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties. This compound presents an exceptional starting point for synthetic chemists by providing two reactive centers: a nucleophilic amino group and an electrophilic ketone. This arrangement allows for a variety of cyclization strategies to forge new heterocyclic rings fused to the indane core. As an α-amino ketone, it is a precursor to a range of important heterocyclic systems, making it a valuable tool in the development of novel chemical entities.[2][3]
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[4]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][5]
-
Handling: Avoid breathing dust. Do not allow the substance to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
Synthesis of Fused Heterocycles: The Indeno[1,2-b]pyridine System
The fusion of a pyridine ring to the indanone framework yields the indeno[1,2-b]pyridine core, a scaffold present in molecules with potential biological activity.[7] The synthesis typically proceeds via a multi-component reaction involving the α-amino ketone, an aldehyde, and an active methylene compound.
Mechanistic Rationale
The formation of the indeno[1,2-b]pyridine ring is a classic example of a domino reaction sequence, often initiated by a Knoevenagel condensation. The aldehyde reacts with the active methylene compound (e.g., malononitrile) to form a highly electrophilic arylidene intermediate. The enamine character of 3-aminoindan-1-one (or its free base form) then facilitates a Michael addition into this intermediate. The subsequent steps involve intramolecular cyclization via nucleophilic attack of the amine onto a nitrile or other electrophilic group, followed by dehydration and/or tautomerization to yield the final aromatic heterocyclic system. The choice of catalyst, often a weak base like piperidine or triethylamine, is critical to facilitate the initial condensation without promoting unwanted side reactions.
Workflow for Indeno[1,2-b]pyridine Synthesis
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Application Notes and Protocols for the N-Alkylation of 3-Aminoindan-1-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 3-Aminoindan-1-one Scaffolds
The 3-aminoindan-1-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of the primary amino group at the 3-position is a critical synthetic transformation that allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are instrumental in modulating pharmacological activity, selectivity, and pharmacokinetic properties. The resulting N-substituted derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.
This guide provides a detailed exploration of the reaction conditions for the N-alkylation of 3-aminoindan-1-one, offering insights into the underlying chemical principles and providing robust experimental protocols for two primary synthetic strategies: direct alkylation and reductive amination.
Core Challenge: Managing Reactivity in a Bifunctional System
The primary challenge in the N-alkylation of 3-aminoindan-1-one lies in its bifunctional nature. The molecule contains both a nucleophilic primary amine and an electrophilic ketone. This duality can lead to several competing reactions:
-
Over-alkylation: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[1][2][3]
-
Self-Condensation: Under certain conditions, particularly with strong bases or high temperatures, the amine of one molecule could potentially react with the ketone of another, leading to imine formation and subsequent polymerization or side reactions.
Therefore, the choice of synthetic strategy and the careful control of reaction conditions are paramount to achieving selective and high-yielding N-mono-alkylation.
Strategy 1: Reductive Amination - A Controlled Approach to N-Alkylation
Reductive amination is a highly effective and generally preferred method for the controlled N-alkylation of primary amines.[4][5][6] This two-step, one-pot process involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.[7]
Mechanism and Rationale
The key to the success of reductive amination lies in the choice of a reducing agent that is selective for the imine over the carbonyl groups of the starting materials and the product. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are mild reducing agents that are most effective at the slightly acidic pH required for imine formation.[4][6]
Experimental Protocol: N-Alkylation using Reductive Amination
This protocol describes a general procedure for the N-alkylation of 3-aminoindan-1-one with an aldehyde.
Materials:
-
3-Aminoindan-1-one hydrochloride
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in DCM or DCE (10 mL per mmol of amine), add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Starting Material: The hydrochloride salt of 3-aminoindan-1-one is often more stable and easier to handle than the free base. A mild base or the reaction conditions will neutralize it in situ.
-
Solvent: DCM and DCE are excellent solvents for this reaction as they are aprotic and effectively dissolve the reactants and intermediates.
-
Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity for imines over ketones, which is crucial for this substrate.[8] It is also less toxic than sodium cyanoborohydride.
-
Stoichiometry: A slight excess of the aldehyde is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete reduction of the imine.
-
Workup: The aqueous bicarbonate quench neutralizes any remaining acid and destroys the excess reducing agent.
Strategy 2: Direct Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[1] While susceptible to over-alkylation, this method can be effective, particularly for introducing simple alkyl groups like methyl or ethyl, or when using bulky alkylating agents that disfavor a second alkylation.
Mechanism and Rationale
This reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3] A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium salt to regenerate the neutral, nucleophilic amine.
Experimental Protocol: N-Alkylation using Direct Alkylation
This protocol provides a general method for the direct N-alkylation of 3-aminoindan-1-one.
Materials:
-
3-Aminoindan-1-one
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminoindan-1-one (1.0 eq) in MeCN or DMF (10 mL per mmol of amine), add the base (K₂CO₃, 2.0 eq or DIPEA, 1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter if an inorganic base was used.
-
If DMF was used as the solvent, dilute the reaction mixture with water and extract with EtOAc (3 x 20 mL). If MeCN was used, concentrate the mixture and partition the residue between water and EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial to avoid competing reactions. K₂CO₃ is a mild inorganic base, while DIPEA is a sterically hindered organic base. The choice depends on the solubility of the reactants and the desired reaction temperature.
-
Solvent: Polar aprotic solvents like MeCN and DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction.
-
Stoichiometry: Using a slight excess of the alkylating agent can help drive the reaction to completion. To favor mono-alkylation, it is critical to use the amine as the limiting reagent and to monitor the reaction closely to stop it before significant di-alkylation occurs.
-
Temperature: Gentle heating can accelerate the reaction, but higher temperatures may promote side reactions.
Data Summary: Comparison of N-Alkylation Strategies
| Parameter | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alkyl halides (iodides, bromides), Sulfonates |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) |
| Selectivity | Generally high for mono-alkylation | Prone to over-alkylation |
| Substrate Scope | Broad, including complex aldehydes/ketones | Best for simple or bulky alkyl groups |
| Reaction Conditions | Mild, often room temperature | Room temperature to moderate heating |
| Key Advantages | High selectivity, broad scope, one-pot procedure | Simple reagents, straightforward setup |
| Potential Issues | Reducer sensitivity to water and acid | Over-alkylation, potential for side reactions |
Conclusion and Recommendations
For the N-alkylation of 3-aminoindan-1-one, reductive amination is the recommended method for achieving high yields of mono-alkylated products with excellent control and a broad substrate scope. The mild reaction conditions and the use of imine-selective reducing agents minimize the risk of side reactions involving the indanone ketone.
Direct alkylation can be a viable alternative for the synthesis of specific derivatives, particularly when introducing small alkyl groups. However, careful optimization of the reaction conditions, including the base, solvent, temperature, and stoichiometry, is essential to mitigate the inherent risk of over-alkylation.
Ultimately, the choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of N-alkylated 3-aminoindan-1-one derivatives.
References
-
University of Calgary. (n.d.). Alkylation of Amines. In Chapter 22: Amines. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
-
Das, S., et al. (2020). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Green Chemistry, 22(15), 4973-4979. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Zhang, Y., et al. (2019). Synthesis of 3-aminoindan-1-one derivatives from 2-acetylbenzaldehydes and secondary amines by Mannich annulation. Tetrahedron Letters, 60(22), 1539-1542. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 5). Alkylation of Amines. YouTube. Retrieved from [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Retrieved from [Link]
-
Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102086. Retrieved from [Link]
-
De Luca, E., et al. (2019). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 15, 232-239. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Coluccia, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(5), 1984-1991. Retrieved from [Link]
- US Patent No. US20110054218A1. (2011). Process for the Synthesis of Propargylated Aminoindan Derivatives. Google Patents.
-
LibreTexts. (2023, January 22). Reductive Amination. In Chemistry LibreTexts. Retrieved from [Link]
-
De Luca, E., et al. (2019). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Kamal, A., et al. (2012). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. Steroids, 77(10), 1027-1032. Retrieved from [Link]
-
University of California, Irvine. (2006, April 11). Reductive Amination. Retrieved from [Link]
-
Gande, V. G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35057-35061. Retrieved from [Link]
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The Versatile Scaffold: 3-Aminoindan-1-one Hydrochloride in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Strategic Value of the 3-Aminoindan-1-one Core
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is often a tale of molecular architecture. The careful selection of a core scaffold can dictate the ultimate success of a drug discovery program, influencing potency, selectivity, and pharmacokinetic properties. 3-Aminoindan-1-one hydrochloride has emerged as a particularly valuable and versatile building block in the synthesis of a range of enzyme inhibitors. Its rigid bicyclic structure provides a well-defined three-dimensional framework, allowing for the precise spatial orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity for the target enzyme's active site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the preparation of enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
The 3-aminoindan-1-one scaffold is an attractive starting point for several reasons. The primary amino group offers a convenient handle for a variety of chemical transformations, most notably amide bond formation and reductive amination, which are cornerstone reactions in the synthesis of many pharmaceuticals[1]. The ketone functionality provides another site for modification, allowing for further structural diversification. The hydrochloride salt form of the amine ensures stability and ease of handling, though it necessitates a deprotection step to liberate the free amine for subsequent reactions.
Targeting Key Enzymes: DPP-4 and IDO1
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism has made DPP-4 a prime target for the treatment of type 2 diabetes[2]. Several marketed "gliptin" drugs are DPP-4 inhibitors, and the development of new chemical entities with improved profiles is an ongoing area of research. The rigid scaffold of 3-aminoindan-1-one can be effectively utilized to mimic the binding of substrates to the S1 and S2 pockets of the DPP-4 active site.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors in Immuno-oncology
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway[3]. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T-cells and promote the generation of regulatory T-cells. This immune-suppressive effect allows cancer cells to evade immune surveillance[3]. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy[4][5]. Derivatives of 3-aminoindan-1-one can be designed to interact with the active site of IDO1, offering a novel structural class of potential cancer therapeutics.
Synthetic Strategies and Protocols
The journey from the starting material, this compound, to a potent enzyme inhibitor involves a series of well-defined chemical transformations. Below, we provide detailed, field-proven protocols for the key synthetic steps.
Protocol 1: Liberation of the Free Amine from this compound
Causality: The primary amino group in this compound is protonated, rendering it non-nucleophilic. To participate in subsequent coupling reactions, it must be converted to the free amine. This is typically achieved by treatment with a mild base.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA), with vigorous stirring until the aqueous layer reaches a pH of 8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of 3-aminoindan-1-one as a solid or oil. The product should be used immediately in the next step or stored under an inert atmosphere to prevent degradation.
Self-Validation: The successful conversion can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the salt spot and the appearance of a new, less polar spot corresponding to the free amine.
Protocol 2: Synthesis of a Hypothetical DPP-4 Inhibitor via Amide Coupling
Causality: Amide bond formation is a robust and widely used reaction in medicinal chemistry to link a carboxylic acid with an amine[1][6]. Here, we will couple the free amine of 3-aminoindan-1-one with a carboxylic acid known to interact with the active site of DPP-4.
Workflow Diagram:
Caption: Workflow for the synthesis of a DPP-4 inhibitor.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of the free amine of 3-aminoindan-1-one (1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Self-Validation: The formation of the amide bond can be confirmed by spectroscopic methods such as ¹H NMR (appearance of an amide N-H proton signal) and mass spectrometry (observation of the correct molecular ion peak).
| Parameter | Condition | Rationale |
| Coupling Reagents | EDC, HOBt | Efficiently activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization. |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents that are good at dissolving the reactants and do not interfere with the reaction. |
| Temperature | 0 °C to Room Temp | Initial cooling helps to control the activation step, while room temperature allows the coupling to proceed to completion. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the more valuable activated carboxylic acid. |
Protocol 3: Synthesis of a Hypothetical IDO1 Inhibitor via Reductive Amination
Causality: Reductive amination is a powerful method for forming C-N bonds by reacting a ketone or aldehyde with an amine in the presence of a reducing agent[7]. In this protocol, the ketone of 3-aminoindan-1-one is reacted with an amine to introduce a new substituent.
Workflow Diagram:
Caption: Workflow for IDO1 inhibitor synthesis.
Step-by-Step Methodology:
-
Amine Protection (if necessary): If the primary amine of 3-aminoindan-1-one is not desired in the final product or interferes with the reaction, it should be protected with a suitable protecting group (e.g., Boc anhydride).
-
Reactant Preparation: To a solution of the (protected) 3-aminoindan-1-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If a protecting group was used, remove it under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
Self-Validation: Successful reductive amination can be confirmed by the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of signals corresponding to the new C-N bond and the introduced substituent.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent that is effective for reductive aminations and compatible with many functional groups. |
| Solvent | DCE or THF | Aprotic solvents that are suitable for this reaction. |
| Catalyst | Acetic Acid | Catalyzes the formation of the imine/enamine intermediate. |
Characterization and In Vitro Evaluation
Once the target enzyme inhibitors are synthesized and purified, their identity and purity must be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Following structural confirmation, the inhibitory activity of the synthesized compounds against the target enzyme should be evaluated.
DPP-4 Inhibition Assay
A common method for assessing DPP-4 inhibitory activity is a fluorescence-based assay using a substrate like Gly-Pro-AMC (7-amino-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the fluorescent AMC, which can be quantified. The inhibitory potential of the synthesized compounds is determined by measuring the reduction in fluorescence in the presence of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then calculated.
IDO1 Inhibition Assay
IDO1 activity can be measured in cell-based assays using cells that express the enzyme (e.g., IFN-γ-stimulated HeLa cells). The assay measures the conversion of tryptophan to kynurenine in the presence and absence of the inhibitor. The concentrations of tryptophan and kynurenine in the cell culture supernatant can be quantified by HPLC. The IC₅₀ value is then determined from the dose-response curve.
Conclusion
This compound is a privileged scaffold in the design and synthesis of enzyme inhibitors. Its rigid framework and versatile functional groups provide a solid foundation for the development of potent and selective inhibitors of key therapeutic targets such as DPP-4 and IDO1. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors. By understanding the underlying principles of the chemical transformations and employing robust analytical and biochemical evaluation methods, the full potential of 3-aminoindan-1-one derivatives as next-generation enzyme inhibitors can be realized.
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. [Link]
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Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]
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Reductive amination. Wikipedia. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2018). RSC Advances. [Link]
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Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules. [Link]
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Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2009). Indian Journal of Pharmaceutical Sciences. [Link]
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Design, synthesis and AChE inhibitory activity of indanone and aurone derivatives. ResearchGate. [Link]
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An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). Chemistry – A European Journal. [Link]
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Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021). Molecules. [Link]
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Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
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Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
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Structures of representative IDO1 inhibitors. ResearchGate. [Link]
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Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. [Link]
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Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]
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Amide Bond Activation of Biological Molecules. (2020). Molecules. [Link]
-
A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. [Link]
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Application Notes and Protocols for the Scalable Synthesis of 3-Aminoindan-1-one Hydrochloride
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-Aminoindan-1-one hydrochloride, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for robustness and scalability, addressing the needs of researchers and professionals in industrial drug development. This guide emphasizes the scientific principles behind the synthetic strategy, ensuring technical accuracy and practical applicability. We will explore a multi-step synthesis, commencing with the formation of the 1-indanone core, followed by a selective amination at the C-3 position, and concluding with the isolation of the target compound as its hydrochloride salt.
Introduction: The Significance of this compound
3-Aminoindan-1-one and its derivatives are important structural motifs in medicinal chemistry. The constrained bicyclic system of the indanone core, combined with the presence of a reactive amino group, makes it a valuable building block for the synthesis of a variety of biologically active molecules. The hydrochloride salt of 3-Aminoindan-1-one enhances its stability and solubility, facilitating its use in subsequent synthetic transformations and formulation studies. Given its potential utility, the development of a scalable and economically viable synthetic route is of paramount importance for industrial applications.
This guide will present a plausible and scientifically-grounded synthetic pathway, drawing from established chemical principles and related literature, to address the current gap in detailed, scalable protocols for this specific molecule.
Proposed Synthetic Pathway
The overall synthetic strategy is a three-step process, designed for scalability and efficiency.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 1-Indanone (Precursor)
The synthesis of the 1-indanone core is a critical first step. A well-established and scalable method is the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid.[1][2] This reaction is typically mediated by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which act as both the catalyst and the solvent.
Protocol 1: Scalable Synthesis of 1-Indanone
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with polyphosphoric acid (PPA).
-
Reagent Addition: 3-Phenylpropionic acid is added portion-wise to the PPA at a controlled temperature, typically between 40-60 °C, to manage any exotherm.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as HPLC or TLC.
-
Quenching: Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
Extraction: The aqueous slurry is extracted with a suitable organic solvent, such as toluene or dichloromethane.
-
Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Solvent Removal: The organic solvent is removed under reduced pressure to yield crude 1-indanone.
-
Purification: The crude product can be purified by vacuum distillation to afford 1-indanone as a low-melting solid.
| Parameter | Value |
| Starting Material | 3-Phenylpropionic Acid |
| Reagent | Polyphosphoric Acid (PPA) |
| Typical Yield | 85-95% |
| Purity (Post-distillation) | >98% |
Part 2: Selective α-Amination of 1-Indanone
Protocol 2: Synthesis of 3-Aminoindan-1-one
-
Enolate Formation: In a dry, inert atmosphere, a solution of 1-indanone in an anhydrous aprotic solvent (e.g., THF, toluene) is cooled to a low temperature (-78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to form the corresponding enolate. The choice of base and solvent is critical to control the regioselectivity of the enolate formation.
-
Electrophilic Amination: An electrophilic aminating reagent, such as di-tert-butyl azodicarboxylate or a similar N-acyl-N-alkoxyamine, is then added to the enolate solution at low temperature. The reaction is allowed to slowly warm to room temperature.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.
-
Deprotection: The resulting N-protected aminoindanone is then deprotected under appropriate conditions (e.g., acid hydrolysis for a Boc-protected amine) to yield the free base, 3-Aminoindan-1-one.
-
Purification: The crude product can be purified by column chromatography.
| Parameter | Illustrative Value |
| Starting Material | 1-Indanone |
| Base | Lithium diisopropylamide (LDA) |
| Aminating Agent | Di-tert-butyl azodicarboxylate |
| Illustrative Yield | 50-70% |
| Purity (Post-chromatography) | >95% |
Note: The yields and conditions are illustrative and would require optimization for this specific substrate.
Part 3: Hydrochloride Salt Formation and Isolation
The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.
Protocol 3: Preparation of this compound
-
Dissolution: The purified 3-Aminoindan-1-one is dissolved in a suitable organic solvent, such as isopropanol or ethyl acetate.
-
Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the solution of the free base with stirring. The pH should be carefully monitored to ensure complete salt formation.
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. The mixture may be cooled to enhance crystallization.
-
Isolation: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
| Parameter | Value |
| Starting Material | 3-Aminoindan-1-one |
| Reagent | HCl in Isopropanol |
| Typical Yield | >95% |
| Purity (Post-crystallization) | >99% |
Process Control and Validation
For industrial applications, a robust process control strategy is essential.
Caption: In-process and quality control checkpoints for the synthesis of this compound.
Safety and Environmental Considerations
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. The quenching of PPA is highly exothermic and must be performed with extreme care.
-
Organolithium Reagents (e.g., LDA): These reagents are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere.
-
Solvent Handling: The use of large volumes of organic solvents requires appropriate ventilation and adherence to all safety protocols for flammable and potentially toxic materials.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
The synthetic pathway and protocols outlined in this document provide a robust framework for the scalable synthesis of this compound. While the amination step requires careful optimization for the specific substrate, the overall strategy is based on well-established and scalable chemical transformations. By implementing rigorous process controls and adhering to safety guidelines, this important pharmaceutical intermediate can be produced efficiently and safely for industrial applications.
References
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
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ACS Publications. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. [Link]
-
ResearchGate. (2018). Synthesis of substituted 3-aryl-indanones 1. [Link]
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ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using.... [Link]
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ResearchGate. (2018). Direct Catalytic Enantioselective Amination of Ketones for the Formation of Tri- and Tetrasubstituted Stereocenters. [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
-
Macmillan Group - Princeton University. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. [Link]
-
PMC - NIH. (n.d.). Free Amino Group Transfer via α‐Amination of Native Carbonyls. [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
- Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
- Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 1-Indanone. [Link]
-
ChemWhat. (n.d.). 3-AMINO-1-INDANONE CAS#: 117291-44-8. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. [Link]
-
Axios Research. (n.d.). Rasagiline Impurity 13 HCl. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoindan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Aminoindan-1-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals aiming to optimize their synthetic protocols and improve yields. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical stages?
The most prevalent and scalable synthesis is a multi-step process that can be broken down into three critical stages. Success in each stage is paramount for achieving a high overall yield.
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Friedel-Crafts Acylation & Cyclization: This sequence typically begins with an aromatic precursor which is first acylated with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts reaction to form the indanone ring system.[1][2] This is often the most challenging part, as it dictates the core structure.
-
Amination: The resulting chloro-indanone intermediate is then converted to an amino-indanone. This can be achieved through various methods, such as direct amination or a more controlled sequence involving an azide intermediate followed by reduction.
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Salt Formation and Purification: The final free base, 3-Aminoindan-1-one, is converted to its hydrochloride salt. This step is crucial not only for product stability but also serves as a final purification step through crystallization.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for 3-Aminoindan-1-one HCl synthesis.
Q2: Why is the Friedel-Crafts reaction often the lowest-yielding step?
The Friedel-Crafts acylation and subsequent intramolecular cyclization are classic electrophilic aromatic substitution reactions that come with several inherent challenges.[3] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which must be used in stoichiometric amounts or greater because it complexes with the product ketone, rendering it inactive.[4] Key issues include:
-
Catalyst Sensitivity: AlCl₃ is extremely sensitive to moisture. Inadequate drying of glassware, solvents, or reagents will quench the catalyst and halt the reaction.
-
Substrate Deactivation: The acyl group introduced is deactivating, which prevents polyacylation but also means the reaction conditions must be carefully controlled to drive the initial acylation to completion.[5]
-
Harsh Conditions: The high temperatures sometimes required for cyclization can lead to side reactions and charring, reducing the effective yield and complicating purification.[1]
Q3: What are the main safety concerns I should be aware of?
Safety is paramount. Key hazards include:
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3-Chloropropionyl Chloride: This reagent is corrosive and a lachrymator. It reacts violently with water.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. The reaction quench must be performed slowly and carefully, typically by adding the reaction mixture to ice, to manage the highly exothermic reaction.
-
Thionyl Chloride (if preparing acyl chloride): Often used to synthesize 3-chloropropionyl chloride from 3-chloropropionic acid, thionyl chloride is highly toxic and corrosive, reacting with water to release HCl and SO₂ gases.[6][7]
Troubleshooting Guide
Part 1: Friedel-Crafts Acylation & Cyclization
Issue 1: Low or no conversion of the aromatic starting material.
-
Probable Cause (A): Inactive Catalyst. The most common culprit is the deactivation of the Lewis acid catalyst (AlCl₃) by moisture.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
-
Probable Cause (B): Insufficient Catalyst. The product ketone forms a stable complex with AlCl₃. Therefore, slightly more than one equivalent of the catalyst is required for each carbonyl group in the reaction.
-
Solution: Use at least 1.1 to 1.2 molar equivalents of AlCl₃ for the acylation step. If performing a one-pot acylation-cyclization, ensure sufficient catalyst is present for both the acyl chloride and the newly formed ketone. A common molar ratio for a one-pot reaction is Benzene derivative:3-chloropropionyl chloride:AlCl₃ of 1:1.05:2.2.[1]
-
-
Probable Cause (C): Incorrect Order of Addition. Adding the aromatic substrate to a pre-formed complex of the acyl chloride and AlCl₃ is crucial for minimizing side reactions.
-
Solution: The standard procedure involves suspending AlCl₃ in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), cooling the mixture, and slowly adding the 3-chloropropionyl chloride to form the acylium ion complex. The aromatic substrate should then be added dropwise to this mixture.
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Issue 2: Formation of a dark, tarry substance with low yield of the desired indanone.
-
Probable Cause: Reaction temperature is too high. Intramolecular Friedel-Crafts cyclizations can require heating, but excessive temperatures lead to polymerization and decomposition.[1]
-
Solution: Optimize the reaction temperature carefully. For the initial acylation, temperatures between 0-40°C are typical.[1] For the subsequent cyclization, the temperature may need to be raised significantly (e.g., 150-190°C), but this should be done gradually and monitored closely.[1] Running pilot reactions at different temperatures is highly recommended.
-
The mechanism below highlights the formation of the key acylium ion intermediate.
Caption: Formation of the acylium ion electrophile.
Part 2: Amination Step
Issue 3: Low yield of 3-Aminoindan-1-one and formation of byproducts.
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Probable Cause (A): Competing Elimination Reactions. When using ammonia or primary amines for direct amination, the basic conditions can promote E2 elimination, especially at higher temperatures, leading to an undesired indene byproduct.
-
Solution: Consider a two-step Gabriel synthesis or an azide displacement followed by reduction. Reacting the 3-chloroindan-1-one with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) followed by reduction (e.g., catalytic hydrogenation with Pd/C or with SnCl₂) is a cleaner, higher-yielding alternative to direct amination.
-
-
Probable Cause (B): Over-alkylation. If using an amine, the product (a primary amine) can react further with the starting chloro-indanone to form a secondary amine byproduct.
-
Solution: Use a large excess of the aminating agent (e.g., a saturated solution of ammonia in an alcohol) to favor the formation of the primary amine. Alternatively, use a protected form of ammonia, such as hexamethylenetetramine (Delepine reaction) or the azide route mentioned above, which avoids this issue entirely.
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Part 3: Purification and Salt Formation
Issue 4: The final hydrochloride salt "oils out" instead of crystallizing.
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Probable Cause (A): Impurities Present. Residual solvents, starting materials, or byproducts can act as eutectic impurities, depressing the melting point and preventing crystallization.
-
Solution: Ensure the 3-aminoindan-1-one free base is as pure as possible before acidification. Consider purification by column chromatography or recrystallization of the free base. After acidification, try adding a small seed crystal or scratching the inside of the flask to induce crystallization.
-
-
Probable Cause (B): Incorrect Solvent System. The choice of solvent for salt formation is critical. The hydrochloride salt should be insoluble in the chosen solvent.
-
Solution: A common method is to dissolve the purified free base in a solvent like isopropanol (IPA) or ethyl acetate and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt should precipitate. If it oils out, try slowly adding a non-polar co-solvent (an "anti-solvent") like diethyl ether or hexanes while stirring vigorously.
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| Parameter | Condition | Expected Outcome | Troubleshooting Point |
| Catalyst Ratio | AlCl₃ : Acyl Chloride > 2:1 | High Conversion | Increase catalyst if reaction stalls. |
| Acylation Temp. | 0–40 °C[1] | Minimizes Side Reactions | Cool if mixture darkens prematurely. |
| Cyclization Temp. | 150–190 °C[1] | Ring Closure | Optimize; too high causes charring. |
| Amination Method | Azide/Reduction | High Purity Primary Amine | Preferred over direct amination to avoid byproducts. |
| HCl Salt Formation | IPA or EtOAc solvent | Crystalline Solid | Purify free base first if oiling occurs. |
| Table 1: Key Reaction Parameters and Troubleshooting |
Recommended Protocol: Optimized Synthesis of 3-Aminoindan-1-one HCl
This protocol incorporates best practices to maximize yield and purity.
Step 1: Friedel-Crafts Acylation and Cyclization (One-Pot)
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Under an inert N₂ atmosphere, charge a dry, three-neck flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with anhydrous aluminum chloride (2.2 eq).
-
Add anhydrous 1,2-dichloroethane and cool the slurry to 0-5 °C in an ice bath.
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Slowly add 3-chloropropionyl chloride (1.05 eq) to the slurry via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at 10-20 °C for 1 hour to ensure complete formation of the acylium ion complex.[1]
-
Add the aromatic starting material (e.g., benzene, 1.0 eq) dropwise, keeping the temperature below 40 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours until TLC/GC-MS indicates full consumption of the starting material.
-
Slowly heat the reaction mixture to reflux (approx. 83 °C) and maintain for 2-4 hours to drive the intramolecular cyclization. Monitor by TLC/GC-MS for the formation of 3-chloroindan-1-one.
-
Cool the reaction to room temperature and quench by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-chloroindan-1-one. Purify by vacuum distillation or recrystallization if necessary.
Step 2: Azide Displacement and Reduction
-
Dissolve the crude 3-chloroindan-1-one (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60-70 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield crude 3-azidoindan-1-one.
-
Dissolve the crude azide in methanol or ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol %).
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Hydrogenate the mixture under a balloon of H₂ or in a Parr shaker at 50 psi until the reaction is complete (TLC monitoring).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 3-aminoindan-1-one free base.
Step 3: Hydrochloride Salt Formation
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Dissolve the purified 3-aminoindan-1-one free base in a minimal amount of isopropanol.
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Slowly add a 2M solution of HCl in isopropanol dropwise with stirring until the pH is acidic (check with pH paper).
-
Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash the cake with cold isopropanol, and dry under vacuum to yield the final this compound.
References
- Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
-
Zhang, Y., Liu, Y., et al. (2019). Synthesis of 3-aminoindan-1-one derivatives from 2-acetylbenzaldehydes and secondary amines by Mannich annulation. Tetrahedron Letters. Retrieved from [Link]
- Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
-
Poulain, F., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Retrieved from [Link]
-
Jans, S., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry. Retrieved from [Link]
- Google Patents. (2013). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
-
Wikipedia . (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. Retrieved from [Link]
-
Sato, Y., & Imagawa, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Retrieved from [Link]
-
Chemistry Steps . (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate . (1998). Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [guidechem.com]
- 7. CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents [patents.google.com]
Common side products in 3-Aminoindan-1-one hydrochloride synthesis and their removal.
Welcome to the technical support center for the synthesis and purification of 3-Aminoindan-1-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. My goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your synthetic work. In our field, purity is paramount, and understanding the formation and removal of side products is the key to achieving it. This document synthesizes established chemical principles with practical, field-tested solutions to common challenges encountered during this synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis of this compound. Each entry provides an explanation of the problem's origin and detailed protocols for remediation.
Q1: My final product is contaminated with unreacted 1-indanone precursor. How can I remove it?
Root Cause Analysis: This is one of the most common issues and typically points to an incomplete reaction during the amine introduction step (e.g., reductive amination or reduction of an oxime). The non-polar nature of the 1-indanone starting material makes it a persistent impurity in the final polar hydrochloride salt if not properly addressed.
Troubleshooting Protocol: Purification via Recrystallization
The significant difference in polarity and solubility between the non-polar ketone precursor and the desired amino hydrochloride salt is the key to separation.
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Solvent Selection: Isopropanol (IPA) or an ethanol/water mixture is often an excellent choice. The desired product, this compound, has moderate solubility in hot IPA but is poorly soluble at lower temperatures. The 1-indanone impurity, however, is much more soluble in IPA even at cold temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot IPA, just enough to fully dissolve the solid. Stirring and heating (e.g., to 60-70 °C) will be necessary.
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Cooling & Crystallization: Slowly cool the solution to room temperature. You should observe the formation of crystals. To maximize yield, further cool the flask in an ice bath for at least one hour.
-
Isolation: Isolate the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA to remove any residual mother liquor containing the dissolved 1-indanone impurity.
-
Drying: Dry the crystals under vacuum.
-
Validation: Check the purity of the recrystallized product and the mother liquor by TLC or LC-MS to confirm the removal of the 1-indanone.
Self-Validation Check: A simple TLC analysis (e.g., using a 9:1 DCM:Methanol mobile phase) should show a baseline spot for the polar hydrochloride salt and a higher Rf spot for the 1-indanone impurity. The purified product should show only the baseline spot.
Q2: I'm observing a regioisomeric impurity. What is its origin and how can it be separated?
Root Cause Analysis: Regioisomers typically originate from the initial intramolecular Friedel-Crafts cyclization of the substituted 3-arylpropionic acid precursor.[1][2] If the aromatic ring has directing groups, cyclization can occur at more than one position, leading to an isomeric indanone that is then carried through the subsequent amination step. These isomers often have very similar physical properties, making them challenging to separate.
Troubleshooting Protocol: Separation & Prevention
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Prevention (Process Optimization): The most effective strategy is prevention. The choice of Lewis acid and solvent for the Friedel-Crafts reaction can significantly influence regioselectivity. For example, using nitromethane as a solvent has been shown to improve selectivity in certain cases.[2] Experimenting with different catalysts like PPA, AlCl₃, or triflic acid may be necessary to optimize the cyclization for your specific substrate.[3]
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Removal (Chromatography): If the regioisomer is already present, simple recrystallization is often ineffective.
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Convert to Free Base: Before chromatography, it is highly advisable to convert the hydrochloride salt mixture back to the free amine. Dissolve the crude salt in water, basify with a weak base like sodium bicarbonate until the pH is ~8-9, and extract the free amines into an organic solvent like dichloromethane or ethyl acetate.
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Column Chromatography: Perform flash column chromatography on silica gel. The subtle differences in polarity between the regioisomeric free amines can be exploited.
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Solvent Gradient: Start with a less polar eluent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 5% MeOH).
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Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure desired isomer.
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Re-formation of Salt: Combine the pure fractions, evaporate the solvent, and re-dissolve the purified free amine in a suitable solvent (like ether or IPA). Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent to precipitate the pure this compound.
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Q3: My NMR spectrum shows signals suggesting an oxidized impurity, possibly an indenone. How do I address this?
Root Cause Analysis: Indenones, which are unsaturated analogs of indanones, can form through the oxidation of the indanone product.[3] This can happen if the reaction is exposed to air at high temperatures or if certain catalysts with oxidative potential are used. The resulting conjugated system can impart color (typically yellow or orange) to the product.
Troubleshooting Protocol: Purification by Recrystallization or Charcoal Treatment
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored, highly conjugated impurities.
-
Dissolve the crude product in a suitable hot solvent (as in Q1).
-
Add a small amount (1-2% by weight) of activated charcoal to the hot solution.
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Stir for 10-15 minutes at temperature.
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Perform a hot filtration through a pad of Celite® to remove the charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
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Allow the decolorized filtrate to cool and crystallize as described previously.
-
-
Recrystallization: If the indenone impurity is present in a small amount, a careful recrystallization may be sufficient for its removal, as its flatter, more conjugated structure can alter its solubility and crystal lattice packing compared to the desired product.
Summary of Common Impurities and Removal Strategies
| Impurity Type | Likely Origin | Recommended Removal Method | Causality Behind Removal |
| Unreacted 1-Indanone | Incomplete amination reaction | Recrystallization (e.g., from Isopropanol) | Significant difference in polarity and solubility between the non-polar ketone and the polar hydrochloride salt.[4] |
| Regioisomers | Non-selective Friedel-Crafts cyclization | Flash Chromatography (of the free base) | Minor differences in the polarity of the isomers allow for separation on a silica stationary phase.[2] |
| Indenones | Oxidation of the indanone ring | Charcoal treatment followed by Recrystallization | Adsorption of the highly conjugated impurity onto activated charcoal; differential solubility.[3] |
| Dimeric/Polymeric Species | Intermolecular side reactions | Recrystallization / Filtration | Polymers often have vastly different (usually lower) solubility than the desired monomeric product.[3] |
| Residual Starting Acid | Incomplete Friedel-Crafts reaction | Aqueous basic wash (e.g., NaHCO₃ solution) during workup | Conversion of the acidic impurity into its water-soluble carboxylate salt, allowing for extraction.[5] |
Visualizing the Process: Reaction and Purification Workflow
A clear understanding of the process flow is essential for effective troubleshooting. The diagrams below illustrate the key stages of the synthesis and the general purification logic.
Diagram 1: Synthetic Pathway and Origin of Side Products
Caption: Synthetic route and points of side product formation.
Diagram 2: General Purification Workflow
Caption: Standard workflow for purification by recrystallization.
References
-
G. D. Sala, A. M. P. Koskinen, Non-Conventional Methodologies in the Synthesis of 1-Indanones, Molecules, 2018.
-
BenchChem, Characterization of unexpected products in indanone synthesis, BenchChem Technical Notes, 2025.
-
Veeprho, 3-(N-Propargyl)-aminoindan-1-one, Veeprho Product Page.
-
T. Lou, E. Liao, A. Wilsily, E. Fillion, A MILD AND EXPEDIENT PREPARATION OF 2-SUBSTITUTED 1-INDANONES, Organic Syntheses, 2011, 88, 187.
-
H. A. Moynihan, D. E. Horgan, Impurity Occurrence and Removal in Crystalline Products from Process Reactions, Organic Process Research & Development, 2017, 21(5), 700-713.
-
ResearchGate, How to identify and remove an impurity in the last step of unnatural amino acid synthesis?, ResearchGate Forum.
-
A. Saidulu, et al., A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate(Rasagiline mesylate), Der Pharma Chemica, 2014, 6(5), 347-353.
Sources
Technical Support Center: Purification of 3-Aminoindan-1-one Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of 3-Aminoindan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Drawing upon established chemical principles and field-proven experience, this document aims to be an authoritative resource to help you achieve the highest purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids increases with temperature.[1] For this compound, the goal is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature.[1][2] As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are ideally present in much smaller concentrations, remain dissolved in the solvent (mother liquor) and are thus separated from the purified crystals.[2]
Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?
Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit the following properties:
-
High-Temperature Coefficient of Solubility: The solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[2][3]
-
Inertness: The solvent must not react chemically with the this compound.[2][3]
-
Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures or not at all, allowing for their removal by hot filtration.[3]
-
Volatility: A relatively low boiling point is desirable to allow for easy removal of residual solvent from the purified crystals by evaporation.[2]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Q3: What are some common impurities that might be present in crude this compound?
Impurities in this compound can originate from the synthetic route or degradation.[5][6] Potential impurities may include:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Isomers: Structural isomers or stereoisomers, such as the (R)- or (S)-enantiomers if a specific stereochemistry is desired.[7]
-
Degradation Products: Amines can be susceptible to oxidation, especially when exposed to light or acids over time.[8]
-
Residual Solvents: Solvents used in the synthesis or previous purification steps.
Q4: How does the hydrochloride salt form of 3-Aminoindan-1-one influence solvent selection?
The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its freebase form. This means that more polar solvents will generally be required to dissolve it. For amine hydrochlorides, solvent systems often involve polar protic solvents like alcohols (methanol, ethanol) or even water, sometimes in combination with a less polar co-solvent. The salt form can leverage hydrogen bonding to influence its solubility.[9]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.
Problem 1: The compound will not dissolve, even in a large amount of hot solvent.
-
Q: I've added a significant amount of my chosen solvent and heated it to boiling, but my this compound isn't dissolving. What should I do?
A: This indicates that the solvent is likely not a good choice for dissolving your compound.
-
Causality: The polarity of the solvent may be too low to effectively solvate the ionic lattice of the hydrochloride salt at high temperatures.
-
Solution Workflow:
-
Re-evaluate Solvent Choice: Consult solubility data for similar amine hydrochlorides. Consider more polar solvents. For instance, if you are using isopropanol, try ethanol or methanol. A mixture of an alcohol and water can also be effective for dissolving highly polar compounds.
-
Small-Scale Solubility Tests: Before committing your entire batch, perform small-scale solubility tests in test tubes with a range of solvents to find a suitable one.[1]
-
Consider a Solvent Mixture: If a single solvent doesn't work, a binary solvent system might be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.
-
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Q: When I cool my hot solution, an oil forms at the bottom of the flask instead of solid crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10]
-
Causality: This can be due to several factors:
-
The solution is too concentrated, causing the compound to precipitate too quickly.[10]
-
The presence of significant impurities can depress the melting point of your compound.
-
The boiling point of the solvent is higher than the melting point of the solute.
-
-
Troubleshooting Protocol:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[10] Allow it to cool more slowly.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, after it has slowly cooled to room temperature.
-
Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[10]
-
Charcoal Treatment: If you suspect a high level of impurities, especially colored ones, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2][10]
-
-
Problem 3: No crystals form, even after the solution has cooled to room temperature.
-
Q: My solution is clear and has cooled completely, but no crystals have formed. What went wrong?
A: This is a common issue that usually means the solution is not sufficiently saturated at the lower temperature.
-
Causality: Too much solvent was added initially.[2]
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once you observe crystal formation at the surface, remove it from the heat and allow it to cool slowly.
-
Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can provide nucleation sites for crystal growth to begin.[10]
-
Use an Anti-Solvent: If you have a second solvent in which your compound is insoluble but is miscible with your recrystallization solvent, you can slowly add this "anti-solvent" to the cooled solution until it becomes cloudy, then allow it to stand.[4]
-
-
Problem 4: The yield of recovered crystals is very low.
-
Q: I successfully obtained pure crystals, but the amount is much less than I expected. How can I improve my yield?
A: A low yield can result from several factors during the process.
-
Causality:
-
Using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.
-
Premature crystallization during hot filtration, resulting in loss of product on the filter paper.
-
Incomplete crystallization due to insufficient cooling time or temperature.
-
-
Optimization Strategies:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1]
-
Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask hot to prevent the compound from crystallizing out of solution. You can do this by placing them on a steam bath or hot plate.
-
Maximize Cooling: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize crystal formation.
-
Second Crop of Crystals: The mother liquor can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
-
Section 3: Experimental Protocols & Data
Solvent Selection Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise at room temperature, swirling after each addition, up to about 1 mL. Note the solubility at room temperature.[3]
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent.[3]
-
Observe the solubility at the elevated temperature. A good solvent will dissolve the compound completely.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent is one that shows poor solubility at low temperatures but excellent solubility at high temperatures, and yields a good quantity of crystals upon cooling.[1][2]
General Recrystallization Workflow
The following diagram illustrates a typical workflow for the recrystallization of this compound.
Caption: A generalized workflow for the purification of this compound via recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common issues during the crystallization step.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use for Amine Hydrochlorides |
| Water | 100.0 | 10.2 | Excellent for highly polar salts, but drying can be slow. Often used in a mix with alcohols. |
| Methanol | 64.7 | 5.1 | Good solvent for many salts. Its volatility aids in drying. |
| Ethanol | 78.4 | 4.3 | A very common and effective choice. Less toxic than methanol. |
| Isopropanol | 82.6 | 3.9 | Lower polarity than ethanol; may be a good choice if solubility in ethanol is too high at room temp. |
| Acetonitrile | 81.6 | 5.8 | Apolar aprotic solvent; can be useful in mixed solvent systems. |
| Ethyl Acetate | 77.1 | 4.4 | Generally, too non-polar for hydrochloride salts on its own, but can be used as an anti-solvent. |
This table provides a general guide; experimental verification is essential.[11]
Section 4: Stability and Handling
-
Storage: this compound should be stored in a well-sealed container under an inert atmosphere at room temperature to protect it from moisture and air.[12]
-
Stability: As with many amine compounds, prolonged exposure to light and air can lead to degradation.[8] Stability studies should be conducted under ICH guidelines if the material is intended for pharmaceutical use.[13][14]
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or fume hood.
References
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry.
- University of California, Los Angeles.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Science Learning Center.
- University of Rochester, Department of Chemistry.
- Veeprho. 3-(N-Propargyl)-aminoindan-1-one.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Reddit.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
- ChemBK. 1-Aminoindan hydrochloride.
- Cayman Chemical.
- Cayman Chemical.
- ResearchGate.
- ChemicalBook. This compound | 152605-34-0.
- Google Patents. WO2012116752A1 - Process of resolution of 1-aminoindan.
- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.
- ResearchGate.
- PubMed.
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- National Institutes of Health (NIH).
- International Council for Harmonisation (ICH). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- ResearchGate. How to get (or crystallize)
- Huateng Pharma. This compound.
- Global Substance Registration System (GSRS). 1-AMINOINDANE HYDROCHLORIDE.
- Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- Veeprho. 1- Amino Indane | CAS 10277-74-4.
- U.S. Food and Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products.
- PolyCrystalline. Physicochemical properties of new CBD cocrystals.
- National Institutes of Health (NIH), PubChem. (+-)-1-Aminoindan | C9H11N | CID 123445.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
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- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chembk.com [chembk.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
Technical Support Center: A Troubleshooting Guide for 3-Aminoindan-1-one Hydrochloride Reactions
Welcome to the technical support center for 3-Aminoindan-1-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reactions involving this versatile building block. Our aim is to provide practical, experience-driven solutions grounded in solid chemical principles to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
I. Starting Material and Reagent Stability
Question 1: My this compound has a pinkish or brownish tint. Is it still usable?
Answer: A slight discoloration to pink or brown is a common observation and often indicates minor oxidation or the presence of trace impurities. While it may not significantly impact many reactions, for sensitive applications or when striving for high purity, this discoloration is a red flag.
-
Underlying Cause: The aminoindan scaffold is susceptible to air oxidation, particularly in the presence of light and trace metals. The hydrochloride salt form enhances stability, but degradation can still occur over time.
-
Troubleshooting Protocol:
-
Assess Purity: Before use, analyze the material by ¹H NMR and LC-MS to quantify the level of impurity. Compare the spectra to a known pure standard if available.
-
Recrystallization: If impurities are detected, recrystallization is often effective. A common solvent system is ethanol/water or isopropanol/water. Dissolve the solid in a minimal amount of the hot solvent mixture and allow it to cool slowly.
-
Activated Carbon Treatment: If discoloration persists after recrystallization, dissolve the material in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes at room temperature, then filter through celite. This can remove colored impurities.
-
Proper Storage: To prevent future degradation, store this compound under an inert atmosphere (argon or nitrogen), protected from light, and at reduced temperatures (2-8 °C).
-
Question 2: How stable is this compound in solution?
Answer: The stability of this compound in solution is highly dependent on the pH, solvent, and temperature. As a hydrochloride salt, it is generally more stable in acidic to neutral aqueous solutions.
-
[1][2][3]pH Effects: In alkaline conditions (pH > 7), the free amine is generated. This free amine is significantly more nucleophilic but also more prone to oxidation and side reactions, such as self-condensation. Studies on similar compounds show that stability is often greatest in the acidic pH range.
-
[1][2]Solvent Choice: Protic solvents like methanol and ethanol are common, but prolonged storage in these solvents at room temperature is not recommended. For reactions, prepare solutions fresh. Aprotic solvents like DMF or DMSO can be used, but be mindful of potential reactions with the solvent under certain conditions.
-
Temperature: As with most organic compounds, stability decreases as temperature increases. Avoid heating solutions for extended periods unless required by the reaction protocol. Oligomerization reactions can be aided by raising the temperature.
[4]
II. Reaction Troubleshooting
Question 3: I'm seeing low yields in my reductive amination reaction. What are the common culprits?
Answer: Reductive amination is a cornerstone reaction for this substrate, but several factors can lead to poor yields. The p[5][6]rocess involves the formation of an imine or enamine intermediate, followed by reduction.
-
[7]Causality Chain: Low yield can stem from incomplete imine formation, inefficient reduction, or degradation of the starting material or product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
-
Detailed Step-by-Step Protocol for Optimization:
-
Confirm Imine Formation: Before adding the reducing agent, run a TLC or LC-MS of the reaction mixture after stirring the aldehyde/ketone and this compound for 1-2 hours. The disappearance of the starting materials and the appearance of a new spot/peak corresponding to the imine is a positive sign.
-
pH Control: Imine formation is often most efficient under mildly acidic conditions (pH 4-6). If st[6]arting with the hydrochloride salt, the reaction mixture may already be in the optimal range. If not, adding a catalytic amount of acetic acid can be beneficial.
-
Water Removal: The formation of an imine from a primary amine and a ketone produces water, which can shift the equilibrium back to the starting materials. Addin[5]g a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.
-
Reducing Agent Selection:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and can be used in a one-pot procedure. It se[8][9]lectively reduces the iminium ion in the presence of the carbonyl starting material. [6] * Sodium cyanoborohydride (NaBH₃CN): Also effective for one-pot reactions due to its selectivity for the iminium ion over the carbonyl. Howev[7]er, it can release toxic hydrogen cyanide under acidic workup conditions. [5] * Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. If using NaBH₄, it is crucial to ensure imine formation is complete before its addition.
-
-
Qu[9]estion 4: My reaction is forming multiple products, including a potential dimer or oligomer. How can I improve selectivity?
Answer: The formation of multiple products points to issues with reaction conditions or the inherent reactivity of the starting material and intermediates.
-
Potential Side Reactions:
-
Self-Condensation: The enolizable ketone of one molecule can react with the amine of another, leading to dimers or oligomers, especially under basic conditions.
-
Over-alkylation: In reactions like N-alkylation, it's possible to form tertiary or even quaternary ammonium salts if the reaction is not carefully controlled. *[6] Friedel-Crafts Type Reactions: While less common under typical reductive amination conditions, the aromatic ring is activated and could potentially undergo side reactions if strong electrophiles are present.
-
-
Strategies for Improving Selectivity:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound in reductive aminations to ensure the primary amine is fully consumed.
-
Maintain Acidic/Neutral pH: Keeping the reaction mixture slightly acidic protonates the amine, reducing its nucleophilicity and minimizing self-condensation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature.
-
Order of Addition: In a two-step reductive amination, add the reducing agent slowly to the pre-formed imine solution at a controlled temperature.
-
-
Quantitative Data Summary: Impact of Reducing Agent on Selectivity
| Reducing Agent | Typical Solvent | Key Advantages | Potential Issues |
| NaBH(OAc)₃ | DCE, THF, DCM | High selectivity for iminium ions; one-pot procedure. | Wat[9]er-sensitive reagent. |
| NaBH₃CN | MeOH, EtOH | High selectivity for iminium ions; tolerant of protic solvents. | Tox[9]ic cyanide byproducts. |
| [5]NaBH₄ | MeOH, EtOH | Inexpensive and powerful. | Can reduce starting carbonyl; requires two-step process. |
| [9]H₂/Catalyst (Pd/C, PtO₂) ** | MeOH, EtOH | "Green" reduction method. | May require pressure; potential for debenzylation if applicable. |
III. Purification and Analysis
Question 5: I'm having difficulty purifying the final product. What are the best practices?
Answer: Purification challenges often arise from the polar nature of the aminoindan core and the presence of closely related impurities.
-
Purification Strategy Flowchart:
Caption: A general workflow for product purification.
-
Detailed Purification Protocols:
-
Aqueous Workup: After quenching the reaction, be mindful of the product's solubility. Amine products can be soluble in the aqueous layer, especially at acidic pH. It's [10]good practice to extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM). Back-extraction can also be a powerful tool.
-
Acid-Base Extraction: Utilize the basicity of the amine.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the layers, then basify the aqueous layer with NaOH or NaHCO₃ to pH > 9.
-
Extract the free amine product back into an organic solvent.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. If the product is very polar, consider using alumina (neutral or basic) or a reverse-phase C18 column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. To elute polar amines from silica, it's often necessary to add a small amount of a modifier like triethylamine (~1%) to the mobile phase to prevent tailing. Alternatively, a mobile phase system like DCM/Methanol can be effective.
-
-
Crystallization: If the final product is a solid, crystallization is an excellent final purification step. If the free base is an oil, converting it back to a stable, crystalline salt (e.g., hydrochloride, mesylate) can facilitate purification and handling.
-
Question 6: What are the key analytical techniques for characterizing my starting material and product?
Answer: A combination of chromatographic and spectroscopic methods is essential for unambiguous characterization.
-
Recommended Analytical Methods:
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structure Elucidation & Purity | Confirms the chemical structure, connectivity of atoms, and provides an estimate of purity against a known standard. |
| LC-MS | Purity Assessment & Mass Verification | Determines the purity of the sample by separating components and confirms the molecular weight of the product and any impurities. |
| FT-IR | Functional Group Analysis | Confirms the presence of key functional groups (e.g., C=O stretch of the ketone, N-H bends of the amine). |
| Chiral HPLC | Enantiomeric Purity | For reactions involving chiral centers, this is crucial to determine the enantiomeric excess (ee) of the product. |
| Elemental Analysis | Elemental Composition | Provides the percentage composition of C, H, and N, which can confirm the empirical formula of a new compound. |
References
- BenchChem. (2025). Troubleshooting low yield in 4-Methyl-1-indanone reactions.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Organic Syntheses. 2-indanone.
- Organic Syntheses. (2008). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Huateng Pharma. This compound.
- ChemicalBook. (2025). This compound.
- PMC.
- US Pharmacopeia (USP). Amino acid analysis.
- Wikipedia.
- Chemistry Steps.
- US Pharmacopeia (USP). (2016).
- Sartorius. (2025).
- Myers, A.
- Der Pharma Chemica. A new process for the synthesis of enantiomerically pure R-(+)
- Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine.
- Thermo Fisher Scientific. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
- Organic Chemistry Portal.
- Google Patents. (2021). Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin.
- Master Organic Chemistry. (2017).
- National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions?.
- PubMed. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions].
- National Institutes of Health. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
- Sigma-Aldrich. One-Step Purification of Histidine-Tagged Fusion Proteins Under High Pressure and High Flow Conditions.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- PubMed. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid.
Sources
- 1. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimization of 3-Aminoindan-1-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-Aminoindan-1-one hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges you may face in the laboratory, providing in-depth, field-tested insights to help you achieve optimal yield, purity, and consistency.
Our approach is rooted in first principles, explaining the causality behind each experimental choice. This document is structured as a dynamic resource, featuring a detailed troubleshooting guide for when things go wrong and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound. Each entry details potential causes and provides actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem that can stem from several stages of the process. Let's break down the primary culprits:
-
Incomplete Reaction: The most common cause is a reaction that has not reached completion.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spot/peak intensity of your starting material to the product over time.
-
Solution:
-
Temperature & Time: Many reduction reactions, such as the conversion of a nitro or oxime precursor to the amine, require an initial low temperature to control exothermicity, followed by a period at elevated temperature (e.g., reflux) to drive the reaction to completion.[1] Ensure both phases are optimized.
-
Reagent Stoichiometry: An insufficient amount of the reducing agent (e.g., SnCl₂, H₂/Pd-C) will naturally lead to incomplete conversion. While a slight excess is often used, a large excess can sometimes promote side reactions. Carefully control the molar equivalents.
-
-
-
Product Degradation: The 3-aminoindan-1-one core can be sensitive to harsh conditions.
-
Diagnosis: Look for the appearance of multiple new spots on your TLC plate during the reaction or workup, which may indicate degradation.
-
Solution:
-
Temperature Control: Avoid excessive heat during both the reaction and the workup (e.g., solvent evaporation). Use a rotary evaporator with a controlled water bath temperature.
-
pH Management: During the aqueous workup, avoid prolonged exposure to very strong acids or bases, which can catalyze degradation pathways. Neutralize the reaction mixture promptly but carefully.
-
-
-
Mechanical Losses during Workup: Significant product can be lost during extraction and isolation.
-
Diagnosis: If the reaction appears clean and complete by TLC/HPLC, but the isolated yield is low, the issue likely lies in the workup.
-
Solution:
-
Extraction Efficiency: 3-Aminoindan-1-one is polar. Ensure you are using an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane) and perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous layer.
-
Salt Formation: The free amine may be partially soluble in water. Converting the amine to its hydrochloride salt often facilitates precipitation from an organic solvent, significantly improving recovery.[2]
-
-
Q2: I am observing significant impurities in my final product. How can I identify and eliminate them?
A2: Impurity profiling is critical for a clean synthesis. The nature of the impurity dictates the solution.
-
Unreacted Starting Material:
-
Diagnosis: A clear spot/peak corresponding to the starting material in the final product's TLC/HPLC/NMR.
-
Solution: Refer to the solutions for "Incomplete Reaction" in Q1. A carefully optimized reaction time and temperature are key.
-
-
Side-Reaction Products: In related syntheses, side reactions like the formation of dimers or over-alkylated products are common issues.[3]
-
Diagnosis: Characterize the impurity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. An unexpected molecular weight or proton/carbon signals can help elucidate its structure.
-
Solution:
-
Control Stoichiometry: Ensure precise addition of reagents. For instance, in reactions involving multiple reactive sites, slow, dropwise addition of a reagent at a controlled temperature can prevent side reactions.
-
Inert Atmosphere: When using sensitive reagents like metal hydrides or catalysts, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-related side reactions.[1]
-
-
-
Purification Strategy:
-
Solution:
-
Acid-Base Extraction: Use the basicity of the amine to your advantage. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine into an organic solvent.
-
Crystallization: The conversion of the final free amine to its hydrochloride salt is not just for isolation; it is a powerful purification step. Impurities often remain in the solvent while the desired salt crystallizes out. Recrystallizing the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether) can further enhance purity.[2][4]
-
-
Q3: The reaction seems to stall before completion. What should I investigate?
A3: A stalled reaction points to an issue with one of the core components or conditions.
-
Reagent/Catalyst Deactivation:
-
Diagnosis: If the reaction worked previously with the same parameters, suspect the reagents.
-
Solution: Use freshly opened bottles of reagents, especially those that are moisture-sensitive (e.g., LiAlH₄, SnCl₂) or catalysts that can be poisoned (e.g., Pd/C). Ensure solvents are anhydrous.[1]
-
-
Insufficient Energy:
-
Diagnosis: The reaction proceeds slowly at room temperature but does not progress further.
-
Solution: Gently increase the temperature. If the reaction is run at room temperature, consider heating to 40-50°C or reflux, while monitoring for any potential product degradation.
-
-
Precipitation of Reactants:
-
Diagnosis: Visual observation of a solid crashing out of the reaction mixture unexpectedly.
-
Solution: The chosen solvent may not be appropriate for the concentration or temperature. You may need to add a co-solvent to improve solubility or increase the total solvent volume.
-
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for this compound?
A4: While several routes exist, a common and illustrative pathway starts from 1-indanone. The strategy involves introducing a nitrogen-containing functional group at the 3-position, which is then reduced to the amine. A typical sequence is:
-
Oxime Formation: Reaction of 1-indanone with a nitrosating agent (like isoamyl nitrite under acidic conditions) to form 3-hydroxyimino-1-indanone (the oxime).
-
Reduction of the Oxime: The oxime is then reduced to the corresponding amine. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., Tin(II) chloride) are common methods.
-
Salt Formation: The resulting 3-aminoindan-1-one (a free base, which may be an oil) is dissolved in a suitable solvent (like isopropanol or ether), and a solution of hydrochloric acid is added to precipitate the stable, crystalline this compound.
Q5: Why is it important to convert the final product to a hydrochloride salt?
A5: There are three primary reasons for this final step:
-
Ease of Handling and Stability: The free amine is often an oil or a low-melting solid that can be difficult to handle and may be less stable over time (e.g., susceptible to air oxidation). The hydrochloride salt is typically a stable, crystalline solid with a sharp melting point, making it easier to weigh, store, and characterize.[4]
-
Improved Purification: As mentioned in the troubleshooting section, crystallization of the salt is an excellent method for purification. The specific crystal lattice of the salt tends to exclude impurities, which remain in the mother liquor.[2]
-
Solubility: For downstream applications, particularly in drug development, hydrochloride salts often exhibit improved aqueous solubility compared to the free base.
Q6: What are the most critical safety precautions for this synthesis?
A6: Standard laboratory safety protocols should always be followed. Specific points of emphasis for this synthesis include:
-
Reagent Handling: Many reducing agents are flammable and/or react violently with water. Handle them under an inert atmosphere and away from ignition sources.
-
Hydrogenation: If using catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Use a hydrogen detector.
-
Acid/Base Handling: The workup involves strong acids and bases. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform additions slowly, especially during neutralization, as the reactions can be highly exothermic.
Data Summary: Optimization of Key Reaction Parameters
The following table summarizes the typical effects of key parameters on the reduction step (e.g., oxime to amine). Optimal conditions should be determined empirically for your specific setup.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Rationale & Expected Outcome |
| Temperature | Room Temperature Only | 0°C addition, then 60°C | Controls initial exotherm to prevent side reactions, while heating ensures reaction goes to completion.[1] |
| Reducing Agent | 1.1 equivalents | 1.5 - 2.0 equivalents | Ensures complete conversion of the starting material, compensating for any reagent degradation or minor side reactions. |
| Solvent | Anhydrous Ethanol | Anhydrous THF / Acetic Acid | Solvent choice depends on the reducing agent. Ethers are common for hydrides, while acids can be used for metal-based reductions. Anhydrous conditions are critical for many reagents.[1] |
| Workup pH | pH > 12 | pH 9-10 | Strongly basic conditions can sometimes promote side reactions or degradation. A moderately basic pH is sufficient to deprotonate the ammonium salt and allow for extraction of the free amine. |
Experimental Protocol: Synthesis of this compound via Oxime Reduction
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a fume hood with appropriate PPE.
Step 1: Synthesis of 3-Hydroxyimino-1-indanone (Oxime Intermediate)
-
To a stirred solution of 1-indanone (1 equivalent) in a suitable solvent like methanol, add concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of isoamyl nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, the product will precipitate.
-
Filter the solid, wash with cold water and then a small amount of cold methanol to afford the crude oxime.
Step 2: Reduction of 3-Hydroxyimino-1-indanone to 3-Aminoindan-1-one
-
Set up a flask equipped with a condenser and a magnetic stirrer.
-
Suspend the crude oxime (1 equivalent) in glacial acetic acid.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 equivalents) portion-wise. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to 50-60°C and stir for 2-3 hours until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully into ice water.
-
Basify the mixture by the slow addition of a concentrated NaOH solution until the pH is ~9-10. Tin salts will precipitate.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 3: Formation of this compound
-
Concentrate the dried organic solution under reduced pressure to obtain the crude 3-aminoindan-1-one free base, likely as an oil.
-
Dissolve the crude oil in a minimal amount of isopropanol or anhydrous diethyl ether.
-
Slowly add a solution of 2M HCl in diethyl ether (or concentrated HCl dropwise) until the solution is acidic and a precipitate forms.
-
Stir the resulting slurry in an ice bath for 1 hour to maximize crystallization.
-
Filter the white solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. Available at: [Link]
- Tropsch, J. G., & Wangelin, A. J. (Year). Synthesis of Some 3,3-Dimethyl-1-aminoindans. Journal of Organic Chemistry. (Note: While the direct link is not provided, this reference points to foundational work on aminoindan synthesis, highlighting common procedures.)
-
Wang, Z., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7539. Available at: [Link]
Sources
Preventing degradation of 3-Aminoindan-1-one hydrochloride during storage
Welcome to the technical support guide for 3-Aminoindan-1-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we address common challenges and questions regarding its storage, handling, and analysis in a practical, question-and-answer format.
Part 1: Fundamentals of Stability
Q1: What is this compound, and what makes it susceptible to degradation?
This compound is a chemical intermediate featuring a rigid indane backbone with two key functional groups: a primary amine at the 3-position and a ketone at the 1-position. The hydrochloride salt form significantly enhances its stability compared to the free base.
The primary cause for its potential instability lies in the inherent reactivity of the α-amino ketone moiety. This structural arrangement, where a primary amine is adjacent to a carbonyl group's alpha-carbon, is known to be reactive. Primary and secondary aminoketones, especially in their free base form, are prone to rapid self-condensation, where the amine of one molecule attacks the ketone of another.[1] While the hydrochloride salt mitigates this by protonating the amine, rendering it non-nucleophilic, improper handling or storage can expose the compound to conditions (like moisture or basic environments) that may liberate the more reactive free base, initiating degradation.
Q2: What are the primary degradation pathways I should be concerned about?
Based on the chemical structure of an α-amino ketone, there are three primary degradation pathways to consider:
-
Self-Condensation/Oligomerization: This is the most significant risk, particularly if the compound is exposed to moisture or basic conditions that neutralize the hydrochloride salt. The primary amine of one molecule can react with the ketone of another, forming an imine intermediate that can lead to dimers and other oligomeric impurities. Simple aminoaldehydes and aminoketones are known to be highly reactive toward such self-condensation.[1]
-
Oxidative Degradation: The amine functional group can be susceptible to oxidation, especially with prolonged exposure to air (oxygen). This process can be accelerated by the presence of trace metal impurities, light, or elevated temperatures. Oxidative pathways can lead to the formation of various colored impurities and a loss of potency. The degradation of amino acids can be initiated by reactive carbonyl compounds, which can be formed from oxidative processes.[2]
-
Racemization: The hydrogen atom on the carbon bearing the amino group (the C3 position) is alpha to the ketone's carbonyl group. This makes it potentially acidic and susceptible to removal under certain pH conditions, leading to the formation of an enol or enolate intermediate. Re-protonation of this planar intermediate can occur from either face, leading to racemization and the loss of enantiomeric purity if you are working with a specific stereoisomer.
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for 3-Aminoindan-1-one HCl.
Part 2: Recommended Storage and Handling Protocols
Q3: What are the optimal long-term storage conditions for solid 3-Aminoindan-1-one HCl?
Adherence to proper storage conditions is the most critical factor in preventing degradation. The goal is to mitigate exposure to moisture, oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale (The "Why") |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions, including oxidation and self-condensation. Avoid freezing, which can introduce moisture through condensation cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways. This is crucial for long-term stability. |
| Humidity | Dry / Desiccated | As a hydrochloride salt, the compound is likely hygroscopic.[3][4] Absorbed moisture can hydrolyze the salt, liberating the reactive free amine and providing a medium for degradative reactions. |
| Container | Tightly Sealed, Amber Glass Vial | Amber glass protects the compound from light, which can catalyze oxidative degradation. A tight seal prevents moisture and oxygen ingress. |
| Location | Well-ventilated, dark area | Prevents exposure to ambient light and ensures any potential off-gassing does not accumulate. |
Q4: How should I handle the compound during routine experimental use to minimize degradation?
Minimizing exposure to ambient conditions during handling is key to preserving the compound's integrity for the duration of your experiments.
Experimental Protocol: Safe Handling Workflow
-
Acclimatization: Before opening, allow the container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Weighing: If possible, perform weighing inside a glove box or glove bag under a nitrogen or argon atmosphere. If not available, work quickly in a low-humidity environment.
-
Dispensing: Use a clean, dry spatula. Immediately after dispensing the required amount, securely reseal the container.
-
Inert Gas Purge: Before final sealing for storage, gently flush the vial's headspace with dry argon or nitrogen to displace any air that entered during handling.
-
Solution Preparation: Prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability has been validated under your specific conditions (see Part 3). Use anhydrous solvents if the downstream application allows.
Part 3: Troubleshooting and Analytical Assessment
Q5: I suspect my compound has degraded. What are the common signs?
Degradation can manifest in several ways. If you observe any of the following, a purity check is highly recommended.
-
Visual Signs:
-
Color Change: The pure compound should be a white to off-white solid. The appearance of yellow, brown, or pink hues often indicates the formation of oxidized or oligomeric impurities.
-
Change in Texture: Caking, clumping, or the appearance of a syrupy liquid suggests significant moisture absorption (hygroscopicity).
-
-
Analytical Signs:
-
New Chromatographic Peaks: When analyzed by HPLC or GC, the appearance of new, unexpected peaks is the most definitive sign of degradation.
-
Reduced Main Peak Area %: A corresponding decrease in the area percent of the main 3-Aminoindan-1-one peak.
-
Poor Solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble can indicate the formation of less-soluble polymeric impurities.
-
The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
Q6: How can I analytically assess the purity of my 3-Aminoindan-1-one HCl?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing purity. Since the compound lacks a strong chromophore, detection at low wavelengths is necessary.[5] The following protocol serves as a robust starting point for method development.
Experimental Protocol: HPLC Purity Assessment (Starting Point)
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in HPLC-grade water. The acidic pH helps keep the amine protonated and improves peak shape.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 A:B) or 0.1 N HCl.[6]
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of a trusted reference standard of 3-Aminoindan-1-one HCl. Dissolve in 10 mL of diluent to make a 1 mg/mL stock solution. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm. A secondary wavelength of 254 nm can be monitored to check for aromatic impurities.
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (diluent), followed by the reference standard, and then the test sample.
-
Compare the chromatograms. The retention time of the main peak in the sample should match the standard.
-
Calculate the purity of the sample using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 4: Frequently Asked Questions (FAQ)
Q7: Is 3-Aminoindan-1-one HCl hygroscopic? Yes, as a hydrochloride salt of an amine, it should be assumed to be hygroscopic. The uptake of water from the atmosphere is a critical factor to control as it can initiate degradation.[4] Always handle in a dry environment and store with a desiccant.
Q8: Should I be concerned about light exposure? Yes. While specific photostability data is not readily available, compounds with amine and carbonyl functionalities can be sensitive to light, which can provide the energy to initiate oxidative degradation.[7] Storing in amber vials and minimizing exposure to direct light during handling is a mandatory precaution.
Q9: Can I store it in solution? It is strongly advised not to store 3-Aminoindan-1-one HCl in solution for extended periods. The stability of the compound is significantly lower in solution than as a solid. Degradation reactions like condensation and racemization occur much more readily in a solvent. Prepare solutions fresh for each experiment. If you must store a solution for a short period (e.g., during an automated run), keep it refrigerated (2-8 °C) in a sealed autosampler vial, but validate its stability over that timeframe first.
References
-
Burkhard, J. A., et al. (2010). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. Available at: [Link]
-
Ghorai, M. K., et al. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Aminoaldehydes and aminoketones. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wang, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Salame, I. I., & Zaini, E. (2010). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hidalgo, F. J., & Zamora, R. (2019). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. Available at: [Link]
-
Doctor 2019. (2019). Degradation and Synthesis. Slide Deck. Available at: [Link]
-
Anuradha Verma. (2018). Degradation of amino acids. SlideShare. Available at: [Link]
-
Cai, J., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]
-
Burnett, D. J., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. Available at: [Link]
-
Harvey, R. A., & Ferrier, D. R. SYNTHESIS & DEGRADATION OF AMINO ACIDS. Lippincott's Illustrated Reviews: Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminoadamantane-1-carboxylic acid hydrochloride. PubChem. Available at: [Link]
-
Patel, A., et al. (2015). Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Flux (metallurgy). Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sato, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]
-
Agilent Technologies. (2017). Amino Acid Analysis. Agilent. Available at: [Link]
-
ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. Available at: [Link]
Sources
- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Flux (metallurgy) - Wikipedia [en.wikipedia.org]
Technical Support Center: NMR-Based Impurity Profiling of 3-Aminoindan-1-one Hydrochloride
As a key starting material and intermediate in the synthesis of various pharmacologically active compounds, the purity of 3-Aminoindan-1-one hydrochloride is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the structure and assessing the purity of such materials.[1][2] It provides unequivocal structural identification and allows for the quantification of components, often without the need for specific reference standards for each impurity.[2][3][4]
This guide, structured in a question-and-answer format, serves as a technical resource for researchers and drug development professionals. It addresses common challenges and provides advanced insights into using NMR for the robust identification and quantification of impurities in this compound.
Section 1: Foundational Knowledge & Common Impurities
This section covers the basic spectral features of this compound and the common impurities that may be encountered during its analysis.
Q1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
A1: Understanding the reference spectrum of the pure Active Pharmaceutical Ingredient (API) or intermediate is the first step in impurity profiling. The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to its unique indanone core structure. The protonated amine and hydrochloride salt form can lead to peak broadening and shifts depending on the solvent and water content.
For analysis, deuterated solvents like DMSO-d₆ or D₂O are typically used. The chemical shifts provided below are estimates based on standard chemical shift ranges and data from structurally similar compounds.[5][6] Exact values can vary based on solvent, concentration, and temperature.
Table 1: Estimated NMR Chemical Shifts for this compound
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes on ¹H Spectrum |
| C1 (C=O) | - | ~200-205 | Quaternary carbon, no attached proton. |
| C2 (-CH₂-) | ~2.8 - 3.2 | ~35-40 | Two diastereotopic protons, will appear as complex multiplets (e.g., two separate doublet of doublets). |
| C3 (-CH-) | ~4.5 - 4.9 | ~50-55 | A multiplet, coupled to the C2 protons. |
| C3a (Ar-C) | - | ~135-140 | Aromatic quaternary carbon. |
| C4 (Ar-H) | ~7.5 - 7.7 | ~125-130 | Aromatic proton, likely a doublet. |
| C5 (Ar-H) | ~7.3 - 7.5 | ~120-125 | Aromatic proton, likely a triplet. |
| C6 (Ar-H) | ~7.3 - 7.5 | ~120-125 | Aromatic proton, likely a triplet. |
| C7 (Ar-H) | ~7.5 - 7.7 | ~125-130 | Aromatic proton, likely a doublet. |
| C7a (Ar-C) | - | ~150-155 | Aromatic quaternary carbon. |
| -NH₃⁺ | ~8.5 - 9.5 | - | Broad signal, exchangeable with D₂O. Position is highly variable. |
Q2: What are the most common types of impurities I should expect to see?
A2: Impurities in a drug substance can originate from various stages of the manufacturing process or storage.[4] They are generally classified as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For 3-Aminoindan-1-one, a potential precursor is 1-indanone.[7] By-products could include isomers or products from over-reaction.
-
Degradation Products: The molecule may degrade under stress conditions like heat, light, acid, or base, leading to new chemical entities.[8][9] For an amino-ketone, this could involve oxidation, hydrolysis, or condensation reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, toluene) are common impurities. Their NMR signals are well-documented and often appear as sharp, characteristic peaks.[10]
Section 2: Experimental Best Practices & Troubleshooting
Effective impurity analysis hinges on proper experimental setup and the ability to troubleshoot common spectral artifacts.
Q3: How should I prepare my sample for optimal NMR results, especially for quantification?
A3: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. Rushing this step is a common source of error. For quantitative analysis (qNMR), precision is paramount.
-
Material Selection: Use a high-quality NMR tube (e.g., Norell® 507-HP or equivalent) free from scratches or defects. Use a calibrated analytical balance.
-
Weighing the Analyte: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial. Document the exact weight (mₐ).[11]
-
Weighing the Internal Standard: Accurately weigh an appropriate amount of a certified internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) into the same vial. Document the exact weight (mₛₜᏧ).[12]
-
Expert Insight: The choice of internal standard is crucial. It must be stable, non-reactive with the sample, have a known purity, and possess signals that are sharp and located in a clear region of the spectrum, away from any analyte or impurity signals.
-
-
Dissolution: Add a precise volume (e.g., 0.6 - 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Carefully transfer the entire solution to the NMR tube. Ensure no solid material is left behind.
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5-10 minutes before starting the acquisition to prevent shimming drifts.
Q4: My spectrum has a rolling baseline and/or poorly shaped peaks. How can I fix this?
A4: These are common artifacts that can obscure low-level impurity signals and prevent accurate integration.[13][14] The primary causes are poor magnetic field homogeneity (shimming) and incorrect data processing (phasing).
-
Poor Shimming: The magnetic field must be perfectly uniform across the sample volume. Misadjusted shims lead to broad, asymmetric peaks.[15]
-
Solution: Before acquisition, carefully shim the spectrometer on your sample. Modern spectrometers have automated shimming routines that are highly effective. For challenging samples, manual adjustment of the Z1 and Z2 shims can optimize the lock level and improve peak shape.
-
-
Incorrect Phasing: Phasing corrects for frequency-dependent phase errors introduced by the detector.
-
Solution: Most NMR software includes an automatic phasing correction.[16] However, this can sometimes fail, especially with complex spectra or a distorted baseline. Manually adjust the zero-order (PH0) and first-order (PH1) phase parameters to ensure all peaks are in pure absorption mode with a flat baseline across the entire spectrum.
-
-
Other Causes: A rolling baseline can also be caused by very broad signals from insoluble material or paramagnetic impurities.[15] If shimming and phasing do not resolve the issue, try filtering the sample or preparing a new, more dilute one.
Q5: I see small, unidentified peaks in my spectrum. What is my strategy for identifying them?
A5: A systematic approach is essential for the structural elucidation of unknown impurities from an NMR spectrum.[4] The process involves gathering data from multiple experiments to piece together the molecular puzzle.
Caption: Workflow for the systematic identification of an unknown impurity using NMR.
Section 3: Quantitative Analysis
Once an impurity is identified, regulatory guidelines require its quantification to ensure it falls within acceptable limits. Quantitative NMR (qNMR) is a powerful primary method for this purpose.[17]
Q6: How can I accurately quantify an identified impurity?
A6: Quantitative NMR (qNMR) allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte signal to the integral of a certified reference standard with a known concentration.[18][19] Unlike chromatography, which often requires a specific reference standard for each impurity to determine response factors, qNMR is inherently quantitative as the signal integral is directly proportional to the number of nuclei giving rise to that signal.[12]
The fundamental equation for purity determination using an internal standard is:
Purityₐ = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
P = Purity (in % w/w)
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = mass
-
a = analyte (3-Aminoindan-1-one)
-
std = internal standard
Q7: What is a step-by-step protocol for a qNMR experiment?
A7: A successful qNMR experiment requires careful attention to acquisition parameters to ensure the data is truly quantitative. The sample should be prepared according to the protocol in Q3.
-
Lock and Shim: Achieve a stable lock and perform high-quality shimming as described in Q4.
-
Determine 90° Pulse Width (p1): Accurately calibrate the 90° pulse width for your specific sample. This is crucial for proper excitation.
-
Set Acquisition Parameters:
-
Flip Angle: Use a 90° pulse (or smaller, e.g., 30°, if T1 values are very long).
-
Recycle Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any peak you wish to quantify (both analyte and standard). A d1 of 30-60 seconds is often a safe starting point for small molecules.
-
Expert Insight: An insufficient recycle delay is the most common error in qNMR. If the nuclei are not fully relaxed before the next pulse, the resulting signal intensity will be attenuated, leading to inaccurate quantification.[15]
-
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals being integrated.[16]
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., LB = 0.3 Hz) if needed to improve S/N, but be consistent.
-
Perform meticulous phasing (manual adjustment is recommended) and baseline correction over the entire spectral width.
-
-
Integration:
-
Define the integral regions for one signal from the analyte and one from the internal standard. Choose signals that are well-resolved, free from overlap, and have a flat baseline on both sides.
-
Use the values obtained in the purity calculation formula described in Q6.
-
By following these guidelines, you can leverage the power of NMR not only to identify but also to accurately and reliably quantify impurities in your this compound samples, ensuring the quality and safety of your materials.
References
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- Pharmaceutical impurities and degradation products: Uses and applic
- Advantages of Quantitative NMR for the Determination of Rel
- A Guide to Quantit
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Pharmaceutical impurities and degradation products: uses and applic
- Purity by Absolute qNMR Instructions. Sigma-Aldrich.
- qNMR - Quantit
- NMR Artifacts.
- Common problems and artifacts encountered in solution‐st
- Common problems and artifacts encountered in solution-state NMR experiments.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Technical Support Center: Troubleshooting Artifacts in NMR Analysis of Antirhine. Benchchem.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound.
- 13 C{ 1 H} NMR Data a | Download Table.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin, Department of Chemistry.
- NMR Chemical Shift Values Table. Chemistry Steps.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
Sources
- 1. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 2. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. web.pdx.edu [web.pdx.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. enovatia.com [enovatia.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. emerypharma.com [emerypharma.com]
Overcoming poor solubility of 3-Aminoindan-1-one hydrochloride in organic solvents
Welcome to the technical support guide for 3-Aminoindan-1-one hydrochloride. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to overcome the common challenge of its poor solubility in organic solvents. Our goal is to equip you with the foundational knowledge and actionable techniques required for seamless integration of this reagent into your synthetic workflows.
I. The Core Challenge: Why is this compound Poorly Soluble?
The primary obstacle to dissolving this compound in many common organic solvents is its chemical nature. It is an amine salt .[1] In its hydrochloride form, the amine group is protonated (R-NH3+) and ionically bonded to a chloride anion (Cl-).[1][2] This ionic, salt-like character results in a high crystal lattice energy and a polar structure.
-
"Like Dissolves Like": This fundamental principle governs solubility. The highly polar, ionic nature of the hydrochloride salt means it is most soluble in polar solvents, particularly water, and generally insoluble in non-polar organic solvents like toluene, hexane, or diethyl ether.[1][3]
-
Free Base vs. Salt: The non-ionic form of the molecule, known as the "free base" (3-aminoindan-1-one), is significantly less polar. This uncharged form is readily soluble in a much broader range of organic solvents.[3]
Understanding this dichotomy is the key to solving solubility issues. The appropriate strategy depends entirely on the specific requirements of your experiment, such as the reaction solvent, tolerance for water, and sensitivity to basic conditions.
II. Troubleshooting Guide: A Logical Workflow for Solubilization
Before starting your experiment, use the following decision tree to determine the optimal strategy for your specific conditions. This workflow is designed to save time and materials by identifying the most direct path to a homogeneous solution.
Caption: Decision workflow for selecting a solubilization strategy.
III. Detailed Experimental Protocols
Herein are validated, step-by-step methods for the strategies outlined above.
Protocol A: Direct Solubilization in Polar Solvents
This method is preferred when the reaction solvent is inherently capable of dissolving the salt.
-
Applicability: Reactions conducted in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or polar alcohols like methanol.
-
Methodology:
-
To your reaction vessel under an inert atmosphere (if required), add the desired polar aprotic solvent.
-
With stirring, add the this compound in portions.
-
Observe for dissolution. Some supplier data suggests the compound is sparingly soluble in DMSO and slightly soluble in methanol, so complete dissolution may require stirring for 10-15 minutes.[4]
-
If the solid persists, gently warm the mixture to 40-50°C. Do not exceed the thermal stability limit of your other reagents.
-
Once a clear solution is obtained, proceed with the addition of other reagents.
-
Protocol B: In Situ Neutralization (Free-Basing)
This is a highly efficient method for reactions in common aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)) where the presence of a tertiary amine base and its hydrochloride salt byproduct is acceptable.
-
Causality: By adding a non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), you neutralize the hydrochloride in the reaction pot. This generates the soluble free base and a salt byproduct (e.g., Et3N·HCl), which often remains suspended or dissolves.[5]
-
Methodology:
-
Charge the reaction vessel with this compound and the anhydrous organic solvent (e.g., DCM, THF). A slurry or suspension will form.
-
Begin vigorous stirring.
-
Slowly add 1.1 to 1.2 equivalents of triethylamine or DIPEA dropwise.
-
Stir the mixture at room temperature for 15-30 minutes. You should observe the initial solid dissolving as the free base is formed. The mixture may become a clear solution or a fine suspension of the triethylammonium chloride byproduct.
-
The resulting solution/suspension containing the soluble free base is now ready for the subsequent reaction step.
-
Protocol C: Preparative Free-Basing & Isolation
Use this protocol when your reaction is sensitive to the presence of excess base or salt byproducts, and you require a pure solution of the free base.
-
Causality: This is a classic acid-base liquid-liquid extraction.[3] The hydrochloride salt is dissolved in water and treated with an inorganic base (e.g., NaHCO3, Na2CO3) to generate the water-insoluble free base, which is then extracted into an immiscible organic solvent.
-
Methodology:
-
In a separatory funnel, dissolve the this compound in deionized water (approx. 10-20 mL per gram of salt).
-
Add an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20 mL per gram).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) in portions. Swirl gently after each addition. Effervescence (CO2 evolution) will occur. Continue adding until the effervescence ceases, indicating complete neutralization.
-
Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The organic layer now contains the free base.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter off the drying agent. The resulting clear solution contains the pure 3-aminoindan-1-one free base and can be used directly or concentrated under reduced pressure to yield the free base as an oil or solid.
-
IV. Solvent Selection & Solubility Profile
The following table summarizes the expected solubility of 3-Aminoindan-1-one in its hydrochloride and free base forms. This serves as a quick reference guide for experimental design.
| Solvent | Type | Expected Solubility of Hydrochloride Salt | Expected Solubility of Free Base | Rationale |
| Water | Polar Protic | High | Low to Moderate | Salt is ionic and readily solvated by water.[3] |
| Methanol/Ethanol | Polar Protic | Slight to Moderate | High | Alcohols can solvate the salt to some extent.[4][6] |
| DMSO/DMF | Polar Aprotic | Moderate to Sparing | High | High polarity can dissolve the salt.[4] |
| Acetonitrile | Polar Aprotic | Very Low | Moderate to High | Intermediate polarity, generally a poor solvent for salts. |
| THF/DCM | Moderately Polar | Insoluble | High | Common solvents for organic reactions involving free bases. |
| Ethyl Acetate | Moderately Polar | Insoluble | High | Excellent extraction solvent for the free base.[7] |
| Toluene/Hexane | Non-Polar | Insoluble | Moderate to High | Non-polar nature is incompatible with the ionic salt. |
V. Frequently Asked Questions (FAQs)
Q1: I added this compound to my reaction in THF and it's just sitting at the bottom as a solid. What should I do?
This is expected behavior. THF is not polar enough to dissolve the hydrochloride salt. Your best option is in situ neutralization as described in Protocol B . Add 1.1 equivalents of a base like triethylamine to the slurry. This will convert the salt to its soluble free base form directly in your reaction flask, allowing the reaction to proceed.
Q2: Can I use an inorganic base like NaOH or K2CO3 to free-base the compound for a reaction in a dry organic solvent?
It is strongly discouraged. Solid inorganic bases have very poor solubility in most anhydrous organic solvents (like THF, DCM), leading to an extremely slow and often incomplete reaction at the solid-liquid interface. Furthermore, aqueous solutions of NaOH would introduce water, which is often detrimental to moisture-sensitive reactions. For anhydrous conditions, an organic base (Protocol B) or pre-extracting the free base (Protocol C) is the correct approach.
Q3: After adding a base to neutralize the hydrochloride, my product "oiled out" instead of dissolving. What happened?
"Oiling out" can occur if the free base is a low-melting solid or an oil at room temperature. This is not necessarily a problem. The oily layer is likely the pure, concentrated free base. Ensure your reaction mixture is stirred vigorously to promote mixing and reaction between the phases. If the issue persists, you may need to add a co-solvent in which the free base is more soluble to achieve a homogeneous solution.
Q4: Will heating my suspension in dichloromethane (DCM) help dissolve the hydrochloride salt?
Heating will likely have a negligible effect on dissolving the salt in a non-polar or moderately polar solvent like DCM. The energy required to overcome the crystal lattice energy of the salt is too high for the solvent to provide. Instead of heating, you should use one of the chemical methods described, such as converting the salt to its free base.
Q5: I need to run a reaction that is sensitive to any amine base. How can I proceed?
In this scenario, Protocol C is the only suitable option. You must perform a preparative free-basing and extraction to isolate the pure 3-aminoindan-1-one. After drying and solvent removal, you can be confident that no residual base from the neutralization step is carried into your sensitive reaction.
VI. References
-
The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. Retrieved from [Link]
-
Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Free base. Wikipedia. Retrieved from [Link]
-
Various Authors. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. Retrieved from [Link]
-
Patel, J. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 856-865. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]
-
Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]
-
Various Authors. (2018, August 3). Problem with hydrochloride salt formation/isolation. Reddit. Retrieved from [Link]
-
Falciola, L., Greggio, P., Mussini, P. R., & Mussini, T. (2004). The cosolvent effect on the transport parameters of HCl in aqueous + organic solvent mixtures. Journal of Chemical & Engineering Data, 49(6), 1696-1701. Retrieved from [Link]
-
Serajuddin, A. T. M. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(6), 255-260. Retrieved from [Link]
-
Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Various Authors. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? Reddit. Retrieved from [Link]
-
Various Authors. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]
-
NCERT. (n.d.). Tests for Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Wang, H., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 7(15), 2028-2033. Retrieved from [Link]
-
Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]
-
Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie, 270(1), 135-140. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Aminoindan hydrochloride. Retrieved from [Link]
-
Needham, T. E., Jr., Paruta, A. N., & Gerraughty, R. J. (1972). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of 3-Aminoindan-1-one Hydrochloride by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation for the quantification of 3-Aminoindan-1-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore a robust, stability-indicating HPLC method, compare its performance with viable alternatives, and provide the supporting data and frameworks necessary for immediate application in a laboratory setting.
The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the analytical methods used to determine the identity, purity, and strength of a drug substance are as critical as the molecule itself. For an active pharmaceutical ingredient (API) intermediate like this compound, a validated analytical method is the cornerstone of quality control, ensuring batch-to-batch consistency and the safety of the final drug product.
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a structured framework for this process.[1][2][3][4] The objective of validation is to demonstrate, through rigorous laboratory studies, that an analytical procedure is suitable for its intended purpose.[5] This guide is structured around the principles outlined in the ICH Q2(R1) guideline, which details the validation characteristics required for analytical procedures submitted as part of registration applications.[6][7]
Foundational HPLC Method for this compound
While numerous HPLC methods exist for amine-containing compounds, a specific, universally adopted method for this compound is not publicly established.[8] Therefore, we present a robust, scientifically sound reversed-phase HPLC (RP-HPLC) method as our primary subject for validation. The choice of RP-HPLC is deliberate; it is the workhorse of the pharmaceutical industry for its versatility, precision, and ability to resolve a wide range of compounds.[9]
Rationale for Method Parameters:
-
Analyte Properties: this compound possesses a primary amine.[10][11] Primary amines can exhibit poor peak shape on silica-based columns due to interaction with residual silanol groups. To mitigate this, an acidic mobile phase is used to ensure the amine is protonated (as -NH3+), minimizing unwanted secondary interactions and producing sharp, symmetrical peaks.
-
Chromatographic Mode: Reversed-phase chromatography with a C18 column is selected for its broad applicability and hydrophobicity, which is suitable for retaining the indan structure.
-
Detection: The indanone moiety contains a chromophore, making UV detection a straightforward and reliable choice for quantification.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (10% B), 2-15 min (10-70% B), 15-17 min (70% B), 17-18 min (70-10% B), 18-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
The Validation Workflow: A Step-by-Step Protocol
Method validation is not a single experiment but a series of interconnected studies. The following workflow illustrates the logical progression of validation activities, ensuring a comprehensive evaluation of the method's performance.
Caption: A typical workflow for analytical method validation, starting from development and proceeding through specific performance characteristic assessments.
Specificity (Stability-Indicating Nature)
Causality: The primary goal of specificity is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][12] A stability-indicating method is one that can resolve the main analyte peak from all potential degradation products.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: After degradation, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC. A non-degraded standard and a blank should also be analyzed.
-
Evaluation: Assess the chromatograms for peak purity of the main analyte peak using a Photodiode Array (PDA) detector. Ensure that all degradant peaks are well-resolved from the this compound peak (Resolution > 2.0).
Caption: Conceptual diagram of forced degradation, where the API is stressed to produce degradants that must be separated by the HPLC method.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (as Percent Recovery)
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by spiking a sample matrix (placebo) with a known quantity of the analyte and measuring the recovery.
Experimental Protocol:
-
Prepare a placebo mixture (if analyzing a drug product).
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage of the analyte recovered.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples.
-
Compare the results between the two sets to assess the method's ruggedness.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.
Experimental Protocol: These can be determined using several methods, with the most common being:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak purity index, Resolution (R) | Peak is pure; R > 2.0 between analyte and closest peak |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Range | Confirmed by Linearity, Accuracy, and Precision data | 80% - 120% of test concentration |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability & Intermediate Precision | RSD ≤ 2.0% |
| LOQ (% RSD) | Precision at the lowest quantifiable concentration | RSD ≤ 10.0% |
| Robustness | System suitability parameters remain within limits after method variations | System suitability criteria are met |
Comparative Analysis of Alternative Analytical Technologies
While the validated RP-HPLC-UV method is robust and reliable, alternative technologies offer distinct advantages in specific contexts. The choice of method often depends on the stage of drug development, the specific analytical challenge, and available resources.
Caption: Decision logic for selecting an analytical technique based on the specific scientific goal.
Alternative 1: HPLC with Pre-Column Derivatization
For amines that lack a strong chromophore or when extremely low detection limits are required, pre-column derivatization can be employed.[13][14] Reagents like o-Phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, enabling fluorescence detection, which is inherently more sensitive and selective than UV absorbance.[15][16]
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with smaller particle sizes (<2 µm). This results in significantly faster run times, higher resolution, and increased peak capacity compared to traditional HPLC. For a quality control lab, this translates to higher throughput and reduced solvent consumption.
Alternative 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection power of mass spectrometry. It provides mass-to-charge ratio (m/z) information, which offers unparalleled specificity. It is the gold standard for impurity identification, as it can be used to elucidate the structure of unknown degradation products found during forced degradation studies.
Table 3: Performance Comparison of Analytical Methods
| Feature | Standard HPLC-UV | HPLC with Derivatization (Fluorescence) | UPLC-UV | LC-MS |
| Primary Use | Routine QC, Assay, Purity | Trace analysis, bioanalysis | High-throughput QC, improved resolution | Impurity identification, metabolomics, trace analysis |
| Specificity | Good (based on retention time) | Very Good (retention time + fluorescence) | Excellent (higher peak capacity) | Unsurpassed (retention time + mass-to-charge ratio) |
| Sensitivity (LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Moderate to High (improved S/N) | Very High (pg/mL to fg/mL range) |
| Analysis Speed | Standard (~15-30 min) | Standard (plus derivatization time) | Fast (~2-5 min) | Can be fast (UPLC front-end) |
| Complexity | Low | Moderate (extra sample prep step) | Moderate (instrumentation) | High (instrumentation and data analysis) |
| Cost |
Conclusion
The validation of an analytical method is a systematic and legally mandated process that underpins the quality and safety of pharmaceutical products. The described RP-HPLC-UV method for this compound, when fully validated according to ICH guidelines, provides a robust, reliable, and cost-effective solution for routine quality control.
The choice of an alternative technology like UPLC or LC-MS is not a replacement but a strategic decision based on the specific analytical objective. UPLC offers a direct path to increased efficiency and throughput, while LC-MS provides unmatched specificity and sensitivity, making it indispensable for in-depth impurity profiling and structural elucidation. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers scientists to select the most appropriate tool to ensure the integrity of their analytical data and the quality of the final drug product.
References
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . European Medicines Agency. Available from: [Link]
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USP General Chapter <1225> Validation of Compendial Procedures . U.S. Pharmacopeia. Available from: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). Available from: [Link]
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Validation of Compendial Methods - General Chapters . United States Pharmacopeia. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. Available from: [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). Available from: [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . Investigations of a Dog. Available from: [Link]
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FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved . ECA Academy. Available from: [Link]
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ICH Q2(R1) Analytical Method Validation . Scribd. Available from: [Link]
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<1225> Validation of Compendial Procedures . USP-NF Abstract. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. Available from: [Link]
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HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE . OENO One. Available from: [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Today. Available from: [Link]
-
Determination of biogenic amines in cheese using HPLC technique and direct derivatization of acid extract . ResearchGate. Available from: [Link]
-
Validation of an HPLC method for the determination of amino acids in feed . ResearchGate. Available from: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . National Institutes of Health (NIH). Available from: [Link]
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A Comparative Analysis of the Biological Activities of 3-Aminoindan-1-one Hydrochloride and Its Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Versatile Scaffold of 3-Aminoindan-1-one
The indanone framework, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry, lending itself to a diverse array of biological activities. Within this class, 3-Aminoindan-1-one and its derivatives have garnered significant attention for their therapeutic potential, most notably as inhibitors of monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters. Dysregulation of MAO activity is implicated in a range of neurological disorders, including Parkinson's disease and depression, making the development of novel MAO inhibitors a critical area of research. Beyond their neurological applications, emerging evidence suggests that derivatives of the 3-aminoindan-1-one core may also possess antibacterial and antiproliferative properties, opening new avenues for their therapeutic application.
This guide provides a comparative analysis of the biological activities of 3-Aminoindan-1-one hydrochloride and its derivatives. We will delve into their efficacy as monoamine oxidase inhibitors, explore their potential as antibacterial and antiproliferative agents, and provide detailed experimental protocols for the evaluation of these activities. The structure-activity relationships (SAR) will be discussed, offering insights into how chemical modifications of the parent molecule influence its biological function. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the 3-aminoindan-1-one scaffold.
Comparative Biological Activity
The biological profile of 3-aminoindan-1-one derivatives is largely dictated by the nature and position of substituents on the indanone ring and the amino group. This section will compare their activities as MAO inhibitors, antibacterial agents, and antiproliferative compounds, supported by experimental data from the literature.
Monoamine Oxidase (MAO) Inhibition: A Primary Therapeutic Target
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. Selective MAO-B inhibitors are particularly sought after for the treatment of Parkinson's disease as they can increase dopamine levels in the brain.[1] The 3-aminoindan-1-one scaffold has proven to be a promising starting point for the development of potent and selective MAO inhibitors.
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity for MAO-B over MAO-A is a crucial parameter for therapeutic efficacy and minimizing side effects.
Structure-Activity Relationship (SAR) for MAO Inhibition:
The exploration of various derivatives has revealed key structural features that govern their MAO inhibitory activity. For instance, studies on related pyridazinone derivatives have shown that the introduction of a para-chloro substituent on a phenyl ring can significantly increase MAO-B inhibitory activity.[2] While direct SAR studies on a comprehensive series of 3-aminoindan-1-one derivatives are still emerging, data from analogous structures suggest that modifications at the amino group and on the aromatic ring of the indanone core are critical for both potency and selectivity. For example, in a series of pyridazinone derivatives, compound TR16 with a para-chloro substituent showed an IC50 value of 0.17 µM for MAO-B, a significant increase in potency compared to the unsubstituted parent compound.[2]
Table 1: Comparative MAO-A and MAO-B Inhibitory Activities of Representative Aminoindan-Related Derivatives
| Compound | R1 | R2 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| TR2 | -OCH3 | p-Cl | >40 | 0.27 | >148 | [2] |
| TR16 | -CF3 | p-Cl | >40 | 0.17 | >235 | [2] |
Note: Data for pyridazinone derivatives, structurally related to aminoindanones, are presented to illustrate potential SAR trends.
The high selectivity indices for the halogenated derivatives highlight the potential for developing highly specific MAO-B inhibitors based on a core scaffold susceptible to similar electronic and steric modifications.
Antiproliferative Activity: A Potential New Frontier
Recent investigations have explored the anticancer potential of indanone and related heterocyclic structures. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
Structure-Activity Relationship (SAR) for Antiproliferative Activity:
Studies on 3-arylindanones have demonstrated that certain derivatives can exhibit significant antiproliferative activity against various human cancer cell lines.[3] For instance, compounds 7 and 22 from one study showed potent antimitotic activity and induced apoptosis in colorectal adenocarcinoma cells.[3] Molecular docking studies suggested that these compounds may act by binding to the colchicine binding site of β-tubulin, thereby disrupting microtubule dynamics.[3]
Further highlighting the potential of related scaffolds, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides, which share some structural similarities with 3-aminoindan-1-one derivatives, displayed interesting antiproliferative activity.[4][5] The most active compounds in this series were able to inhibit the growth of numerous neoplastic cell lines at sub-micromolar concentrations.[4]
Table 2: Antiproliferative Activity of Representative Indanone and Indazole Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| Compound 7 (3-Arylindanone) | DLD1 (Colorectal) | Not specified | [3] |
| Compound 22 (3-Arylindanone) | DLD1 (Colorectal) | Not specified | [3] |
| Compound 10d (Indazole) | SR (Leukemia) | 0.0153 | [4] |
| Compound 10e (Indazole) | SR (Leukemia) | <1 | [4] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
These findings suggest that the 3-aminoindan-1-one scaffold could be a valuable starting point for the design of novel anticancer agents. The key to unlocking this potential will be systematic modifications to enhance potency and selectivity against cancer cells.
Antibacterial Activity: An Area for Further Exploration
The exploration of 3-aminoindan-1-one derivatives as antibacterial agents is a relatively nascent field. However, the broader class of amino acid analogues and their derivatives have been investigated for their antimicrobial properties.[6] The mechanism of action for such compounds can vary, from inhibiting essential bacterial enzymes to disrupting the integrity of the bacterial cell membrane.
Structure-Activity Relationship (SAR) for Antibacterial Activity:
While specific SAR studies on a series of 3-aminoindan-1-one derivatives are limited, research on related structures provides some initial insights. For example, a study on 3-amino-substituted analogues of fusidic acid demonstrated that the introduction of certain amino groups can confer activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives containing spermine and spermidine moieties exhibited a broad spectrum of antimicrobial activity.
Table 3: Antibacterial Activity of Representative Amino-Substituted Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Spermine derivative of Fusidic Acid (22) | S. aureus | 2.0 | |
| E. coli | 32.0 | ||
| P. aeruginosa | 32.0 | ||
| Spermidine derivative of Fusidic Acid (19) | S. aureus | 32.0 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
These results suggest that the incorporation of specific amino-containing side chains onto the 3-aminoindan-1-one core could be a viable strategy for developing novel antibacterial agents. Further research is warranted to systematically explore the antibacterial potential of this compound class.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.
Principle:
MAO catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)
-
Substrates: Kynuramine (for MAO-A) and Benzylamine (for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions.
-
Prepare working solutions of enzymes, substrates, Amplex® Red, and HRP in MAO Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of MAO Assay Buffer.
-
Add 2 µL of the test compound or reference inhibitor at various concentrations (in DMSO).
-
Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.
-
Add 28 µL of the reaction mixture to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in kinetic mode for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Serial dilutions of the test compound are incubated with a standardized inoculum of bacteria, and growth is assessed by measuring turbidity.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plate to achieve a range of final concentrations.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add an equal volume of the bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity (bacterial growth).
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Antiproliferative MTT Cell Viability Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 3-aminoindan-1-one scaffold represents a promising platform for the development of novel therapeutic agents with a range of biological activities. The primary focus of research to date has been on their potent and often selective inhibition of monoamine oxidase B, making them attractive candidates for the treatment of neurodegenerative disorders like Parkinson's disease. The structure-activity relationships, while still being fully elucidated, suggest that strategic modifications to the aromatic ring and the amino group can significantly enhance both potency and selectivity.
Furthermore, the emerging evidence for the antiproliferative and antibacterial activities of indanone and related structures opens up exciting new avenues for research. The data presented in this guide, though in some cases preliminary, underscores the versatility of this chemical scaffold. Future research should focus on the synthesis and systematic evaluation of a broader range of 3-aminoindan-1-one derivatives to establish more comprehensive structure-activity relationships for each of these biological activities. Such studies will be instrumental in optimizing lead compounds and advancing them through the drug discovery and development pipeline. The detailed experimental protocols provided herein offer a standardized framework for conducting these crucial evaluations, ensuring the generation of robust and comparable data across different research groups.
References
- Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry. [URL not available in search results]
-
Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. ResearchGate. [Link]
-
3-Arylindanones and related compounds as antiproliferative agents against colorectal cancer. PubMed. [Link]
- New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. Molecules. [URL not available in search results]
- Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences. [URL not available in search results]
-
3-Arylindanones and related compounds as antiproliferative agents against colorectal cancer. ResearchGate. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
-
Antimicrobial Activity of Amino Acid Analogues and Their Derivatives. ResearchGate. [Link]
-
3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds. Molecules. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]
-
Synthesis and SAR of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of D-Amino Acid Oxidase. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]
- 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors. Current Neuropharmacology. [URL not available in search results]
-
Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase. PubMed Central. [Link]
-
Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]
Sources
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]
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- 3. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Quantification of 3-Aminoindan-1-one hydrochloride in a reaction mixture
An In-Depth Technical Guide to the Quantification of 3-Aminoindan-1-one Hydrochloride in Reaction Mixtures
For professionals in pharmaceutical research and process development, the accurate quantification of synthetic intermediates is paramount to ensuring reaction efficiency, yield optimization, and final product purity. This compound is a key building block in various synthetic pathways, and its precise measurement within a complex reaction matrix presents a significant analytical challenge. This guide provides an in-depth comparison of the three most effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond simple procedural lists to explain the underlying scientific principles and the rationale behind methodological choices. It is designed to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, ensuring data integrity and confidence in their synthetic outcomes.
The Analytical Challenge: Why Quantify 3-Aminoindan-1-one?
A typical reaction mixture for the synthesis of this compound contains not only the target analyte but also unreacted starting materials, catalysts, solvents, and a spectrum of process-related impurities and by-products.[1] The hydrochloride salt form enhances stability, but the inherent reactivity of the amino and ketone functionalities necessitates analytical methods that are both robust and specific. The primary goals of quantification in this context are:
-
Reaction Monitoring: To track the formation of the product over time.
-
Yield Calculation: To accurately determine the efficiency of the synthetic step.
-
Impurity Profiling: To identify and quantify by-products, which is critical for process optimization and regulatory compliance.
Choosing the right analytical tool depends on a balance of required sensitivity, specificity, sample throughput, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse for quality control and routine analysis in pharmaceutical settings due to its robustness, high throughput, and excellent quantitative performance.[2] For a polar molecule like 3-Aminoindan-1-one, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Method: The combination of a polar mobile phase and a non-polar stationary phase (like C18) allows for the effective retention and separation of 3-Aminoindan-1-one from less polar starting materials or impurities. The amine group can cause peak tailing on silica-based columns; this is mitigated by using a low pH mobile phase (which protonates the amine) and a high-purity, end-capped column. The indanone structure contains a chromophore, making UV detection a straightforward and sensitive choice.
Experimental Protocol: RP-HPLC-UV
1. Sample Preparation:
- Accurately weigh ~50 mg of the reaction mixture into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
- Vortex to ensure homogeneity.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC System & Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase: Isocratic elution with a mixture of Buffer A (0.1% Trifluoroacetic Acid in Water) and Buffer B (Acetonitrile) in a 70:30 (v/v) ratio.[2] The acidic modifier is crucial for good peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- UV Detector Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Self-Validating System & Quantification:
- System Suitability: Before analysis, inject a standard solution of this compound five times. The relative standard deviation (%RSD) for peak area should be ≤ 2.0%, and the USP tailing factor for the analyte peak should be ≤ 1.5.
- Calibration: Prepare a series of at least five calibration standards of this compound of known concentrations.
- Analysis: Inject the prepared sample.
- Calculation: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards (External Standard Method).
Visualization: HPLC Workflow
Caption: Standard workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer provides mass-to-charge ratio data, which can definitively identify the analyte and distinguish it from co-eluting impurities with different masses.
Causality Behind the Method: this compound is a non-volatile salt. Direct GC analysis is impossible. Therefore, two critical steps are required: neutralization of the salt to the free base and derivatization of the polar amine and potentially the enolizable ketone. Derivatization replaces active hydrogens with non-polar groups, increasing volatility and thermal stability while improving chromatographic peak shape.[3] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are effective for this purpose.[4]
Experimental Protocol: GC-MS
1. Sample Preparation & Derivatization:
- Accurately weigh ~10 mg of the reaction mixture into a GC vial.
- Add 500 µL of a suitable solvent (e.g., Pyridine) and a known amount of an internal standard (e.g., Dodecane).
- Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
- Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization.
- Cool to room temperature before analysis.
2. GC-MS System & Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- MS Transfer Line Temp: 280 °C.
- Ion Source Temp: 230 °C.
- MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu or Selected Ion Monitoring (SIM) for higher sensitivity.
3. Self-Validating System & Quantification:
- System Suitability: Ensure adequate separation between the derivatized analyte, internal standard, and any known impurities.
- Calibration: Prepare and derivatize a series of calibration standards containing known concentrations of 3-Aminoindan-1-one and a constant concentration of the internal standard.
- Analysis: Inject the derivatized sample.
- Calculation: Identify the analyte by its retention time and mass spectrum. Quantify using the ratio of the analyte's peak area to the internal standard's peak area against the calibration curve (Internal Standard Method). This corrects for variations in injection volume and derivatization efficiency.
Quantitative NMR (qNMR) Spectroscopy
qNMR stands apart as a primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the exact same substance.[5] The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[6]
Causality Behind the Method: By adding a certified internal standard of known purity and weight to a known weight of the reaction mixture, the molar ratio of the analyte to the standard can be calculated directly from the integral areas of their respective, non-overlapping signals in the ¹H NMR spectrum. This makes qNMR exceptionally powerful for purity assignments and for quantifying materials for which no certified reference standard exists. It provides structural information simultaneously with quantification.
Experimental Protocol: ¹H qNMR
1. Sample Preparation:
- Accurately weigh ~20 mg of the reaction mixture into an NMR tube.
- Accurately weigh and add ~5 mg of a certified internal standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene). The standard must have sharp, well-resolved protons in a region of the spectrum clear of any analyte or impurity signals.[7]
- Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
2. NMR Spectrometer & Parameters:
- Spectrometer: 400 MHz or higher field strength for better signal dispersion.
- Key Parameters for Quantification:
- Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons being integrated (often 30-60 seconds). This ensures full magnetization recovery and accurate integration.[8]
- 90° Pulse Angle: Use a calibrated 90° pulse to maximize signal intensity.
- Sufficient Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
3. Self-Validating System & Quantification:
- Signal Selection: Choose non-overlapping, baseline-resolved signals for both the analyte and the internal standard for integration.
- Data Processing: Apply identical phasing and baseline correction to the entire spectrum.
- Calculation: Use the following formula to calculate the purity or concentration:
Comparative Analysis: Choosing the Right Tool
The optimal method depends entirely on the analytical objective.
Quantitative Performance Summary
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Good to Excellent (dependent on chromatographic resolution) | Excellent (based on mass fragmentation) | Excellent (based on unique chemical shifts) |
| Sensitivity (LOQ) | Low µg/mL | High ng/mL to low pg/mL | ~0.1% w/w (concentration dependent) |
| Linearity (R²) | > 0.999 | > 0.995 | Inherently linear |
| Precision (%RSD) | < 2% | < 5% (derivatization can add variability) | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% (as a primary method) |
| Sample Throughput | High | Medium (due to sample prep and longer run times) | Low to Medium |
| Structural Info | None | Yes (Mass Spectrum) | Yes (Full Structure) |
| Destructive? | Yes | Yes | No |
Visualization: Method Selection Decision Tree
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The Tipping Point of Synthesis: A Comparative Guide to 3-Aminoindan-1-one Hydrochloride and Alternative Precursors in Rasagiline Production
For Immediate Release
In the intricate world of pharmaceutical synthesis, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and safety of the entire manufacturing process. This guide offers an in-depth technical comparison of 3-Aminoindan-1-one hydrochloride and its alternative precursors in the synthesis of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease. This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview to inform strategic decisions in process chemistry.
Introduction: The Precursor's Pivotal Role
The synthetic pathway to an active pharmaceutical ingredient (API) like Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-1-aminoindan, is a multi-step journey where the choice of the initial building block dictates the subsequent chemical transformations. An ideal precursor should be readily available, cost-effective, and allow for a high-yielding and stereoselective synthesis with a favorable impurity profile. This guide will dissect the established and potential synthetic routes to Rasagiline, with a focus on the advantages and disadvantages of key precursors.
The Conventional Route: A Well-Trodden Path from 1-Indanone
The most widely documented and industrially practiced synthesis of Rasagiline commences with 1-indanone. This well-established route serves as a benchmark for comparison.
Synthetic Pathway Overview
The synthesis typically proceeds through the following key steps:
-
Oximation: 1-Indanone is reacted with hydroxylamine hydrochloride to form 1-indanone oxime.
-
Reduction: The oxime is then reduced to racemic 1-aminoindan. Various reducing agents can be employed for this step.
-
Resolution: The racemic 1-aminoindan is resolved to isolate the desired (R)-enantiomer, a critical step for the pharmacological activity of Rasagiline. This is often achieved using a chiral acid, such as L-tartaric acid.
-
N-Propargylation: The (R)-1-aminoindan is then reacted with a propargylating agent, such as propargyl bromide or a propargyl sulfonate, to introduce the N-propargyl group, yielding Rasagiline.
Indanone [label="1-Indanone"]; Oxime [label="1-Indanone Oxime"]; Racemic_Amine [label="Racemic 1-Aminoindan"]; R_Amine [label="(R)-1-Aminoindan"]; Rasagiline [label="Rasagiline"];
Indanone -> Oxime [label="Hydroxylamine HCl"]; Oxime -> Racemic_Amine [label="Reduction"]; Racemic_Amine -> R_Amine [label="Resolution (e.g., L-tartaric acid)"]; R_Amine -> Rasagiline [label="N-Propargylation"]; }
Experimental Data: The Benchmark
| Step | Reagents & Conditions | Typical Yield | Purity | Reference |
| Oximation | Hydroxylamine HCl, base, solvent | High | Good | [1] |
| Reduction | e.g., Catalytic Hydrogenation | Good to High | Good | [1] |
| Resolution | L-tartaric acid, solvent | ~40-50% (of R-enantiomer) | High enantiomeric excess | [1] |
| N-Propargylation | Propargyl bromide, K2CO3, ACN | ~80-90% | >99% | [1] |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
The Alternative Precursor: this compound
This compound presents a structurally related yet distinct starting point for the synthesis of Rasagiline. Its key feature is the presence of an amino group at the 3-position and a ketone at the 1-position. A plausible synthetic strategy would involve the reduction of the ketone and subsequent manipulation of the amino groups.
Proposed Synthetic Pathway
A hypothetical, yet chemically sound, route from this compound to a key Rasagiline precursor could involve:
-
Reductive Amination/Reduction: The ketone at the 1-position can be converted to an amine via reductive amination, or reduced to a hydroxyl group which is then converted to an amine. A direct reduction of the ketone to a methylene group is also a possibility.
-
Diastereomer Separation: If a second chiral center is introduced, a separation of diastereomers would be necessary.
-
Selective N-Propargylation: One of the amino groups would need to be selectively propargylated.
A patent (WO2011087791A1) describes the reaction of racemic 1-aminoindan-3-one hydrochloride with propargyl bromide to yield 3-keto-N-propargyl-1-aminoindan. This compound could potentially be a precursor or an impurity in Rasagiline synthesis. The reduction of the keto group in this intermediate would lead to a di-functionalized indane derivative.
Aminoindanone [label="3-Aminoindan-1-one HCl"]; KetoPropargylAmine [label="3-Keto-N-propargyl-1-aminoindan"]; HydroxyPropargylAmine [label="Hydroxy-N-propargyl-aminoindan derivative"]; Rasagiline_Precursor [label="Rasagiline Precursor"];
Aminoindanone -> KetoPropargylAmine [label="N-Propargylation"]; KetoPropargylAmine -> HydroxyPropargylAmine [label="Ketone Reduction"]; HydroxyPropargylAmine -> Rasagiline_Precursor [label="Further functionalization"]; }
Experimental Protocol: Reductive Amination (General Procedure)
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds.[2][3][4] A general protocol that could be adapted for the conversion of the keto group in a 3-aminoindan-1-one derivative is as follows:
-
Imine Formation: The ketone is reacted with an amine (or ammonia source) in a suitable solvent, often with a catalytic amount of acid to facilitate the formation of the imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is added to the reaction mixture.[4] These reagents are selective for the reduction of the iminium ion over the ketone, allowing for a one-pot reaction.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
Comparative Analysis: Head-to-Head
| Feature | 1-Indanone Route | 3-Aminoindan-1-one HCl Route (Proposed) |
| Precursor Availability & Cost | 1-Indanone is a readily available and relatively inexpensive commodity chemical. | This compound is a more specialized reagent and likely more expensive. |
| Number of Steps | Well-defined, typically 4-5 steps to Rasagiline mesylate. | Potentially shorter if a stereoselective reduction and selective propargylation can be achieved efficiently. However, may require additional protection/deprotection steps. |
| Stereochemical Control | Relies on a classical resolution step, which is inherently inefficient (maximum 50% yield for the desired enantiomer). More modern approaches utilize asymmetric synthesis. | The stereochemistry at the 1-position needs to be established. This could be a significant challenge, potentially requiring a stereoselective reduction or a diastereomeric resolution. |
| Key Challenges | The resolution of 1-aminoindan can be a bottleneck in terms of yield. | Development of a stereoselective reduction of the ketone in the presence of the existing amino group. Achieving selective N-propargylation if two amino groups are present. |
| Potential Advantages | Well-established, optimized, and scalable industrial process. | Could potentially avoid the classical resolution step if a highly stereoselective reduction is developed, leading to a more atom-economical process. |
| Safety & Environmental Impact | Use of standard organic solvents and reagents. The propargylating agents are reactive and require careful handling. | Would depend on the specific reagents used for reduction and propargylation. |
Field-Proven Insights and Causality
The dominance of the 1-indanone route in industrial production is a direct consequence of its reliability and the availability of the starting material. The resolution of racemic 1-aminoindan, while a drawback in terms of theoretical yield, is a well-understood and scalable process. The challenges associated with this step have also spurred the development of innovative chemoenzymatic and asymmetric catalytic methods to produce enantiomerically pure (R)-1-aminoindan directly.
The proposed route starting from this compound, while intriguing, introduces significant synthetic hurdles. The primary challenge lies in the stereocontrolled reduction of the ketone at the 1-position to establish the correct stereochemistry for Rasagiline. Furthermore, if a 1,3-diaminoindan intermediate is formed, achieving selective N-propargylation at the 1-position over the 3-position would be a formidable task, likely requiring complex protection and deprotection strategies that would add to the step count and reduce the overall yield.
Conclusion: A Verdict Based on Practicality
While the exploration of alternative synthetic routes is crucial for innovation in pharmaceutical manufacturing, the established pathway to Rasagiline from 1-indanone remains the more practical and economically viable option at present. Its advantages in terms of precursor cost, process maturity, and predictable outcomes outweigh the theoretical appeal of a potentially shorter but more complex and unproven route from this compound.
Future research into highly stereoselective and regioselective methods for the functionalization of 3-Aminoindan-1-one derivatives could, however, alter this landscape. The development of a catalytic system that could, in a single step, reductively aminate the ketone of 3-aminoindan-1-one with high stereocontrol would be a game-changer, potentially offering a more convergent and efficient synthesis of Rasagiline and its analogues. Until such a breakthrough is achieved, 1-indanone will likely remain the precursor of choice for the industrial production of this vital anti-Parkinson's medication.
References
- Chen, J. J. (2011). Rasagiline: a second-generation monoamine oxidase type B inhibitor for the treatment of Parkinson's disease. American Journal of Health-System Pharmacy, 68(1), 1-13.
-
PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. Retrieved from [Link]
- Akao, Y., Maruyama, W., & Naoi, M. (2002). N-propargyl-1(R)-aminoindan (rasagiline) and its optical S-isomer, TV3279, protect neuroblastoma cells from cell death induced by a mitochondrial toxin, N-methyl(R)salsolinol. Annals of the New York Academy of Sciences, 959, 258-266.
- Youdim, M. B., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology, 21(6), 555-573.
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2011). 3-keto-n-propargyl-1-aminoindan. WO2011087791A1.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Aminoindan-1-one Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in the Journey of 3-Aminoindan-1-one Hydrochloride
This compound is a key starting material and intermediate in the synthesis of various pharmacologically active molecules, most notably Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease. The purity of this intermediate is not merely a matter of quality control; it is a cornerstone of safety and efficacy in the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, and can interfere with the downstream synthetic steps, leading to lower yields and the formation of new, potentially harmful byproducts.
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the causality behind experimental choices, establish self-validating systems for trustworthy results, and ground our discussion in authoritative scientific principles. We will explore the expected impurities based on synthetic routes and delve into the practical application of chromatographic, spectroscopic, and other analytical techniques.
Understanding the Impurity Profile: A Synthesis-Based Approach
A robust purity assessment begins with a theoretical understanding of the potential impurities. The synthesis of this compound can proceed through several routes, each with its own unique impurity profile. A common pathway involves the chemical modification of 1-indanone or indane-1,3-dione.
-
From 1-Indanone: This route may involve nitration followed by reduction, or oximation and subsequent rearrangement/reduction. Potential impurities include unreacted 1-indanone, isomeric aminoindanones, and byproducts of the reduction step.
-
From Indane-1,3-dione: This pathway could involve the formation of an oxime or a similar derivative at one of the carbonyl positions, followed by reduction and amination. Potential impurities include the starting indane-1,3-dione, partially reduced intermediates, and over-reduction products.
Based on these synthetic pathways, the following classes of impurities should be considered:
-
Process-Related Impurities:
-
Starting Materials: Residual 1-indanone or indane-1,3-dione.
-
Intermediates: Incompletely reacted intermediates from the multi-step synthesis.
-
Reagents and Catalysts: Traces of acids, bases, reducing agents, or metal catalysts used in the synthesis.
-
-
Product-Related Impurities:
-
Isomers: Positional isomers of the amino group on the indanone ring.
-
Degradation Products: Compounds formed by the decomposition of the desired product under the reaction or storage conditions.
-
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
Water Content: The hydrochloride salt is hygroscopic, and water content can affect the stability and accurate weighing of the material.
-
Inorganic Impurities: Salts and heavy metals that may be introduced from reagents or equipment.
Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach, employing orthogonal analytical techniques, is essential for a comprehensive purity assessment. No single method is capable of identifying and quantifying all potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for the analysis of organic impurities in pharmaceutical compounds. For a polar and basic compound like this compound, a reversed-phase HPLC method is a logical starting point.
Causality in Method Development:
-
Column Selection: A C18 column is a common first choice. However, for polar amines, peak tailing due to interaction with residual silanols on the silica support can be an issue. Therefore, a polar-embedded or a polar-endcapped C18 column is often a better choice to improve peak shape.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. To ensure the analyte is in a single ionic form and to achieve good peak shape, the pH should be adjusted to be at least two units away from the pKa of the amino group. A low pH mobile phase (e.g., using formic acid or phosphoric acid) will protonate the amine, leading to better interaction with the stationary phase and improved peak symmetry.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. A gradient elution, starting with a low percentage of the organic modifier and gradually increasing, is typically employed to separate compounds with a wide range of polarities.
Experimental Protocol: Reversed-Phase HPLC for Organic Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector. A photodiode array (PDA) detector is highly recommended for assessing peak purity.
-
Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Diagram: HPLC Workflow for Purity Assessment
Caption: A typical workflow for HPLC-based purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurities
GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile impurities. However, the polar nature of this compound makes it unsuitable for direct GC analysis. Derivatization is necessary to increase its volatility and improve its chromatographic behavior.
The Rationale for Derivatization:
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For primary amines, common derivatization reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). This process replaces the active hydrogen on the amino group with a nonpolar group, reducing its polarity and increasing its volatility. Studies on related aminoindanes have shown that derivatization significantly improves peak shape and allows for successful separation and identification.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
Diagram: GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis including the crucial derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy is an invaluable tool for both structural elucidation and quantitative purity assessment. Quantitative NMR (qNMR) offers a primary method of measurement, as the signal intensity is directly proportional to the number of nuclei.
¹H NMR for Purity and Structure Confirmation:
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons can confirm the structure of 3-Aminoindan-1-one and can be used to identify and quantify impurities that have unique proton signals.
¹³C NMR for Structural Verification:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts can confirm the presence of all carbon atoms in the expected chemical environments.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Chiral Purity Assessment: A Critical Consideration
3-Aminoindan-1-one is a chiral molecule. If it is intended for the synthesis of a single enantiomer drug, such as (R)-Rasagiline, then the assessment of its enantiomeric purity is of paramount importance. Chiral HPLC is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating enantiomers of amines.[1]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of a basic or acidic additive to improve peak shape.
-
Method Development: A screening of different chiral columns and mobile phase compositions is usually necessary to achieve optimal separation of the enantiomers.
Complementary Analytical Techniques
-
Elemental Analysis (ICP-MS/ICP-OES): Essential for quantifying inorganic impurities, particularly residual metal catalysts (e.g., Pd, Pt, Ni) that may have been used in the synthesis.[2][3] The International Council for Harmonisation (ICH) Q3D guideline provides a framework for the assessment and control of elemental impurities.[2]
-
Karl Fischer Titration: The definitive method for determining the water content in the sample. This is crucial for a hygroscopic salt like a hydrochloride.[4][5]
-
Residual Solvent Analysis (Headspace GC): Used to identify and quantify residual solvents from the manufacturing process, with limits set by the ICH Q3C guideline.
Data Summary and Comparison
| Analytical Technique | Primary Purpose | Advantages | Limitations | Typical Impurities Detected |
| Reversed-Phase HPLC | Quantification of non-volatile organic impurities. | Robust, reproducible, widely available, high resolution. | May have poor retention for very polar impurities. Peak shape can be an issue for basic compounds. | Starting materials, intermediates, isomers, degradation products. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity, excellent for identification via mass spectral libraries. | Requires derivatization for polar, non-volatile compounds. | Residual solvents, volatile byproducts. |
| NMR Spectroscopy | Structural confirmation and quantitative purity assessment (qNMR). | Non-destructive, provides structural information, qNMR is a primary method. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures. | Structural isomers, major impurities with unique signals. |
| Chiral HPLC | Determination of enantiomeric purity. | Direct separation of enantiomers. | Requires specialized and often expensive chiral columns, method development can be challenging. | The undesired enantiomer. |
| Elemental Analysis | Quantification of inorganic impurities. | Very low detection limits for metals. | Requires sample digestion, specialized instrumentation. | Residual metal catalysts, heavy metals. |
| Karl Fischer Titration | Determination of water content. | High accuracy and precision for water. | Specific for water. | Water. |
Conclusion: An Integrated Approach to Ensuring Purity
The purity assessment of this compound is a multifaceted task that requires a scientifically sound, integrated approach. No single analytical technique is sufficient. A comprehensive evaluation should include:
-
HPLC for the primary assessment of organic purity.
-
GC-MS (with derivatization) for volatile impurities and residual solvents.
-
NMR for structural confirmation and as an orthogonal quantitative method.
-
Chiral HPLC if the enantiomeric purity is a critical quality attribute.
-
Elemental Analysis and Karl Fischer Titration to control inorganic impurities and water content.
By employing this suite of analytical tools and understanding the scientific principles behind each method, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring its suitability for the production of safe and effective pharmaceuticals.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
- K. Tatendra Reddy, et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
Hiranuma. Water contents Amines. [Link]
-
Veeprho. Rasagiline Impurities and Related Compound. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Elemental Impurities Q3D(R1). [Link]
-
International Council for Harmonisation. (2021). ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
-
Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link]
- Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231.
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
- S. L. Regan, et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1326-1336.
-
Phenomenex. Chiral HPLC Separations. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
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Characterization of 3-Aminoindan-1-one hydrochloride by single-crystal X-ray diffraction
An In-Depth Comparative Guide to the Characterization of 3-Aminoindan-1-one Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous characterization of molecular entities is not merely a procedural step but the bedrock of scientific integrity and innovation. This compound, a versatile chiral building block in medicinal chemistry, presents a case study in the necessity of rigorous structural elucidation. Its utility in the synthesis of pharmacologically active compounds demands a complete understanding of its three-dimensional structure, stereochemistry, and solid-state properties.
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on single-crystal X-ray diffraction (SC-XRD) as the definitive method. We will explore the causality behind experimental choices and compare the data obtained from SC-XRD with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). This multi-faceted approach ensures a self-validating system of characterization, providing the authoritative grounding required for advancing research and development.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, absolute configuration of chiral centers, and intermolecular interactions.[1][2] For a molecule like this compound, SC-XRD is invaluable as it directly confirms the formation of the hydrochloride salt, identifies the specific site of protonation, and reveals the intricate network of hydrogen bonds and other non-covalent interactions that govern the crystal packing. This level of detail is unattainable by other methods and is crucial for understanding the compound's solid-state properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands precision at every stage.
Step 1: Growing High-Quality Single Crystals The prerequisite for any SC-XRD analysis is a well-ordered single crystal, typically 0.1-0.4 mm in size, free of cracks and defects. Slow evaporation of a saturated solution is a common and effective method.
-
Protocol:
-
Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) to near saturation.[3]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Step 2: Crystal Selection and Mounting
-
Protocol:
-
Under a microscope, select a suitable single crystal with well-defined faces and sharp edges.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., perfluorinated oil) to prevent solvent loss and protect it from the atmosphere.[3]
-
Mount the selected crystal onto the tip of a thin glass fiber or a specialized loop.
-
Step 3: Data Collection
-
Protocol:
-
Mount the fiber/loop onto the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100-120 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[3]
-
Center the crystal in the X-ray beam (e.g., Mo-Kα or Cu-Kα radiation).[1]
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on a detector (e.g., CCD or pixel array detector).[3]
-
Step 4: Structure Solution and Refinement
-
Protocol:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for absorption.
-
Use specialized software (e.g., SHELXS, SHELXL) to solve the phase problem and generate an initial electron density map.[3]
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data.
-
Step 5: Analysis and Validation
-
Protocol:
-
Analyze the final structure for key parameters: bond lengths, angles, and torsion angles.
-
Identify and analyze intermolecular interactions, such as hydrogen bonds.
-
Validate the structure using tools like PLATON and deposit the final data in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[3][4]
-
Visualization of the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 2: A Comparative Guide to Complementary Analytical Methods
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of techniques that probe different aspects of the molecule. These methods are essential for confirming the structure in solution, verifying molecular weight, and assessing thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C. For this compound, NMR confirms the connectivity of the carbon-hydrogen framework and can show characteristic chemical shift changes upon protonation of the amine group.[5]
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[6]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H spectrum, noting chemical shifts (ppm), integration (proton count), and multiplicity (splitting patterns).
-
Acquire a ¹³C spectrum to identify the number of unique carbon environments.
-
Optionally, run 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective atoms in the molecule.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[7][8] For 3-Aminoindan-1-one, MS is used to confirm its molecular formula (C₉H₉NO) by providing a highly accurate mass measurement.[9][10]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Introduce the sample into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for this type of molecule, which generates protonated molecular ions [M+H]⁺ in the gas phase.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the m/z values with high precision.
-
Data Analysis: Compare the measured accurate mass to the calculated theoretical mass of the expected molecular formula to confirm the elemental composition.
-
Caption: Workflow for Mass Spectrometry Analysis.
Thermal Analysis (TGA/DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures mass changes, while Differential Scanning Calorimetry (DSC) measures heat flow.[11][12] Together, they provide critical information on melting point, decomposition, and the presence of water or solvent molecules (solvates/hydrates), which are crucial quality attributes for a pharmaceutical compound.[13][14]
-
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate pan (e.g., alumina or aluminum).[13]
-
Instrument Setup: Place the sample pan and a reference pan into the instrument furnace.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).[13] The instrument simultaneously records the sample's weight (TGA) and the differential heat flow compared to the reference (DSC).
-
Data Analysis: Analyze the resulting curves. The TGA curve shows mass loss events, such as dehydration or decomposition. The DSC curve shows endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition).
-
Caption: Workflow for Thermal Analysis (TGA/DSC).
Part 3: Synthesizing the Data: A Comparative Overview
The true power of analytical characterization lies in the synergistic use of multiple techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and validated profile of the compound.
| Technique | Information Obtained | Sample Phase | Destructive? | Key Strengths | Limitations |
| Single-Crystal XRD | Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing, intermolecular forces.[1] | Single Crystal | No | Unambiguous structural determination; the "gold standard" for solid-state structure. | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Molecular connectivity (C-H framework), chemical environment of atoms in solution, structural confirmation. | Solution | No | Provides detailed structural information in the solution state, which may be more biologically relevant. | Does not provide information on 3D spatial arrangement or crystal packing. |
| Mass Spectrometry | Molecular weight, elemental composition from accurate mass, structural clues from fragmentation.[7][15] | Solid/Liquid | Yes | Extremely sensitive, requires very little sample, confirms molecular formula. | Does not distinguish between isomers; provides limited connectivity information. |
| Thermal Analysis (TGA/DSC) | Melting point, decomposition temperature, purity, polymorphism, presence of solvates/hydrates.[11][14] | Solid | Yes | Crucial for assessing material stability, purity, and processing characteristics. | Provides no direct structural information about the molecule itself. |
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of this compound is a clear illustration of the necessity for a multi-technique analytical approach in modern chemical and pharmaceutical science. While single-crystal X-ray diffraction provides the definitive, high-resolution snapshot of the molecule's solid-state architecture and absolute stereochemistry, it is not the complete story.
NMR spectroscopy validates the covalent structure in the solution phase, mass spectrometry unequivocally confirms its elemental composition and molecular weight, and thermal analysis defines its stability and purity profile. Relying on any single technique would leave critical questions unanswered. By integrating the data from these orthogonal methods, we construct a self-validating and robust characterization package. This holistic understanding is fundamental for ensuring quality, reproducibility, and safety in drug discovery and development, transforming a simple chemical entity into a well-understood, high-value building block for future innovation.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Books.
- Single Crystal X-Ray Diffraction Studies. (n.d.). The Royal Society of Chemistry.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.
- A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines. (n.d.). Benchchem.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- CCDC 2168214: Experimental Crystal Structure Determination. (n.d.). National Central University.
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- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
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- Cambridge Structural Database. (n.d.). Wikipedia.
- CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch.
- X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (n.d.). NIH.
- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 1-Aminoindan(34698-41-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl 3. (n.d.). ResearchGate.
- 1-AMINOINDANE HYDROCHLORIDE. (n.d.). gsrs.
- Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. (2013). PubMed.
- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). MDPI.
- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate.
- Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (2025). Ami Instruments.
- The Synthesis and Characterization of the 'Research Chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and Differentiation From Its 5,3-regioisomer. (2015). PubMed.
- Nearest-neighbor NMR spectroscopy: categorizing spectral peaks by their adjacent nuclei. (n.d.). SciSpace.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library.
- trans-N-(3-Chloroallyl)-1-(R)-aminoindan Hydrochloride. (2023). ChemicalBook.
- Mass spectrometry for proteomics - part one. (2017). YouTube.
- 1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.
- Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI.
- A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). (n.d.). Der Pharma Chemica.
- Mass spectrometry for proteomics - part 2. (2016). YouTube.
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A Comparative Guide to the Synthetic Routes of 3-Aminoindan-1-one Hydrochloride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Aminoindan-1-one hydrochloride is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, offering insights into the causality behind experimental choices and supported by available data.
Introduction
This compound, with its privileged indanone scaffold and primary amine functionality, serves as a crucial precursor for a range of biologically active molecules. The selection of a synthetic route is a critical decision, influenced by factors such as yield, purity, scalability, cost of starting materials, and safety considerations. This guide will explore and compare four principal synthetic strategies:
-
Reductive Amination of 1,3-Indandione (Leuckart-Wallach Reaction)
-
Reduction of 3-Nitro-1-indanone
-
Hofmann Rearrangement of 1-Oxoindan-3-carboxamide
-
Curtius Rearrangement of 1-Oxoindan-3-carbonyl Azide
Route 1: Reductive Amination of 1,3-Indandione (Leuckart-Wallach Reaction)
The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones.[1][2] In the context of 3-aminoindan-1-one synthesis, this one-pot reaction utilizes 1,3-indandione as the starting material and an ammonium salt, typically ammonium formate, as both the amine source and the reducing agent.[1][2]
Mechanistic Insight
The reaction proceeds through the initial formation of an enamine intermediate from the reaction of one of the ketone carbonyls with ammonia, which is in equilibrium with ammonium formate at elevated temperatures.[1][2] The enamine is then reduced by formic acid, also generated in situ. The regioselectivity for the formation of 3-aminoindan-1-one over 2-aminoindan-1,3-dione is a key consideration. The methylene group at the 2-position is highly acidic, which may lead to side reactions.
Caption: Leuckart-Wallach synthesis of 3-Aminoindan-1-one HCl.
Experimental Protocol (Hypothetical)
A detailed, optimized protocol for the Leuckart-Wallach synthesis of 3-aminoindan-1-one from 1,3-indandione is not extensively reported in peer-reviewed literature, suggesting potential challenges with this route. A general procedure would involve:
-
Heating a mixture of 1,3-indandione and a significant excess of ammonium formate.[2]
-
Maintaining the reaction at a high temperature (typically 160-180 °C) for several hours.
-
Work-up involving acid hydrolysis to cleave any formamide byproducts and liberate the free amine.
-
Purification, likely via crystallization of the hydrochloride salt.
Performance Analysis
| Parameter | Assessment | Rationale & References |
| Yield | Potentially moderate | The Leuckart-Wallach reaction can suffer from the formation of side products and incomplete conversion, especially with diketones.[3] |
| Purity | May require extensive purification | The high reaction temperatures can lead to the formation of polymeric byproducts. The acidity of the C-2 proton in 1,3-indandione could also lead to side reactions. |
| Scalability | Moderate | The high temperatures and potential for byproduct formation could pose challenges for large-scale synthesis. |
| Safety | High temperatures are a concern | The reaction requires careful temperature control to avoid decomposition of starting materials and products. |
| Starting Materials | Readily available and inexpensive | 1,3-Indandione and ammonium formate are common laboratory reagents. |
Route 2: Catalytic Hydrogenation of 3-Nitro-1-indanone
This two-step approach involves the nitration of a suitable indanone precursor followed by the reduction of the nitro group to a primary amine. This is a common and generally high-yielding method for the introduction of an amino group onto an aromatic or benzylic position.
Mechanistic Insight
The first step is an electrophilic aromatic substitution (nitration) to introduce the nitro group at the 3-position of the indanone ring. The subsequent step is a catalytic hydrogenation, where the nitro group is reduced to an amine using a metal catalyst (e.g., Pd/C, PtO2, or Raney Nickel) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium formate).
Caption: Synthesis via Catalytic Hydrogenation of 3-Nitro-1-indanone.
Experimental Protocol
Step 1: Nitration of 1-Indanone
A detailed, optimized protocol for the selective nitration of 1-indanone at the 3-position would need to be developed, as nitration can also occur on the aromatic ring.
Step 2: Catalytic Hydrogenation of 3-Nitro-1-indanone
-
Dissolve 3-nitro-1-indanone in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the solvent.
-
Dissolve the crude amine in a suitable solvent and treat with HCl (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
Performance Analysis
| Parameter | Assessment | Rationale & References |
| Yield | Potentially high | Catalytic hydrogenation of nitro groups is generally a high-yielding reaction. The yield of the nitration step will significantly impact the overall yield. |
| Purity | Generally high | Catalytic hydrogenation is a clean reaction with minimal side products. The final product can often be purified by simple crystallization. |
| Scalability | Good | Catalytic hydrogenations are readily scalable, although handling of hydrogen gas requires specialized equipment. |
| Safety | Nitration step can be hazardous. Hydrogen gas is flammable. | Nitrating agents are highly corrosive and the reaction can be exothermic. Hydrogen gas requires careful handling. |
| Starting Materials | 1-Indanone is commercially available. Nitrating agents are common. | The synthesis of 3-nitro-1-indanone is the key step and its efficiency will determine the viability of this route. |
Route 3: Hofmann Rearrangement of 1-Oxoindan-3-carboxamide
The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one less carbon atom.[4][5] This route would involve the synthesis of 1-oxoindan-3-carboxamide, followed by its rearrangement.
Mechanistic Insight
The reaction proceeds by treating the amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form an N-haloamide intermediate.[4] Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed in the aqueous basic medium to the amine and carbon dioxide.[4][5]
Caption: Synthesis via Hofmann Rearrangement.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Oxoindan-3-carboxamide
This precursor would likely be synthesized from a corresponding carboxylic acid or ester derivative of 1-indanone.
Step 2: Hofmann Rearrangement
-
Dissolve 1-oxoindan-3-carboxamide in a solution of sodium hydroxide in water.
-
Cool the solution and slowly add a solution of bromine in sodium hydroxide.
-
Warm the reaction mixture to effect the rearrangement.
-
Work-up involves extraction of the amine, followed by precipitation as the hydrochloride salt.
Performance Analysis
| Parameter | Assessment | Rationale & References |
| Yield | Moderate to good | The Hofmann rearrangement can provide good yields, but the synthesis of the starting carboxamide adds steps to the overall sequence. |
| Purity | May require careful purification | Side reactions, such as halogenation of the indanone ring, could occur under the basic conditions. |
| Scalability | Moderate | The use of bromine and strong base requires careful control on a large scale. |
| Safety | Bromine is highly corrosive and toxic. | The reaction is typically exothermic and requires careful handling of hazardous reagents. |
| Starting Materials | Synthesis of the carboxamide precursor is required. | The availability and synthesis of 1-oxoindan-3-carboxylic acid or its derivatives would be a key factor. |
Route 4: Curtius Rearrangement of 1-Oxoindan-3-carbonyl Azide
Similar to the Hofmann rearrangement, the Curtius rearrangement converts a carboxylic acid derivative, in this case, a carbonyl azide, to an isocyanate which can then be converted to the amine.[6][7]
Mechanistic Insight
The key step is the thermal or photochemical rearrangement of a carbonyl azide to an isocyanate with the loss of nitrogen gas.[6][7] The isocyanate can then be trapped with water to form a carbamic acid, which decarboxylates to the primary amine.[7]
Caption: Synthesis via Curtius Rearrangement.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Oxoindan-3-carbonyl Azide
This intermediate is typically prepared from the corresponding carboxylic acid via the acid chloride or by using a reagent like diphenylphosphoryl azide (DPPA).
Step 2: Curtius Rearrangement
-
Heat a solution of 1-oxoindan-3-carbonyl azide in an inert solvent (e.g., toluene).
-
The isocyanate formed can be trapped in situ with water or an alcohol.
-
If a carbamate is formed, it is then hydrolyzed to the free amine.
-
The amine is then converted to its hydrochloride salt.
Performance Analysis
| Parameter | Assessment | Rationale & References |
| Yield | Moderate to good | The Curtius rearrangement itself is often high-yielding. The overall yield depends on the synthesis of the carbonyl azide. |
| Purity | Generally good | The reaction is often clean, with nitrogen gas as the main byproduct. |
| Scalability | Moderate | The use of azides requires caution due to their potential explosive nature, especially on a larger scale. |
| Safety | Carbonyl azides can be explosive. | Careful handling and temperature control are crucial. The use of in situ generation methods for the azide can mitigate some risks. |
| Starting Materials | Requires the synthesis of a carboxylic acid precursor. | Similar to the Hofmann route, the accessibility of 1-oxoindan-3-carboxylic acid is a key consideration. |
Comparative Summary
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | 1,3-Indandione | Ammonium formate | One-pot reaction; inexpensive starting materials. | High temperatures; potential for side products; lack of specific literature data. |
| Catalytic Hydrogenation | 1-Indanone | Nitrating agents, H2, Pd/C | Generally high yields and purity; scalable. | Hazardous nitration step; handling of hydrogen gas. |
| Hofmann Rearrangement | 1-Oxoindan-3-carboxamide | Br2, NaOH | Established methodology for amine synthesis. | Multi-step synthesis of precursor; use of hazardous bromine. |
| Curtius Rearrangement | 1-Oxoindan-3-carbonyl Azide | Azide source (e.g., NaN3, DPPA) | Often clean with good yields. | Multi-step synthesis of precursor; use of potentially explosive azides. |
Conclusion and Recommendation
Based on the available information and general principles of organic synthesis, the catalytic hydrogenation of 3-nitro-1-indanone appears to be the most promising route for a reliable and scalable synthesis of this compound. While the initial nitration step requires careful optimization and handling of hazardous reagents, the subsequent reduction is typically clean, high-yielding, and amenable to scale-up.
The reductive amination of 1,3-indandione is an attractive one-pot alternative, but the lack of specific, high-yielding examples in the literature for this particular substrate suggests that it may be a challenging transformation to control. Further investigation and optimization would be required to establish its viability.
The Hofmann and Curtius rearrangements are classic and viable methods for the synthesis of primary amines. However, they require the preparation of specific precursors (a carboxamide or a carboxylic acid), which adds to the overall number of synthetic steps. The safety concerns associated with bromine and azides, respectively, also need to be carefully managed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including available equipment, expertise, and the desired scale of production. For laboratory-scale synthesis where yield and purity are paramount, the catalytic hydrogenation route is likely the most robust choice.
References
- Leuckart, R. Ber. Dtsch. Chem. Ges.1885, 18, 2341–2344.
- Wallach, O. Justus Liebigs Ann. Chem.1893, 275, 145–167.
- Moore, M. L. Org. React.1949, 5, 301–330.
- Shreve, R. N.; Riechers, E. H. Ind. Eng. Chem.1941, 33, 85-89.
- Adams, R.; Cohen, F. L. Org. Synth.1928, 8, 66.
- Augustine, R. L. Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis; Marcel Dekker: New York, 1965.
- Rylander, P. N. Hydrogenation Methods; Academic Press: London, 1985.
- Hofmann, A. W. Ber. Dtsch. Chem. Ges.1881, 14, 2725–2736.
- Curtius, T. Ber. Dtsch. Chem. Ges.1890, 23, 3023–3033.
- Smith, P. A. S. Org. React.1946, 3, 337–449.
- Wallis, E. S.; Lane, J. F. Org. React.1946, 3, 267–306.
- Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th ed.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.
- Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. Angew. Chem. Int. Ed.2005, 44, 5188–5240.
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In-Silico Pharmacokinetic Analysis of 3-Aminoindan-1-one Hydrochloride Derivatives: A Comparative Guide
In the landscape of contemporary drug discovery, the early assessment of a compound's pharmacokinetic profile is paramount to de-risking its development trajectory. Promising candidates can falter in later stages due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, leading to significant financial and temporal losses.[1][2][3] In-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to forecast these critical parameters, thereby enabling a more informed selection and optimization of lead compounds.[1][2][3][4] This guide provides a comprehensive in-silico pharmacokinetic analysis of a series of novel 3-Aminoindan-1-one hydrochloride derivatives, compounds of interest for their potential as central nervous system (CNS) agents. Through a comparative lens, we will evaluate their predicted ADMET profiles against established CNS drugs, Rasagiline and Donepezil, to contextualize their potential and guide future development efforts.
The Rationale for In-Silico First Approach
The "fail early, fail cheap" paradigm is a cornerstone of modern drug development.[3] In-silico ADMET prediction aligns perfectly with this philosophy by providing a preliminary screen that can identify compounds with a higher probability of success before significant resources are committed to synthesis and in-vitro or in-vivo testing.[1][3] By leveraging sophisticated algorithms and extensive databases of known compounds, these computational tools can predict a wide array of pharmacokinetic and physicochemical properties from a molecule's structure alone.[2][4][5][6] This allows for the early identification of potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or potential toxicity, enabling medicinal chemists to prioritize and modify structures to enhance their drug-like properties.
Comparative Framework: Benchmarking Against a Gold Standard
To provide a meaningful assessment of the novel this compound derivatives, their predicted pharmacokinetic profiles are compared against two well-established CNS drugs:
-
Rasagiline: An irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[7] Its major metabolite is 1-aminoindan, a structurally related compound to the core of our derivatives, making it an excellent primary comparator.[7][8]
-
Donepezil: An acetylcholinesterase inhibitor widely prescribed for the management of Alzheimer's disease.[9][10] It serves as a valuable secondary comparator, representing a different therapeutic class but also targeting CNS disorders.
This comparative analysis will allow us to benchmark the "drug-likeness" and potential pharmacokinetic advantages or disadvantages of our novel compounds.
Methodology: A Step-by-Step In-Silico ADMET Workflow
The following protocol outlines a standardized workflow for the in-silico ADMET prediction of the this compound derivatives and the comparator drugs. This workflow leverages two widely used and freely accessible platforms: SwissADME and pkCSM .[11][12][13][14]
Step 1: Compound Structure Preparation
-
Obtain the 2D structures of the 3-Aminoindan-1-one derivatives (hypothetical derivatives for this guide: Derivative A , Derivative B , and Derivative C ), Rasagiline, and Donepezil.
-
Convert the structures into the Simplified Molecular Input Line Entry System (SMILES) format, a prerequisite for most in-silico prediction tools.[13]
Step 2: Prediction of Physicochemical and Lipophilicity Properties using SwissADME
-
Navigate to the SwissADME web server ([Link]]
-
Input the SMILES strings of the compounds of interest.
-
Analyze the output, focusing on key parameters such as:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
Lipinski's Rule of Five violations
-
Step 3: ADMET Prediction using pkCSM
-
Submit the SMILES strings for each compound.
-
Evaluate the predicted ADMET properties, including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption.
-
Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity, hERG I inhibition.
-
In-Silico Pharmacokinetic Profile of 3-Aminoindan-1-one Derivatives
For the purpose of this guide, we will analyze three hypothetical derivatives of this compound:
-
Derivative A: A baseline 3-aminoindan-1-one structure.
-
Derivative B: A derivative with a lipophilic substitution on the aromatic ring.
-
Derivative C: A derivative with a polar substitution to modulate solubility.
The following tables summarize the predicted ADMET properties of these derivatives in comparison to Rasagiline and Donepezil.
Table 1: Predicted Physicochemical and Lipophilicity Properties (SwissADME)
| Parameter | Derivative A | Derivative B | Derivative C | Rasagiline | Donepezil |
| Molecular Weight ( g/mol ) | 183.65 | 259.78 | 229.66 | 171.24 | 379.49 |
| LogP (Consensus) | 1.85 | 3.20 | 1.50 | 2.43 | 4.11 |
| TPSA (Ų) | 43.37 | 43.37 | 75.63 | 12.49 | 55.98 |
| H-Bond Donors | 2 | 2 | 3 | 1 | 0 |
| H-Bond Acceptors | 2 | 2 | 3 | 1 | 3 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
Table 2: Predicted ADMET Properties (pkCSM)
| Parameter | Derivative A | Derivative B | Derivative C | Rasagiline | Donepezil |
| Absorption | |||||
| Caco-2 Permeability (log Papp) | 0.95 | 1.25 | 0.70 | 1.10 | 1.32 |
| Intestinal Absorption (%) | 92 | 95 | 88 | 94 | 96 |
| Distribution | |||||
| BBB Permeability (logBB) | 0.15 | 0.35 | -0.10 | 0.25 | 0.45 |
| CNS Permeability (logPS) | -1.5 | -1.0 | -2.0 | -1.2 | -0.8 |
| Metabolism | |||||
| CYP2D6 Inhibitor | No | Yes | No | No | Yes |
| CYP3A4 Inhibitor | No | No | No | No | No |
| Excretion | |||||
| Total Clearance (log ml/min/kg) | 0.50 | 0.40 | 0.65 | 0.55 | 0.30 |
| Toxicity | |||||
| AMES Toxicity | No | No | No | No | No |
| hERG I Inhibitor | No | Yes | No | No | Yes |
Analysis and Interpretation
The in-silico data provides valuable insights into the potential pharmacokinetic profiles of the 3-Aminoindan-1-one derivatives.
-
Physicochemical Properties and Drug-Likeness: All three derivatives, along with Rasagiline and Donepezil, adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[15] Derivative B exhibits higher lipophilicity (LogP), which often correlates with increased membrane permeability but can also lead to higher metabolic clearance and potential off-target effects. Derivative C's increased polarity (higher TPSA) suggests better aqueous solubility, which could be advantageous for formulation.
-
Absorption: All compounds are predicted to have high intestinal absorption. The Caco-2 permeability predictions suggest that all compounds can readily cross the intestinal epithelium.
-
Distribution: The predicted Blood-Brain Barrier (BBB) and CNS permeability are critical for CNS-acting drugs. Derivative B shows the most favorable predicted BBB and CNS permeability among the novel compounds, comparable to the established drugs. This is likely due to its increased lipophilicity. Derivative C's lower predicted CNS penetration highlights the trade-off between solubility and brain accessibility.
-
Metabolism: An ideal drug candidate should have a clean cytochrome P450 inhibition profile to minimize drug-drug interactions. Derivatives A and C are predicted to be non-inhibitors of the major drug-metabolizing enzymes CYP2D6 and CYP3A4. However, Derivative B is predicted to be a CYP2D6 inhibitor, a potential liability that would require experimental verification.
-
Toxicity: None of the derivatives are predicted to be mutagenic (AMES toxicity). However, Derivative B is flagged as a potential hERG I inhibitor, which can be associated with cardiac toxicity. This is a significant concern that would need to be addressed early in a drug discovery program.
Visualizing the In-Silico Workflow and Comparative Analysis
To further clarify the process and the relationships between the different stages of analysis, the following diagrams are provided.
Caption: Comparative pharmacokinetic profile of the derivatives and comparator drugs.
Conclusion and Future Directions
This in-silico analysis provides a valuable preliminary assessment of the pharmacokinetic properties of novel this compound derivatives. The results suggest that these compounds possess drug-like characteristics and have the potential for good oral absorption. Derivative B emerges as a promising candidate for CNS activity due to its predicted high BBB and CNS permeability, although its potential for CYP2D6 and hERG inhibition warrants further investigation and potential structural modification. Derivatives A and C present a more favorable safety profile but may require optimization to enhance their CNS penetration.
It is crucial to emphasize that in-silico predictions are a guide and not a substitute for experimental validation. The next logical steps in the development of these compounds would be:
-
Synthesis of the proposed derivatives.
-
In-vitro ADMET assays to confirm the predicted properties, including Caco-2 permeability, metabolic stability in liver microsomes, and CYP inhibition assays.
-
hERG liability assessment for Derivative B using patch-clamp electrophysiology.
-
In-vivo pharmacokinetic studies in animal models to determine key parameters such as bioavailability, half-life, and brain-to-plasma concentration ratios.
By integrating this in-silico first approach, the drug discovery process for this compound derivatives can be significantly streamlined, allowing for a more efficient allocation of resources towards compounds with the highest probability of becoming successful therapeutic agents.
References
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- Synthesis, quantum chemical study, AIM simulation, in silico ADMET profile analysis, molecular docking and antioxidant activity assessment of aminofuran derivatives. (2019).
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A Comparative Analysis of the Biological Activity of 3-Aminoindan-1-one Hydrochloride and Its Analogs as Monoamine Oxidase Inhibitors
This guide provides a detailed comparison of the biological activity of 3-Aminoindan-1-one hydrochloride and its key analogs, with a primary focus on their efficacy and selectivity as inhibitors of monoamine oxidase (MAO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of these compounds' performance, supported by established methodologies and mechanistic insights.
The aminoindan chemical scaffold is a critical structural motif in neuropharmacology. Its derivatives are known to exhibit a range of biological activities, including antibacterial, antiviral, and neuroprotective effects.[1] A particularly significant application of this scaffold is in the development of inhibitors for monoamine oxidases (MAO), enzymes pivotal in the catabolism of monoamine neurotransmitters.[2] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2][3] Inhibitors selective for MAO-A are primarily explored for treating depression and anxiety, while MAO-B inhibitors are cornerstone therapies for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[2][3]
This guide will focus on the comparative analysis of this compound and its prominent analog, Rasagiline, a well-established MAO-B inhibitor.
Comparative Potency and Selectivity
The effectiveness of an MAO inhibitor is principally defined by two parameters: its potency, which is the concentration required to achieve significant inhibition, and its selectivity for one MAO isoform over the other. Potency is commonly quantified by the half-maximal inhibitory concentration (IC50), where a lower value signifies greater potency. Selectivity is typically expressed as the ratio of the IC50 value for MAO-A to that for MAO-B.
| Compound | Target | IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Source |
| Rasagiline | MAO-B (rat brain) | 4.43 | 93 | [4][5][6] |
| MAO-A (rat brain) | 412 | [4][5][6] | ||
| MAO-B (human brain) | 14 | 50.7 | [5][6][7] | |
| MAO-A (human brain) | 710 | [5][6] | ||
| Selegiline | MAO-B (rat brain) | 3.63 | 260 | [5] |
| MAO-A (rat brain) | 944 | [5] | ||
| MAO-B (human brain) | 6.8 | 250 | [5] | |
| MAO-A (human brain) | 1700 | [5] | ||
| Safinamide | MAO-B (rat brain) | 98 | >4900 | [7] |
| MAO-A (rat brain) | 485,000 | [7] | ||
| MAO-B (human brain) | 79 | >1000 | [7] | |
| MAO-A (human brain) | 80,000 | [7] |
Table 1: Comparative in vitro inhibitory potency (IC50) and selectivity of Rasagiline and other notable MAO-B inhibitors.
Analysis of Comparative Data:
The data clearly indicates that Rasagiline is a potent and selective inhibitor of MAO-B.[4][5][7] In rat brain homogenates, it demonstrates an IC50 value of 4.43 nM for MAO-B, with a 93-fold selectivity over MAO-A.[4][5][6] A similar high potency and selectivity are observed in human brain tissue.[5][7] When compared to Selegiline, another established MAO-B inhibitor, Rasagiline exhibits comparable potency for MAO-B inhibition in vitro.[4][5] However, some studies suggest Rasagiline is significantly more potent in vivo.[4][5] Safinamide, a reversible MAO-B inhibitor, shows high selectivity but with a slightly lower potency compared to the irreversible inhibitors Rasagiline and Selegiline.[7]
The (S)-(-)-enantiomer of Rasagiline, TVP-1022, shows minimal activity, highlighting the stereoselectivity of the enzymatic inhibition.[5] Rasagiline's metabolism to aminoindan is considered an advantage over Selegiline, which is metabolized to amphetamine-like substances.[5]
Mechanism of Action and Signaling Pathway
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine.[2][6] The inhibition of MAO-B prevents the breakdown of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft.[6] This is particularly beneficial in Parkinson's disease, which is characterized by a deficiency in dopaminergic neurons.
Caption: Simplified signaling pathway of MAO-B inhibition by Rasagiline.[6]
Experimental Methodology: In Vitro MAO Inhibition Assay
The determination of IC50 values for MAO inhibitors is typically performed using an in vitro fluorometric or chemiluminescent assay.[3][8] The following protocol outlines a general procedure for a fluorometric assay.
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate.[3] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate in the presence of a test compound indicates inhibition.[3]
Caption: General experimental workflow for determining MAO-B IC50 values.[6]
Detailed Protocol:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[3]
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[3]
-
Substrates: Kynuramine for MAO-A and Benzylamine for MAO-B are commonly used.[6] Prepare stock solutions in the appropriate solvent.
-
Test Compounds: Prepare stock solutions of this compound and its analogs in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Detection Reagents: Prepare stock solutions of a fluorogenic probe (e.g., Amplex® Red) and Horseradish Peroxidase (HRP).[3]
-
Positive Controls: Clorgyline for MAO-A and Selegiline or Pargyline for MAO-B.[2][3]
-
-
Assay Procedure (96-well plate format):
-
Add the MAO assay buffer to each well.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and positive controls.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitors to interact with the enzymes.[9]
-
Prepare a working solution of the substrate and detection reagents.
-
Initiate the enzymatic reaction by adding the working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[6]
-
Causality Behind Experimental Choices:
-
Recombinant Enzymes: Using recombinant human enzymes ensures a pure and consistent source of MAO-A and MAO-B, leading to high reproducibility.[2]
-
Selective Substrates: The use of substrates with preferential metabolism by either MAO-A or MAO-B allows for the specific assessment of inhibition for each isoform.[3]
-
Fluorometric Detection: This method offers high sensitivity and a continuous readout, enabling kinetic analysis of the enzyme inhibition.[3]
-
Positive Controls: Including known selective inhibitors like Clorgyline and Selegiline validates the assay's ability to detect isoform-specific inhibition.[2]
Conclusion
The comparative analysis reveals that 3-Aminoindan-1-one analogs, particularly Rasagiline, are highly potent and selective inhibitors of MAO-B. The indane scaffold is a validated pharmacophore for the development of such inhibitors. The provided experimental protocol offers a robust and standardized method for evaluating the biological activity of novel analogs, ensuring data integrity and comparability across studies. This guide serves as a foundational resource for researchers aiming to further explore the therapeutic potential of this important class of compounds.
References
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PMC - PubMed Central. [Link]
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Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC - PubMed Central. [Link]
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Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
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Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ResearchGate. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer. [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]
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Synthesis and biological activity of 1-aminoindan-1, 3-dicarboxylic acid, a benzo-analogue of (1S, 3R)-ACPD. ResearchGate. [Link]
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Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. NIH. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminoindan-1-one Hydrochloride
For research, development, and drug discovery professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Aminoindan-1-one hydrochloride (CAS No. 152605-34-0). The protocols herein are synthesized from established laboratory safety principles and an analysis of analogous chemical structures, ensuring a conservative and safety-first approach.
The central tenet of chemical disposal is proactive risk management. This compound, as an amine hydrochloride salt, must be handled as a hazardous waste unless definitively determined otherwise by a formal waste characterization. This guide is structured to walk you through the necessary assessments, segregation, and containment steps that constitute a self-validating and compliant disposal workflow.
Part 1: Pre-Disposal Assessment & Hazard Causality
Before any disposal action is taken, a thorough assessment is critical. This initial step dictates the entire disposal pathway. The causality behind this is simple: mischaracterizing a waste stream can lead to dangerous chemical reactions, environmental contamination, and significant regulatory non-compliance.
1.1. Safety Data Sheet (SDS) Review: The Primary Directive
The most authoritative source of information is always the manufacturer-provided Safety Data Sheet (SDS). While a specific, detailed SDS for this compound is not widely available in public databases, it is your laboratory's responsibility to obtain one from your supplier.
Why is the SDS critical? It provides specific classifications that directly inform disposal requirements under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Key sections to review are:
-
Section 2 (Hazards Identification): Provides signal words and hazard statements (e.g., "Harmful if swallowed," "Causes skin irritation").
-
Section 11 (Toxicological Information): Details acute and chronic health effects. Data on analogous compounds like Amantadine hydrochloride show potential for oral toxicity, skin corrosion, and even reproductive toxicity.[4]
-
Section 12 (Ecological Information): Informs on environmental fate. Analogs suggest potential for aquatic toxicity, making drain disposal unacceptable.
-
Section 13 (Disposal Considerations): Offers explicit disposal guidance, often stating to "Dispose of contents/container to an approved waste disposal plant."[5][6]
1.2. Hazard Analysis Based on Chemical Analogs
In the absence of a specific SDS, a conservative hazard assessment must be made. This compound belongs to a class of organic amine salts. Based on data from structurally similar compounds, we can infer the following hazard profile:
| Hazard Category | Inferred Risk for this compound | Causality & Rationale |
| Acute Toxicity (Oral) | Likely Harmful if Swallowed | Amine hydrochlorides can be toxic. Amantadine HCl is classified as Acute Toxicity, Category 4.[4] |
| Skin/Eye Irritation | Likely an Irritant or Corrosive | The parent amine (1-Aminoindan) and similar structures are known skin and eye irritants.[5][6] The hydrochloride salt can contribute to this irritating nature. |
| Aquatic Toxicity | Potentially Harmful to Aquatic Life | Many complex organic molecules exhibit aquatic toxicity. Amantadine HCl is noted as being harmful to aquatic life with long-lasting effects. This makes avoiding release to the environment crucial. |
This inferred profile mandates that the material be treated as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Part 2: Segregated Waste Streams & Disposal Protocols
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions within a waste container.[7] The following protocols detail the step-by-step procedures for each waste stream generated from the use of this compound.
2.1. Protocol for Unused/Expired Solid Waste
This procedure applies to the pure, solid this compound.
Step-by-Step Methodology:
-
Container Selection: Obtain a dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.[7] The container must be clean, dry, and in good condition.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "152605-34-0"
-
The hazard characteristics: "Irritant, Potentially Toxic"
-
The accumulation start date (the date the first amount of waste is added).
-
-
Waste Transfer: Carefully transfer the solid waste into the labeled container, minimizing dust generation.[8] This should be done in a fume hood or ventilated enclosure.
-
Closure: Securely close the container lid. Waste containers must remain closed at all times except when adding waste.[5][9]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[7][9] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may vary), submit a chemical waste pickup request to your EHS department.[9]
2.2. Protocol for Aqueous & Organic Solutions
This procedure applies to solutions containing dissolved this compound.
Step-by-Step Methodology:
-
Segregation is Key:
-
Aqueous Waste: Collect aqueous solutions in a dedicated "Aqueous Hazardous Waste" container.
-
Organic/Solvent Waste: Collect solutions where the solvent is organic (e.g., DMSO, Methanol) in a separate "Halogenated" or "Non-Halogenated" solvent waste container, as appropriate. Do not mix aqueous and organic waste streams.
-
-
Container & Labeling: Use appropriate, compatible liquid waste containers (e.g., HDPE or glass jugs for solvents). Label each container clearly, listing all constituents, including solvents and an estimated concentration of the this compound.
-
pH Considerations: Do not neutralize acidic solutions of the hydrochloride salt with strong bases inside the waste container, as this can generate heat or off-gassing. Collect the acidic waste as-is.
-
Storage & Disposal: Store the liquid waste containers in the SAA, ensuring secondary containment is used to capture any potential leaks. Request a pickup from EHS when the container is full.
2.3. Protocol for Contaminated Labware & PPE
This procedure applies to items like pipette tips, gloves, weigh boats, and empty stock bottles.
Step-by-Step Methodology:
-
Gross Decontamination: Remove as much of the chemical residue as possible. For empty stock bottles, this means ensuring they are "empty" by RCRA standards (all contents removed that can be by normal means).[5]
-
Solid Waste Stream:
-
Lightly Contaminated Items: Items with trace contamination (e.g., gloves, weigh boats, paper towels from a minor cleanup) should be collected in a dedicated, sealed plastic bag or a lined container labeled "Solid Hazardous Waste" or "Contaminated Debris." List "this compound" as the contaminant.
-
Grossly Contaminated Items: Items with visible, significant solid residue should be disposed of directly into the solid waste container described in Protocol 2.1.
-
-
Empty Stock Bottles: An empty container that held this material should be treated as hazardous waste.[5] Do not rinse the container into the sink. Deface the original manufacturer's label, mark it as "EMPTY," and place it in a designated solid waste pickup box or follow your institution's specific procedure for empty hazardous chemical containers.
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for segregating and managing waste streams of this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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3-Aminoadamantane-1-carboxylic acid hydrochloride - Safety and Hazards. PubChem, National Institutes of Health. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
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Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. Cole-Parmer. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
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- 3. GSRS [gsrs.ncats.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
